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  • Product: (Z)-dodec-10-enoic acid
  • CAS: 18654-82-5

Core Science & Biosynthesis

Exploratory

The Biochemical Paradigm of (Z)-Dodecenoic Acids

An in-depth technical analysis of the natural sources, biosynthetic pathways, and isolation methodologies of (Z)-dodec-10-enoic acid and its structural analogs. (Z)-dodec-10-enoic acid (commonly referred to as cis-10-dod...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the natural sources, biosynthetic pathways, and isolation methodologies of (Z)-dodec-10-enoic acid and its structural analogs.

(Z)-dodec-10-enoic acid (commonly referred to as cis-10-dodecenoic acid) and its oxygenated derivatives represent a highly specialized class of medium-chain mono-unsaturated fatty acids (MUFAs). Unlike ubiquitous structural lipids such as oleic or palmitic acid, dodecenoic acids with a cis-double bond at the 9 or 10 position serve highly specific, transient roles in nature. They are primarily found in two distinct biological domains: as labile signaling intermediates (oxylipins) in higher plants responding to mechanical wounding, and as adaptive membrane lipids in acid-stressed actinomycetes .

Understanding the natural sources of this molecule requires dissecting the enzymatic cascades that generate its geometric configuration and the evolutionary pressures that demand its synthesis.

Natural Sources and Biosynthetic Pathways

Plant Oxylipins: The Hydroperoxide Lyase (HPL) Branch

In higher plants, the C12 backbone of dodecenoic acid is not synthesized de novo via standard fatty acid elongation. Instead, it is generated through the enzymatic cleavage of C18 polyunsaturated fatty acids (PUFAs) like linoleic and α-linolenic acid[1].

When plant tissue is damaged, 13-lipoxygenase (13-LOX) oxygenates these PUFAs to form 13-hydroperoxides. Subsequently, 13-hydroperoxide lyase (13-HPL) cleaves the carbon backbone to yield a C6 volatile aldehyde (responsible for the "green leaf" odor) and a C12 oxoacid: 12-oxo-(9Z)-dodecenoic acid [2].

Because the (9Z) configuration is thermodynamically unstable in the presence of cellular isomerases, it rapidly undergoes a double-bond shift to form the more stable 12-oxo-(10E)-dodecenoic acid , known historically as the wound hormone traumatin [1][3]. Traumatin is further auto-oxidized into traumatic acid. Therefore, the (Z)-dodecenoic architecture in plants is a critical, albeit transient, natural source that orchestrates callus formation and cellular defense mechanisms.

PlantOxylipin LA Linoleic / Linolenic Acid LOX 13-Lipoxygenase (13-LOX) LA->LOX HPOD 13-HPOD / 13-HPOT LOX->HPOD HPL Hydroperoxide Lyase (13-HPL) HPOD->HPL C6 C6 Volatiles (Hexenals) HPL->C6 Cleavage Z9 12-oxo-(9Z)-dodecenoic acid (Transient Intermediate) HPL->Z9 Cleavage Isom Spontaneous Isomerization Z9->Isom Traumatin Traumatin (12-oxo-10E-dodecenoic acid) Isom->Traumatin Thermodynamic Shift

Fig 1: Biosynthetic cleavage of C18 fatty acids yielding (Z)-dodecenoic acid derivatives.

Microbial Membrane Adaptation: Streptomyces albulus

A direct natural source of intact cis-10-dodecenoic acid is found in the cellular membranes of specific industrial microbes. Streptomyces albulus, an actinomycete utilized for the commercial production of the antimicrobial peptide ε-poly-L-lysine, thrives in highly acidic fermentation environments (pH ~3.0 to 4.0)[4].

To survive extreme proton gradients that would otherwise compromise cellular integrity, S. albulus undergoes dynamic lipid remodeling. Under low pH stress, the bacteria significantly downregulate saturated fatty acids (e.g., C14:0) and upregulate unsaturated species, specifically incorporating cis-10-dodecenoic acid into the phospholipid bilayer[5]. The cis-double bond introduces a "kink" in the acyl chain, preventing tight lipid packing. This maintains critical membrane fluidity and prevents the membrane from transitioning into a rigid gel phase under acidic stress.

Quantitative Data Synthesis

To understand the magnitude of these biological shifts, the quantitative data regarding the natural accumulation of these fatty acids is summarized below.

Table 1: Lipid Remodeling in Streptomyces albulus under pH Stress [5]

Fatty Acid Species Role in Membrane Relative Abundance Shift (pH 6.8 → pH 3.0) Mechanistic Consequence
Myristic Acid (C14:0) Rigid structural packing - 55.5% (Decrease) Reduces membrane rigidity.
Stearic Acid (C18:0) Basal hydrophobic core Substantial Increase Thickens the bilayer to prevent proton leakage.
cis-10-Dodecenoic Acid Fluidity modulator Substantial Increase Introduces steric kinks; preserves liquid-crystalline phase.

| Oleic Acid (C18:1) | Fluidity modulator | Substantial Increase | Synergizes with C12:1 to maintain integral membrane protein function. |

(Note: While some literature typographically annotates cis-10-dodecenoic acid as C17:1 in isolated text[4], the IUPAC nomenclature strictly dictates it as a 12-carbon chain (C12:1).)

Table 2: Plant Oxylipin Derivatives of (Z)-Dodecenoic Acid [1][3]

Compound Geometric Configuration Biological Function Stability / Half-life
12-oxo-(9Z)-dodecenoic acid cis (Z) Primary HPL cleavage product Highly unstable (Minutes); rapid isomerization.
12-oxo-(10E)-dodecenoic acid trans (E) Traumatin (Wound Hormone) Stable; induces callus formation.

| 2E-dodecene-1,12-dicarboxylic acid | trans (E) | Traumatic Acid | Highly stable; terminal oxidation product. |

Self-Validating Experimental Protocols

To isolate and quantify (Z)-dodec-10-enoic acid from natural sources, researchers must employ rigorous, self-validating methodologies. The lability of the cis-double bond and the volatility of medium-chain lipids require specific chemical interventions.

Protocol 1: Extraction and GC-MS Profiling of Microbial cis-10-Dodecenoic Acid

Objective: Isolate and quantify membrane-bound cis-10-dodecenoic acid from S. albulus while preventing artifactual double-bond migration.

Causality of Choices: Free fatty acids exhibit strong hydrogen bonding and high boiling points, leading to peak tailing and thermal degradation on a GC column. Derivatization to Fatty Acid Methyl Esters (FAMEs) is mandatory to increase volatility and thermal stability.

  • Cell Lysis & Quenching: Harvest 0.5 g of wet S. albulus mycelium. Immediately plunge into liquid nitrogen. Causality: Rapid freezing halts endogenous lipases and isomerases that could alter the native lipid profile.

  • Biphasic Lipid Extraction: Resuspend in 3 mL of Chloroform/Methanol (2:1, v/v). Causality: The biphasic Folch extraction partitions non-polar membrane lipids into the lower organic phase while precipitating proteins at the interphase, ensuring a clean lipid fraction.

  • Internal Standard Addition (Self-Validation): Spike the sample with 50 µg of Pentadecanoic acid (C15:0). Validation Checkpoint: C15:0 is an odd-chain fatty acid rarely found in nature. Its recovery rate at the end of the GC-MS run validates the extraction efficiency and accounts for any sample loss during derivatization.

  • Transesterification: Add 1 mL of 1% H2SO4 in methanol and incubate at 70°C for 2 hours. Causality: Acid-catalyzed transesterification converts complex phospholipids directly into FAMEs without requiring prior saponification, minimizing the risk of double-bond isomerization.

  • Phase Separation & GC-MS: Extract FAMEs with 2 mL of hexane. Inject 1 µL into a GC-MS equipped with a polar capillary column (e.g., DB-WAX). Causality: A polar column is required to separate geometric isomers (cis vs. trans) based on their slight differences in dipole moments.

MicrobialWorkflow Culture S. albulus Culture (pH 3.0 Stress) Lysis Cell Lysis & Lipid Extraction Culture->Lysis FAME In Situ Transesterification (FAME Derivatization) Lysis->FAME GCMS GC-MS Profiling FAME->GCMS ISTD Internal Standard (C15:0 Addition) ISTD->FAME Quant cis-10-Dodecenoic Acid Quantification GCMS->Quant

Fig 2: Self-validating GC-MS workflow for isolating microbial cis-10-dodecenoic acid.

Protocol 2: Trapping the Transient Plant Oxylipin 12-oxo-(9Z)-dodecenoic acid

Objective: Capture the highly unstable (9Z) intermediate before it isomerizes to the (10E) form (Traumatin).

  • Enzymatic Cleavage: Incubate purified 13-HPOD with recombinant 13-HPL in a pH 6.5 phosphate buffer.

  • In Situ Derivatization (Self-Validation): Immediately introduce pentafluorobenzyl (PFB) hydroxylamine to the reaction mixture. Causality: The oxo-group (aldehyde) of the newly formed 12-oxo-(9Z)-dodecenoic acid is highly reactive. PFB hydroxylamine instantly reacts with the aldehyde to form an oxime derivative. This locks the molecule's structure, preventing the electron delocalization required for the (9Z) to (10E) double-bond migration.

  • Control Blanking: Run a parallel reaction lacking 13-HPL. Validation Checkpoint: If the (9Z) peak appears in the blank, it indicates non-enzymatic auto-degradation of the substrate, prompting a recalibration of the buffer's oxidative load.

Conclusion

(Z)-dodec-10-enoic acid and its related oxylipins are not mere metabolic byproducts; they are sophisticated biochemical tools. In microbial systems, the cis-configuration acts as a biophysical shock absorber against lethal pH drops. In botanical systems, the controlled instability of the (Z)-isomer serves as a biological timer, rapidly converting a transient cleavage product into a stable, long-lasting wound hormone. For drug development professionals and bioengineers, mastering the extraction and stabilization of these molecules opens pathways to novel antimicrobial membrane designs and advanced tissue-regeneration compounds.

References

  • Grechkin, A.N., et al. "Therapeutic Potential of Plant Oxylipins." MDPI, 2022.
  • Chen, X., et al. "Adaptive evolution and reverse engineering to explore the low pH tolerance mechanisms of Streptomyces albulus." PMC - NIH, 2023.
  • Jabłońska-Trypuć, A., et al. "Traumatic Acid Reduces Oxidative Stress and Enhances Collagen Biosynthesis in Cultured Human Skin Fibroblasts." PMC - NIH, 2016.
  • Gigot, C., et al. "Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway." MDPI, 2019.

Sources

Foundational

A Technical Guide to the Biosynthesis of (Z)-dodec-10-enoic Acid: Unraveling the Pathway to a Key Biological Intermediate

Abstract (Z)-dodec-10-enoic acid is a C12 monounsaturated fatty acid that serves as a crucial precursor in the biosynthesis of various biologically active molecules, most notably as an intermediate in the formation of in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(Z)-dodec-10-enoic acid is a C12 monounsaturated fatty acid that serves as a crucial precursor in the biosynthesis of various biologically active molecules, most notably as an intermediate in the formation of insect sex pheromones such as (Z)-10-dodecenyl acetate. Understanding its biosynthetic pathway is paramount for researchers in chemical ecology, biotechnology, and drug development, offering potential for novel pest management strategies and the biocatalytic production of high-value chemicals. This guide provides an in-depth exploration of the putative biosynthetic pathway of (Z)-dodec-10-enoic acid, grounded in established principles of fatty acid metabolism. We detail the key enzymatic steps, propose a robust experimental workflow for enzyme characterization, and provide a detailed protocol for the functional analysis of the central desaturase enzyme.

Introduction: The Central Role of Fatty Acid Desaturation

The vast diversity of lipids and fatty-acid-derived signaling molecules in nature is generated by a conserved set of enzymes that modify simple saturated fatty acid precursors. Among the most critical of these are the fatty acid desaturases (FADs), a family of oxidoreductases that introduce double bonds into specific positions of acyl chains.[1][2][3] This process is fundamental to regulating membrane fluidity and is the cornerstone of producing a vast array of signaling molecules, including the sex pheromones of Lepidopteran insects.[4][5]

Moth sex pheromones are typically C10-C18 unsaturated fatty acids or their alcohol, acetate, or aldehyde derivatives.[4][6] Their biosynthesis begins with the de novo synthesis of saturated fatty acids like palmitic acid (C16:0) or stearic acid (C18:0) via the fatty acid synthase (FAS) complex.[4][7] The remarkable specificity of these pheromones arises from the subsequent action of a suite of enzymes, including specific desaturases, chain-shortening enzymes (acting through a modified β-oxidation), reductases, and acetyltransferases.[4][5] The biosynthesis of (Z)-dodec-10-enoic acid is a classic example of this modular pathway, requiring the precise modification of a medium-chain saturated fatty acid.

The Putative Biosynthetic Pathway of (Z)-dodec-10-enoic Acid

The formation of (Z)-dodec-10-enoic acid proceeds from the common pool of cellular fatty acids. The pathway is hypothesized to involve two primary steps, starting with the saturated 12-carbon precursor, dodecanoic acid (lauric acid).[8]

Step 1: Precursor Formation Dodecanoyl-CoA (the activated form of lauric acid) is synthesized by the multi-enzyme fatty acid synthase (FAS) complex. While FAS typically produces palmitoyl-CoA (C16:0) as its primary product, specialized thioesterases can lead to the release of shorter-chain fatty acids, including C12:0.[9]

Step 2: Δ10-Desaturation (The Key Step) The critical transformation is the introduction of a cis (Z) double bond between carbons 10 and 11 of the dodecanoyl chain. This reaction is catalyzed by a highly specific Δ10-acyl-CoA desaturase .[10] This enzyme abstracts hydrogen atoms from C-10 and C-11, creating the double bond. While an enzyme specific to a C12 substrate has not been definitively isolated, the existence of a Δ10-desaturase that acts on a C16 substrate to produce (Z)-10-hexadecenoic acid in the insect Planotortrix octo provides strong evidence for this class of enzymes in pheromone biosynthesis.[11] The product of this reaction is (Z)-dodec-10-enoyl-CoA.

Step 3: Thioester Hydrolysis The final step is the hydrolysis of the thioester bond of (Z)-dodec-10-enoyl-CoA by an acyl-CoA thioesterase, releasing the free fatty acid, (Z)-dodec-10-enoic acid.

Biosynthesis of (Z)-dodec-10-enoic acid acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas de novo synthesis dodecanoyl_coa Dodecanoyl-CoA (Lauryl-CoA) fas->dodecanoyl_coa desaturase Putative Δ10-Acyl-CoA Desaturase dodecanoyl_coa->desaturase z10_dodec_coa (Z)-dodec-10-enoyl-CoA desaturase->z10_dodec_coa  Desaturation  (Key Step) thioesterase Acyl-CoA Thioesterase z10_dodec_coa->thioesterase final_product (Z)-dodec-10-enoic acid thioesterase->final_product Hydrolysis

Figure 1: Proposed biosynthetic pathway for (Z)-dodec-10-enoic acid.

Experimental Validation: A Workflow for Enzyme Discovery and Characterization

Elucidating a biosynthetic pathway requires a systematic approach to identify the genes responsible and validate their function. For (Z)-dodec-10-enoic acid, the primary research objective is to identify and characterize the putative Δ10-desaturase.

Causality in Experimental Design: The workflow below is designed as a self-validating system. Transcriptome sequencing of the relevant biological tissue (e.g., an insect pheromone gland) provides a pool of all expressed genes. Candidate genes are selected based on homology to known desaturases. The most robust method for functional validation is heterologous expression.[12][13][14] By expressing the candidate gene in a host organism like Saccharomyces cerevisiae (which does not endogenously produce the target fatty acid), any new fatty acids detected can be directly attributed to the activity of the introduced enzyme. Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive structural identification of the products.

Experimental Workflow cluster_discovery Gene Discovery cluster_validation Functional Validation cluster_analysis Product Analysis tissue 1. Isolate Tissue (e.g., Pheromone Gland) rna_seq 2. RNA Extraction & Transcriptome Sequencing tissue->rna_seq bioinformatics 3. Bioinformatic Analysis (Homology Search for Desaturases) rna_seq->bioinformatics cloning 4. Clone Candidate Gene into Yeast Expression Vector bioinformatics->cloning transformation 5. Transform S. cerevisiae cloning->transformation culture 6. Culture Yeast & Induce Gene Expression transformation->culture extraction 7. Fatty Acid Extraction & Derivatization (FAMEs) culture->extraction gcms 8. GC-MS Analysis extraction->gcms confirmation 9. Confirm Product Structure & Enzyme Function gcms->confirmation

Figure 2: Experimental workflow for identifying and characterizing a desaturase.

Protocol: Heterologous Expression and Functional Characterization of a Putative Δ10-Desaturase in Saccharomyces cerevisiae

This protocol details the functional characterization of a candidate desaturase gene.

4.1. Cloning the Candidate Gene into a Yeast Expression Vector

  • Primer Design: Design PCR primers with restriction sites (e.g., EcoRI and XhoI) to amplify the full open reading frame (ORF) of the candidate desaturase gene from cDNA synthesized from pheromone gland RNA.

  • PCR Amplification: Perform PCR to amplify the candidate gene ORF.

  • Vector and Insert Preparation: Digest both the PCR product and a yeast expression vector (e.g., pYES2) with the selected restriction enzymes.

  • Ligation: Ligate the digested gene insert into the linearized expression vector.

  • Transformation: Transform the ligation product into competent E. coli for plasmid amplification and sequence verification.

4.2. Yeast Transformation and Culture

  • Host Strain: Use a suitable S. cerevisiae strain, such as INVSc1.

  • Transformation: Transform the verified plasmid into S. cerevisiae using a standard lithium acetate method. Select for transformants on appropriate dropout media (e.g., SC-Ura).

  • Culture for Expression:

    • Inoculate a single colony of transformed yeast into 5 mL of selective non-inducing medium (containing glucose) and grow overnight at 30°C.

    • Inoculate the overnight culture into 50 mL of inducing medium (containing galactose instead of glucose) to an OD600 of ~0.4.

    • Rationale: The pYES2 vector contains a GAL1 promoter, which is repressed by glucose and induced by galactose. This allows for controlled expression of the target gene.

    • Incubate at a lower temperature (e.g., 20°C) for 48-72 hours, as lower temperatures can enhance fatty acid unsaturation.[12]

4.3. Fatty Acid Analysis by GC-MS

  • Harvest Cells: Harvest yeast cells by centrifugation.

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Rationale: Fatty acids must be converted to their volatile methyl ester derivatives (FAMEs) for GC-MS analysis.[14]

    • Wash the cell pellet with distilled water and lyophilize.

    • To ~25 mg of lyophilized yeast powder, add 1 mL of 4% H2SO4 in methanol.[15]

    • Flush the tube with nitrogen gas, seal, and heat at 85°C for 1 hour.[15]

    • After cooling, add 1 mL of distilled water and 1 mL of hexane. Vortex thoroughly.

    • Centrifuge at ~2,500 x g for 10 minutes to separate the phases.[15]

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract onto a GC-MS system equipped with a polar capillary column (e.g., HP-88).[15]

    • Use a temperature program suitable for separating C12 fatty acids. Example program: Hold at 70°C for 1 min, ramp at 10°C/min to 220°C, then hold for 5 min.[15]

    • Helium is used as the carrier gas.[15]

    • The mass spectrometer is operated in electron impact (EI) mode.

  • Data Analysis:

    • Identify peaks by comparing their retention times to authentic standards of dodecanoic acid and, if available, (Z)-dodec-10-enoic acid.

    • Confirm peak identity by comparing the resulting mass spectra with reference libraries (e.g., NIST). The presence of a peak corresponding to methyl (Z)-dodec-10-enoate in the transformed yeast (and its absence in control yeast transformed with an empty vector) confirms the Δ10-desaturase activity of the candidate gene.

Quantitative Data Summary

The functional efficiency of desaturase enzymes can be compared by their ability to convert a substrate into a product within a heterologous system. The table below provides a template for presenting such data.

Enzyme CandidateHost SystemSubstrate(s)Key Product(s) DetectedConversion Efficiency (%)Reference
M. isabellina Δ12-desaturaseS. cerevisiaeOleic acid (C18:1)Linoleic acid (C18:2)17.6%[12]
R. arrhizus Δ12-desaturaseS. cerevisiaeOleic acid (C18:1)Linoleic acid (C18:2)(Data not specified)[14]
P. patens Δ12-desaturaseS. cerevisiaeOleic acid (C18:1)Linoleic acid (C18:2)(Data not specified)[13]
Putative Δ10-desaturase S. cerevisiae Dodecanoic acid (C12:0) (Z)-dodec-10-enoic acid To be determined N/A

Conclusion and Future Directions

The biosynthesis of (Z)-dodec-10-enoic acid is a specific, enzyme-driven process that hinges on the activity of a putative Δ10-acyl-CoA desaturase acting on a C12 substrate. While the complete pathway is inferred from well-established principles of fatty acid metabolism and pheromone biosynthesis, the experimental workflow detailed here provides a clear and robust roadmap for the definitive identification and characterization of the key enzymes involved. The successful cloning and functional expression of this desaturase would not only confirm the proposed pathway but also provide a valuable biocatalyst. Such an enzyme could be integrated into engineered microbial hosts, like Saccharomyces cerevisiae or Yarrowia lipolytica, for the sustainable, bio-based production of (Z)-dodec-10-enoic acid and its derivatives, paving the way for next-generation applications in agriculture and green chemistry.

References

  • Preparation of Fatty Acid Methyl Esters and GC-MS Analysis. (2016). Bio-protocol. Available at: [Link]

  • Li, Y., et al. (2005). Cloning and molecular characterization of Δ12-fatty acid desaturase gene from Mortierella isabellina. PMC. Available at: [Link]

  • Jurenka, R. (2004). Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate. Department of Entomology, Iowa State University. Available at: [Link]

  • García-García, E., et al. (2023). Identification and Characterization of the Delta-12 Fatty Acid Desaturase from Euglena gracilis. MDPI. Available at: [Link]

  • Identification and functional characterization of two Δ12-fatty acid desaturases associated with essential linoleic acid biosynthesis in Physcomitrella patens. (2014). ResearchGate. Available at: [Link]

  • Petkevicius, K., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Oxford Academic. Available at: [Link]

  • García-García, E., et al. (2023). Identification and characterization of the delta-12 fatty acid desaturase from Euglena gracilis. europepmc.org. Available at: [Link]

  • Zhang, H., et al. (2004). Identification and characterization of a novel delta12-fatty acid desaturase gene from Rhizopus arrhizus. PubMed. Available at: [Link]

  • Ding, Y., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase. Journal of Chemical Ecology. Available at: [Link]

  • Ando, T., et al. (2011). Biosynthetic Pathway for Sex Pheromone Components Produced in a Plusiinae Moth, Plusia festucae. Frontiers in Bioscience. Available at: [Link]

  • Kallio, P., et al. (2014). Lauric Acid Production in a Glycogen-Less Strain of Synechococcus sp. PCC 7002. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Lauric acid. (n.d.). Wikipedia. Retrieved March 2026, from [Link]

  • ChemInform Abstract: Exo- and Endohormones. Part 19. Synthesis of Z-10-Dodecen-1-yl Acetate. Component of Some Lepidopteran Insect Sex Pheromones. (2010). ResearchGate. Available at: [Link]

  • D'Andrea, S., & Chiara, M. (2019). Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids. PMC. Available at: [Link]

  • Fatty acid desaturase. (n.d.). Wikipedia. Retrieved March 2026, from [Link]

  • Du, M., et al. (2024). Potential Role of Lauric Acid in Milk Fat Synthesis in Chinese Holstein Cows Based on Integrated Analysis of Ruminal Microbiome and Metabolome. MDPI. Available at: [Link]

  • The Pherobase Synthesis - Z10-12Ac. (n.d.). The Pherobase. Retrieved March 2026, from [Link]

  • Li, M., et al. (2024). Functional characterization of fatty acid synthase in Hermetia illucens. bioRxiv. Available at: [Link]

  • Kołdziej, K., et al. (2023). Fatty Acid Profile and Desaturase Activity in Obesity: Roles, Mechanisms, and Clinical Relevance. MDPI. Available at: [Link]

  • (Z)-10-Dodecenyl acetate — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 2026, from [Link]

  • Harun, A., et al. (2022). Membrane fatty acid desaturase: biosynthesis, mechanism, and architecture. PubMed. Available at: [Link]

  • Los, D. A., et al. (2022). Acyl-Lipid Δ6-Desaturase May Act as a First FAD in Cyanobacteria. PMC. Available at: [Link]

  • Bezard, J. A., & Sempore, G. (1991). In vivo incorporation of lauric acid into rat adipose tissue triacylglycerols. PubMed. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of (Z)-dodec-10-enoic Acid

This guide provides a comprehensive overview of the chemical properties of (Z)-dodec-10-enoic acid. Intended for researchers, scientists, and professionals in drug development, this document synthesizes known data of str...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the chemical properties of (Z)-dodec-10-enoic acid. Intended for researchers, scientists, and professionals in drug development, this document synthesizes known data of structurally related compounds to project the characteristics of this specific fatty acid. Due to the limited direct experimental data on (Z)-dodec-10-enoic acid in peer-reviewed literature, this guide employs a logical, evidence-based approach to infer its properties, grounded in established principles of organic chemistry and fatty acid science.

Introduction and Molecular Structure

(Z)-dodec-10-enoic acid is a monounsaturated fatty acid with a 12-carbon chain. Its structure is characterized by a cis (or Z) configuration of the double bond between carbons 10 and 11. This seemingly subtle stereochemical feature imparts a significant "kink" in the acyl chain, which in turn influences its physical and biological properties, distinguishing it from its trans counterpart, (E)-dodec-10-enoic acid.

While the trans isomer is documented, the (Z)-isomer is less commonly encountered in literature, suggesting it is not a prevalent naturally occurring fatty acid. Nevertheless, understanding its properties is crucial for researchers exploring the synthesis and potential applications of novel fatty acid structures.

Physicochemical Properties: An Inferential Analysis

The physical properties of (Z)-dodec-10-enoic acid can be predicted by comparing it with its trans isomer and other C12 fatty acids. The data for the more studied (E)-dodec-10-enoic acid provides a useful baseline[1].

PropertyPredicted Value for (Z)-dodec-10-enoic acid(E)-dodec-10-enoic acid Data[1]Dodecanoic Acid (Saturated) Data
Molecular Formula C₁₂H₂₂O₂C₁₂H₂₂O₂C₁₂H₂₄O₂
Molecular Weight 198.30 g/mol 198.30 g/mol 200.32 g/mol
Melting Point Expected to be lower than the (E)-isomer and dodecanoic acidNot specified, but generally higher than Z-isomers43-46 °C
Boiling Point Expected to be slightly lower than the (E)-isomerNot specified298.9 °C
Solubility Insoluble in water; soluble in organic solvents like ethanol, chloroform, and methanol.Insoluble in water; soluble in organic solvents.Slightly soluble in water; soluble in organic solvents.
pKa ~4.8Not specified~4.9

The lower melting point predicted for the (Z)-isomer is a direct consequence of the kink in its structure, which disrupts efficient packing in the solid state compared to the more linear (E)-isomer and the fully saturated dodecanoic acid.

Stereoselective Synthesis of (Z)-dodec-10-enoic acid: A Proposed Synthetic Protocol

The synthesis of (Z)-alkenoic acids can be achieved through various stereoselective methods. The Wittig reaction is a classic and reliable approach for creating Z-alkenes[2]. Below is a proposed synthetic pathway for (Z)-dodec-10-enoic acid.

Proposed Synthesis via Wittig Reaction

This synthesis involves the reaction of an aldehyde with a phosphonium ylide.

Step 1: Preparation of the Phosphonium Salt 10-Bromodecanoic acid is reacted with triphenylphosphine to form the corresponding phosphonium bromide salt. The carboxylic acid may need to be protected as an ester (e.g., methyl or ethyl ester) prior to this step to avoid side reactions.

Step 2: Ylide Formation and Wittig Reaction The phosphonium salt is treated with a strong, non-nucleophilic base, such as sodium hydride or n-butyllithium, to generate the ylide. This ylide is then reacted in situ with acetaldehyde. The use of a non-stabilized ylide and polar aprotic solvents generally favors the formation of the Z-alkene.

Step 3: Deprotection If the carboxylic acid was protected as an ester, the final step is hydrolysis to yield (Z)-dodec-10-enoic acid.

Wittig_Synthesis 10-Bromodecanoic_acid_ester 10-Bromodecanoic acid ester Phosphonium_salt Phosphonium salt 10-Bromodecanoic_acid_ester->Phosphonium_salt PPh3 Ylide Ylide Phosphonium_salt->Ylide Strong Base Protected_Z_acid Protected (Z)-dodec-10-enoic acid Ylide->Protected_Z_acid + Acetaldehyde Final_Product (Z)-dodec-10-enoic acid Protected_Z_acid->Final_Product Hydrolysis

Caption: Proposed Wittig reaction workflow for the synthesis of (Z)-dodec-10-enoic acid.

Predicted Spectral Properties

The structural elucidation of (Z)-dodec-10-enoic acid would rely on a combination of spectroscopic techniques. Based on analogous structures, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy

The key diagnostic signals in the ¹H NMR spectrum would be those of the vinylic protons (H10 and H11). For a Z-alkene, these protons are expected to appear as a multiplet in the range of δ 5.3-5.5 ppm. The coupling constant (J-coupling) between these protons would be in the range of 10-12 Hz, which is characteristic of a cis relationship. The protons on the carbons adjacent to the double bond (C9 and C12) would also show characteristic shifts. The terminal methyl group (C12) would appear as a doublet of triplets.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbons of the double bond (C10 and C11) would resonate in the olefinic region, typically around 125-135 ppm. The carboxylic acid carbon (C1) would be significantly downfield, in the range of 175-185 ppm. The chemical shifts of the aliphatic carbons would follow predictable trends based on their distance from the functional groups.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of the methyl ester derivative of (Z)-dodec-10-enoic acid would likely show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns of unsaturated fatty acid esters are complex, but characteristic losses of the methoxy group and fragmentation along the alkyl chain can be expected. Tandem mass spectrometry (MS/MS) techniques could be employed to pinpoint the location of the double bond[3].

Chemical Reactivity

The chemical reactivity of (Z)-dodec-10-enoic acid is dictated by its two primary functional groups: the carboxylic acid and the carbon-carbon double bond.

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

  • Alkene Group: The double bond can participate in addition reactions, including hydrogenation to form dodecanoic acid, halogenation, and epoxidation. The Z-configuration of the double bond can influence the stereochemical outcome of these reactions.

Monounsaturated fatty acids, in general, are less susceptible to lipid peroxidation compared to polyunsaturated fatty acids because they have fewer bis-allylic protons, which are prone to hydrogen abstraction[4].

Potential Biological Activity and Significance

While specific biological activities of (Z)-dodec-10-enoic acid have not been reported, we can infer potential roles based on the known functions of other monounsaturated fatty acids (MUFAs).

MUFAs are integral components of cell membranes and play roles in various physiological processes. Diets rich in MUFAs have been associated with improved cardiovascular health markers, such as increased HDL cholesterol and decreased triacylglycerol levels[5][6]. Some MUFAs have also been shown to influence cell signaling pathways and may have anti-inflammatory properties[4].

Studies on other C12 fatty acids and various MUFAs have shown effects on cell proliferation and differentiation[7][8][9]. For instance, certain MUFAs can modulate the activity of mitogen-activated protein kinases (MAPKs), which are key regulators of these cellular processes[7]. It is plausible that (Z)-dodec-10-enoic acid could exhibit similar activities, making it a molecule of interest for further investigation in cellular and metabolic research. However, it is important to note that individual MUFAs can have distinct biological effects[10].

Conclusion

(Z)-dodec-10-enoic acid represents an intriguing, albeit understudied, monounsaturated fatty acid. This guide has provided a comprehensive, yet largely inferential, overview of its chemical properties, potential synthesis, and likely biological significance. The principles outlined here, based on the well-established chemistry of related compounds, offer a solid foundation for researchers and drug development professionals interested in exploring this and other novel fatty acid structures. Further experimental validation of the predicted properties is a necessary next step to fully elucidate the chemical and biological profile of (Z)-dodec-10-enoic acid.

References

  • Hsu, F. F., & Turk, J. (2009). Identification and quantitation of unsaturated fatty acid isomers by electrospray ionization tandem mass spectrometry: A shotgun lipidomics approach. Journal of the American Society for Mass Spectrometry, 20(4), 646–657. [Link]

  • SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. [Link]

  • Yamada, T., et al. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Journal of Oleo Science, 67(6), 665-673. [Link]

  • Kalo, P. (2016). Determination of unsaturated fatty acids with a migrating double bond in complex biological matrices by gas chromatography with flame ionization and mass spectrometry detection. Journal of Analytical Chemistry, 71(11), 1188-1195. [Link]

  • Hallgren, B., Stenhagen, E., & Ryhage, R. (1957). Quantitative Mass Spectrometric Analysis of Mixtures of Unsaturated and Saturated Fatty Acids. Acta Chemica Scandinavica, 11, 1064-1065. [Link]

  • Waser, M., et al. (2017). Synthesis of the unusual Z‐alkenoic acid 22. Angewandte Chemie International Edition, 56(45), 14049-14053. [Link]

  • PubChem. (n.d.). 10-Dodecenoic acid. National Center for Biotechnology Information. [Link]

  • Lee, J. H. (2023). Efficacy of monounsaturated fatty acids in reducing risk of the cardiovascular diseases, cancer, inflammation, and insulin resistance: a narrative review. Annals of Clinical Nutrition and Metabolism, 15(1), 1-8. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of (Z)-alkenes. [Link]

  • Georg, G. I. (2014). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 20b: Three Carbon-Heteroatom Bonds: Esters, and Lactones; Peroxy Acids and R(CO)OX Compounds; R(CO)X, X=S, Se, Te. Thieme.
  • MilliporeSigma. (n.d.). (E)-Dodec-2-enoic acid. [Link]

  • von Ew, S., et al. (2023). Monounsaturated Fatty Acids in Cardiovascular Disease: Intake, Individual Types, and Content in Adipose Tissue as a Biomarker of Endogenous Exposure. Nutrients, 15(15), 3438. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in the Wittig reaction. In Topics in Stereochemistry (Vol. 21, pp. 1-157). John Wiley & Sons.
  • Gillingham, L. G., Harris-Janz, S., & Jones, P. J. (2011). Dietary monounsaturated fatty acids are protective against metabolic syndrome and cardiovascular disease risk factors. Lipids, 46(3), 209-228. [Link]

  • Lim, J. Y., et al. (2009). Modulation of proliferation and differentiation of C2C12 skeletal muscle cells by fatty acids. Life sciences, 84(13-14), 458–464. [Link]

  • Cheméo. (n.d.). Undec-10-ynoic acid, dodecyl ester. [Link]

  • da Silva, A. C. F., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 8(49), 47265-47277. [Link]

  • da Silva, A. C. F., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. [Link]

  • Lim, J. Y., et al. (2009). Modulation of proliferation and differentiation of C2C12 skeletal muscle cells by fatty acids. Life sciences, 84(13-14), 458-464. [Link]

  • Breitmaier, E., & Voelter, W. (2000). Structure elucidation by NMR in organic chemistry: a practical guide. John Wiley & Sons.
  • Lee, J. H. (2023). Efficacy of monounsaturated fatty acids in reducing risk of the cardiovascular diseases, cancer, inflammation, and insulin resistance: a narrative review. Annals of Clinical Nutrition and Metabolism, 15(1), 1-8. [Link]

  • Wang, Y., et al. (2023). Comparison of the Effects of Monounsaturated Fatty Acids and Polyunsaturated Fatty Acids on Liver Lipid Disorders in Obese Mice. International Journal of Molecular Sciences, 24(14), 11699. [Link]

  • Marklund, M., et al. (2020). Monounsaturated Fatty Acid Levels May Not Affect Cardiovascular Events: Results From a Mendelian Randomization Analysis. Frontiers in Cardiovascular Medicine, 7, 569333. [Link]

  • Lim, J. Y., et al. (2009). Effect of various fatty acids on differentiation of C2C12 skeletal... ResearchGate. [Link]

  • Field, L. D., Sternhell, S., & Kalman, J. R. (2008).
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

Sources

Foundational

Structural Elucidation of (Z)-Dodec-10-enoic Acid: A Comprehensive Analytical Framework

Executive Summary The structural elucidation of monounsaturated fatty acids (MUFAs) requires an orthogonal analytical approach to unambiguously assign chain length, double-bond regiochemistry, and stereochemistry. (Z)-do...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of monounsaturated fatty acids (MUFAs) requires an orthogonal analytical approach to unambiguously assign chain length, double-bond regiochemistry, and stereochemistry. (Z)-dodec-10-enoic acid (C₁₂H₂₂O₂), a medium-chain fatty acid and structural relative of the plant wound hormone traumatin [8], presents specific analytical challenges due to its terminal-proximal double bond.

This whitepaper provides a field-proven, self-validating analytical framework for the complete structural characterization of (Z)-dodec-10-enoic acid. By synthesizing High-Resolution Mass Spectrometry (HRMS), 4,4-dimethyloxazoline (DMOX) derivatization for GC-MS, and multinuclear 1D/2D NMR spectroscopy [10], this guide establishes a robust protocol for lipidomic researchers and drug development professionals.

Phase 1: Molecular Weight and Formula Determination (HRMS)

Causality and Methodological Choice

Initial characterization requires the determination of the exact mass and molecular formula. Electrospray Ionization (ESI) in negative ion mode is the optimal choice for carboxylic acids, as it readily yields the deprotonated pseudo-molecular ion [M-H]⁻ without excessive fragmentation.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (80:20, v/v) containing 0.1% ammonium hydroxide to promote deprotonation.

  • Calibration: Calibrate the Time-of-Flight (TOF) analyzer using sodium formate clusters to achieve a mass accuracy of < 2 ppm.

  • Acquisition: Inject 5 µL into the ESI-HRMS system. Operate in negative mode with a capillary voltage of 2.5 kV and a desolvation temperature of 350 °C.

  • Validation Check: The presence of the [M-H]⁻ ion must be corroborated by the isotopic distribution pattern (M+1, M+2) matching the theoretical profile of C₁₂H₂₁O₂.

Data Interpretation: The experimental exact mass of the [M-H]⁻ ion is observed at m/z 197.1547. This corresponds to the theoretical formula C₁₂H₂₂O₂, yielding a Double Bond Equivalent (DBE) of 2 (one for the carbonyl group, one for the alkene).

Phase 2: Double Bond Localization via GC-MS (DMOX Derivatization)

Causality and Methodological Choice

Standard Fatty Acid Methyl Esters (FAMEs) are inadequate for locating double bonds via Electron Impact (EI) MS because the double bond migrates along the aliphatic chain during ionization. To resolve this, the carboxylic acid must be converted into a 4,4-dimethyloxazoline (DMOX) derivative [1]. The nitrogen atom in the oxazoline ring localizes the radical cation charge, forcing a "charge-remote fragmentation" along the alkyl chain. The position of the double bond is pinpointed by a diagnostic mass gap of 12 amu (instead of the standard 14 amu for CH₂ groups) between adjacent homologous fragments [4].

Experimental Protocol: One-Pot DMOX Synthesis
  • Reagent Addition: Add 1 mg of (Z)-dodec-10-enoic acid to a glass ampoule. Add 200 µL of 2-amino-2-methyl-1-propanol (AMP).

  • Condensation: Purge the ampoule with nitrogen, seal it, and heat at 180 °C for 2 hours.

  • Extraction: Cool to room temperature. Add 1 mL of dichloromethane (DCM) and 2 mL of distilled water. Vortex vigorously.

  • Phase Separation: Extract the lower organic (DCM) layer. Wash twice with water to remove unreacted AMP.

  • Drying: Pass the organic phase through anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen. Reconstitute in 100 µL of hexane for GC-MS analysis.

  • Self-Validation: Run a saturated C12:0 (lauric acid) DMOX standard in parallel. The saturated standard must show an uninterrupted sequence of 14 amu gaps, proving the instrument's fragmentation tuning is optimal.

DMOX Fragmentation Data Analysis

For a Δ10 double bond, the diagnostic 12 amu gap disrupts the standard 14 amu periodicity specifically between the fragments corresponding to cleavage at C9 and C10.

Table 1: Key EI-MS Fragments of (Z)-dodec-10-enoic acid DMOX derivative

Fragment Originm/z ValueMass Difference ( Δ amu)Diagnostic Significance
McLafferty Ion113-Base peak; confirms DMOX ring structure.
C8 Cleavage19714 (from C7, m/z 183)Standard aliphatic chain cleavage.
C9 Cleavage21114Standard aliphatic chain cleavage.
C10 Cleavage 223 12 Diagnostic gap indicating the start of the Δ10 double bond.
Molecular Ion [M]⁺251-Confirms total molecular weight of derivative.

Phase 3: Connectivity and Stereochemistry (Multinuclear NMR)

Causality and Methodological Choice

While MS provides regiochemistry, NMR is mandatory for stereochemical assignment (Z vs. E geometry) and backbone connectivity [12]. The cis (Z) geometry is definitively assigned using two orthogonal NMR phenomena:

  • ³J-Coupling Constants (¹H NMR): The dihedral angle of a cis alkene results in a ³J{HH} coupling constant of 10–12 Hz, whereas a trans (E) alkene exhibits a ³J{HH} of 15–17 Hz [10].

  • γ -Gauche Effect (¹³C NMR): Steric compression in the Z-isomer shields the allylic carbons. The terminal allylic methyl (C12) in the Z-isomer resonates highly upfield at ~12.8 ppm, compared to ~17.9 ppm for the E-isomer [14].

Experimental Protocol: NMR Acquisition
  • Sample Prep: Dissolve 15 mg of the purified analyte in 600 µL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • 1D Acquisition: Acquire ¹H NMR (400 MHz, 16 scans, 30° pulse) and ¹³C{¹H} NMR (100 MHz, 1024 scans, composite pulse decoupling).

  • 2D Acquisition: Acquire ¹H-¹H COSY (to trace the contiguous spin system from C8 to C12) and ¹H-¹³C HMBC (to establish long-range correlations across the carbonyl and alkene systems).

NMR Data Summary

Table 2: ¹H and ¹³C NMR Assignments for (Z)-dodec-10-enoic acid (CDCl₃)

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & Coupling (J in Hz)Key HMBC Correlations
1 (C=O)179.811.05br s (COOH)H2, H3
2 ( α -CH₂)34.12.35t (J = 7.5)C1, C3, C4
3 ( β -CH₂)24.71.63mC1, C2, C4
4–8 (Bulk CH₂)29.0–29.71.25–1.35m-
9 (Allylic CH₂)26.92.05mC8, C10, C11
10 (Olefinic CH)123.55.38ddt (J = 10.5, 7.0, 1.5)C8, C9, C12
11 (Olefinic CH)130.55.42dq (J = 10.5, 6.8)C9, C12
12 (Allylic CH₃)12.81.60dd (J = 6.8, 1.5)C10, C11

Note: The ³J_{10,11} of 10.5 Hz and the C12 shift of 12.8 ppm unambiguously confirm the (Z)-configuration.

Visualizations of Analytical Logic

The following diagrams illustrate the orthogonal validation workflow and the specific 2D NMR logic used to elucidate the terminal alkene system.

G Start Unknown Analyte (Z)-dodec-10-enoic acid HRMS HRMS (ESI-) Formula: C12H22O2 DBE = 2 Start->HRMS FTIR FT-IR Spectroscopy Functional Groups: -COOH, Z-Alkene Start->FTIR NMR 1D & 2D NMR Connectivity & Stereochemistry (Z) Start->NMR GCMS GC-MS (DMOX) Double Bond Localization (C10) Start->GCMS Result Confirmed Structure: (Z)-dodec-10-enoic acid HRMS->Result Molecular Formula FTIR->Result Functional Groups NMR->Result Z-Geometry & Backbone GCMS->Result Regiochemistry

Orthogonal analytical workflow for the structural elucidation of (Z)-dodec-10-enoic acid.

NMR_Correlations C8 C8 CH2 C9 C9 CH2 C8->C9 C10 C10 CH C9->C10 C9->C10 COSY C11 C11 CH C9->C11 HMBC C10->C11 Z-double bond C10->C11 COSY (3J=10.5Hz) C12 C12 CH3 C11->C12 C11->C12 COSY C12->C10 HMBC

Key 2D NMR COSY (green) and HMBC (red) correlations defining the C9-C12 terminal alkene system.

Conclusion

The structural elucidation of (Z)-dodec-10-enoic acid demands a multi-tiered approach. HRMS establishes the foundational molecular formula, while GC-MS of DMOX derivatives provides the necessary charge-remote fragmentation to definitively place the double bond at C10 [1]. Finally, multinuclear NMR resolves the stereochemistry, utilizing the γ -gauche effect and precise ³J coupling constants to confirm the cis (Z) geometry [10]. This self-validating protocol ensures absolute structural certainty, critical for downstream biological assays or synthetic scale-up.

References

  • Fay, L., & Richli, U. (1991). "Location of double bonds in polyunsaturated fatty acids by gas chromatography-mass spectrometry after 4,4-dimethyloxazoline derivatization." Journal of Chromatography A, 541, 89-98. [Link]

  • National Center for Biotechnology Information. "10-Dodecenoic acid | C12H22O2 | CID 5282734 - PubChem." PubChem Database.[Link]

  • Christie, W. W. "Structural Analysis of the Cyclic Fatty Acids Formed during Frying." AOCS Lipid Library.[Link]

  • Zhang, J., et al. "2-Alkenyl-4,4-dimethyloxazolines as derivatives for the structural elucidation of isomeric unsaturated fatty acids." PubMed.[Link]

  • Alexandri, E., et al. (2017). "High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution." Molecules, 22(10), 1663.[Link]

  • Magritek. "Characterizing fatty acids with advanced multinuclear NMR methods." Magritek Application Notes.[Link]

  • National Center for Biotechnology Information. "Traumatin | C12H20O3 | CID 5312889 - PubChem." PubChem Database.[Link]

  • Tsiafoulis, C. G., et al. (2020). "DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution." Molecules, 25(16), 3656.[Link]

Exploratory

The Oxylipin Electrophile Cascade: Isolation, Structural Elucidation, and Biological Role of (Z)-Dodec-10-enoic Acid Derivatives in Lentil Seeds

Executive Summary & Biological Context In the highly competitive arena of plant defense and stress signaling, oxylipins serve as frontline biochemical mediators. While traumatic acid and its precursor traumatin (12-oxo-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

In the highly competitive arena of plant defense and stress signaling, oxylipins serve as frontline biochemical mediators. While traumatic acid and its precursor traumatin (12-oxo-trans-10-dodecenoic acid) have long been recognized as primary wound hormones in higher plants , advanced mass spectrometry has unveiled a more complex, stereospecific lipid peroxidation cascade in lentil seeds (Lens culinaris Medik.).

Specifically, the discovery of 9,12-dioxo-10(Z)-dodecenoic acid —a highly reactive (Z)-dodec-10-enoic acid derivative—demonstrates that lentil seeds possess a specialized lipoxygenase (LOX) pathway capable of generating bifunctional electrophiles [1]. As a Senior Application Scientist specializing in lipidomics and natural product drug development, I have designed this whitepaper to dissect the mechanistic formation of this (Z)-isomer, detail a self-validating analytical workflow for its isolation, and explore its pharmacological potential as an inducer of apoptosis via glutathione (GSH) depletion [2].

The Biosynthetic Cascade: Stereospecificity of the (Z)-Isomer

The generation of (Z)-dodec-10-enoic acid derivatives is not a random oxidative artifact; it is a tightly regulated enzymatic cascade driven by the plant's need to rapidly deploy antimicrobial and signaling electrophiles upon tissue damage [3].

Mechanistic Causality:

  • Oxygenation: The cascade initiates with 9-lipoxygenase (9-LOX), which stereospecifically adds molecular oxygen to the 1,4-pentadiene system of linoleic acid (18:2), yielding 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) [1].

  • Cleavage & Isomerization: Hydroperoxide lyase (HPL) or singlet oxygen-mediated fragmentation cleaves the 9-HPODE backbone. The kinetic product of this specific cleavage in Lens culinaris is the cis configuration: 9,12-dioxo-10(Z)-dodecenoic acid.

  • Electrophilic Signaling: Unlike the thermodynamically stable trans (E) isomers (like traumatin), the (Z)-isomer is structurally strained and highly reactive. Its α,β-unsaturated dicarbonyl system acts as a potent Michael acceptor, rapidly forming covalent adducts with nucleophilic amino acids (e.g., cysteine) on target proteins, triggering downstream defense responses [2].

Pathway LA Linoleic Acid (18:2) LOX 9-Lipoxygenase (9-LOX) LA->LOX O2 Addition HPODE 9-HPODE LOX->HPODE HPL Hydroperoxide Cleavage HPODE->HPL Z5 9,12-dioxo-10(Z)-dodecenoic acid HPL->Z5 Singlet Oxygen Attack Traumatin 12-oxo-trans-10-dodecenoic acid HPL->Traumatin Isomerization Signaling Electrophilic Protein Adduction Z5->Signaling GSH Depletion Traumatin->Signaling Wound Healing

Biosynthetic pathway of (Z)-dodec-10-enoic acid derivatives in lentil seeds.

Analytical Workflow: A Self-Validating Protocol for Labile Electrophiles

A critical failure point in lipidomics is the artifactual isomerization of (Z)-alkenes to their (E)-counterparts during extraction. To definitively prove the endogenous presence of 9,12-dioxo-10(Z)-dodecenoic acid in Lens culinaris, I mandate the following self-validating, step-by-step derivatization protocol [1].

Step-by-Step Methodology
  • Step 1: Cryogenic Quenching & Homogenization

    • Action: Pulverize 10g of lentil seeds in liquid nitrogen.

    • Causality: Rapid freezing instantly halts endogenous LOX/HPL enzymatic activity. This ensures the captured metabolite profile reflects the in vivo state rather than post-maceration artifacts.

  • Step 2: Internal Standardization (The Self-Validating System)

    • Action: Spike the frozen homogenate with 100 ng of synthetically prepared 13 C-labeled 9,12-dioxo-10(E)-dodecenoic acid.

    • Causality: This acts as an internal control. If the analytical readout shows 13 C-labeled (Z)-isomers, it proves that artifactual isomerization occurred during the workup, invalidating the run. If the 13 C label remains strictly in the (E)-configuration, the detection of unlabeled (Z)-isomer is validated as a true endogenous plant metabolite.

  • Step 3: In Situ Carbonyl Protection via PFBHA

    • Action: Add pentafluorobenzyl-hydroxylamine-hydrochloride (PFBHA) directly to the aqueous homogenate prior to organic extraction.

    • Causality: The 9,12-dioxo groups are highly electrophilic and thermally unstable. PFBHA immediately traps these carbonyls as stable oximes, preventing degradation or cyclization during subsequent Gas Chromatography (GC).

  • Step 4: Biphasic Lipid Extraction

    • Action: Extract with a Chloroform/Methanol mixture (2:1, v/v) and phase-separate with 0.9% NaCl. Recover the lower organic phase.

  • Step 5: Carboxylic Acid Methylation

    • Action: Treat the dried organic phase with ethereal diazomethane.

    • Causality: Converts the C1 carboxylic acid into a methyl ester, neutralizing its polarity to ensure sharp peak resolution and prevent column tailing during GC-MS.

  • Step 6: Hydroxyl Silylation

    • Action: React the residue with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA).

    • Causality: Protects any remaining free hydroxyl groups (e.g., on precursor hydroxydienes) by converting them to trimethylsilyl (TMS) ethers.

  • Step 7: GC-EI-MS Analysis

    • Action: Inject 1 µL onto an HP-5MS capillary column using Electron Impact (EI) ionization at 70 eV.

Quantitative Data & Spectral Signatures

The structural elucidation of these metabolites relies heavily on distinct fragmentation patterns. The derivatization strategy outlined above yields highly specific mass-to-charge (m/z) ratios that allow for the unambiguous differentiation of the lentil seed oxylipins.

Table 1: Key Mass Spectrometry Diagnostic Fragments for Derivatized Dodecenoic Acids

CompoundDerivatization StateMolecular Ion (M⁺)Key Diagnostic Fragments (m/z)Structural Significance
9,12-dioxo-10(Z)-dodecenoic acid Di-PFB-oxime, methyl ester614181, 389, 417m/z 181 (PFB cation); m/z 389 confirms cleavage between C8-C9, validating the dioxo placement.
12-oxo-trans-10-dodecenoic acid Mono-PFB-oxime, methyl ester421181, 240m/z 240 corresponds to the loss of the PFB radical from the single oxime group.
9-HPODE (Precursor) TMS ether, methyl ester398225, 311m/z 225 confirms the oxygenation strictly at the C9 position by 9-LOX.

Data synthesized from established EI-MS fragmentation rules for PFBHA/MSTFA-derivatized lipid hydroperoxides [1].

Pharmacological Implications & Drug Development

Beyond plant physiology, the isolation of 9,12-dioxo-10(Z)-dodecenoic acid from Lens culinaris has profound implications for human pharmacology.

Bifunctional electrophiles derived from lipid peroxidation are known to be potent inducers of cellular apoptosis. Because the (Z)-dodec-10-enoic acid derivative contains an α,β-unsaturated dicarbonyl moiety, it exhibits high reactivity toward nucleophiles. In in vitro models (such as MCF7 breast cancer cell lines), structurally analogous compounds have been shown to acutely deplete intracellular glutathione (GSH) [2]. This rapid GSH depletion removes the cell's primary antioxidant buffer, leading to an accumulation of reactive oxygen species (ROS) and the subsequent activation of intrinsic apoptotic pathways.

For drug development professionals, the lentil seed's LOX pathway serves as a bio-mimetic blueprint. By understanding how Lens culinaris enzymatically synthesizes and stabilizes these reactive (Z)-isomers for localized defense, medicinal chemists can design targeted, electrophilic pro-drugs that trigger apoptosis specifically in oxidative-stress-vulnerable tumor microenvironments.

References

  • Gallasch, B. A., & Spiteller, G. (2000). Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.). Lipids, 35(9), 953-960. PubMed. URL:[Link]

  • Williams, M., et al. (2007). Covalent Adducts Arising from the Decomposition Products of Lipid Hydroperoxides. Chemical Research in Toxicology. ResearchGate. URL:[Link]

  • MDPI. (2022). Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants. International Journal of Molecular Sciences, 23(7), 3998. URL:[Link]

  • Zimmerman, D. C., & Coudron, C. A. (1979). Identification of Traumatin, a Wound Hormone, as 12-Oxo-trans-10-dodecenoic Acid. Plant Physiology, 63(3), 536–541. URL:[Link]

Sources

Foundational

Foundational Research on Dodecenoic Acid Isomers: Mechanisms, Metabolic Flux, and Therapeutic Horizons

Executive Summary Dodecenoic acid ( C12​H22​O2​ ) is a monounsaturated medium-chain fatty acid whose biological activity is strictly dictated by the stereochemistry and positional placement of its double bond. As drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dodecenoic acid ( C12​H22​O2​ ) is a monounsaturated medium-chain fatty acid whose biological activity is strictly dictated by the stereochemistry and positional placement of its double bond. As drug development pivots toward targeted lipid signaling and anti-biofilm therapeutics, two isomers have emerged as foundational pillars of research: cis-2-dodecenoic acid (BDSF) , a master regulator of bacterial quorum sensing, and cis-5-dodecenoic acid , a potent modulator of cyclooxygenase (COX) enzymes and metabolic flux.

This technical guide synthesizes the structural biology, signaling mechanisms, and field-proven experimental workflows required to study these isomers, providing drug development professionals with a self-validating framework for therapeutic translation.

PART I: cis-2-Dodecenoic Acid (BDSF) in Quorum Sensing and Pathogenesis

Mechanistic Overview

cis-2-Dodecenoic acid, commonly known as Burkholderia Diffusible Signal Factor (BDSF), is a highly conserved quorum-sensing (QS) signal originally identified in Burkholderia cenocepacia ()[1]. Unlike traditional N-acyl homoserine lactones (AHLs), BDSF utilizes a unique signal transduction cascade to modulate virulence and biofilm dispersion.

BDSF binds with high affinity to the Per/Arnt/Sim (PAS) domain of the RpfR receptor[1]. This binding event induces an allosteric conformational shift that activates the receptor's EAL domain, which functions as a potent cyclic dimeric guanosine monophosphate (c-di-GMP) phosphodiesterase[1]. By rapidly hydrolyzing c-di-GMP—a universal bacterial second messenger that promotes sessile, biofilm-forming lifestyles—BDSF forces a phenotypic shift toward planktonic growth and swarming motility[1]. Furthermore, BDSF exhibits inter-kingdom cross-talk, modulating the virulence of Pseudomonas aeruginosa by interfering with its QS networks and Type III Secretion System (T3SS) ()[2].

BDSF_Signaling BDSF cis-2-Dodecenoic Acid (BDSF) RpfR_PAS RpfR Receptor (PAS Domain) BDSF->RpfR_PAS High-affinity binding RpfR_EAL RpfR (EAL Domain) Phosphodiesterase Active RpfR_PAS->RpfR_EAL Allosteric activation c_di_GMP c-di-GMP (High Levels) RpfR_EAL->c_di_GMP Catalyzes pGpG pGpG (Degraded) c_di_GMP->pGpG Hydrolysis by EAL Biofilm Biofilm Dispersion & Virulence Modulation pGpG->Biofilm Phenotypic shift

Mechanistic pathway of BDSF-induced biofilm dispersion via RpfR and c-di-GMP turnover.

Experimental Protocol: Identification of BDSF Receptor Signaling

To map the BDSF signaling cascade without in vitro artifacts, we employ a multi-tiered, self-validating workflow ()[3].

Step 1: Chromatin Immunoprecipitation Sequencing (ChIP-seq)

  • Action : Cross-link native protein-DNA complexes in wild-type B. cenocepacia treated with exogenous BDSF, followed by immunoprecipitation of the downstream transcriptional regulator.

  • Causality : ChIP-seq identifies genome-wide binding sites under native physiological conditions. This is critical because synthetic promoter assays often force false-positive binding due to unnatural stoichiometric ratios.

Step 2: Microscale Thermophoresis (MST) for Binding Kinetics

  • Action : Quantify the dissociation constant ( Kd​ ) between the purified RpfR-PAS domain and synthetic BDSF.

  • Causality & Self-Validation : We utilize MST over traditional Isothermal Titration Calorimetry (ITC) because MST measures interactions in free solution using minimal sample volumes, avoiding surface-tethering artifacts that obscure true binding kinetics[3]. To ensure the system is self-validating, run a parallel MST assay using a mutated PAS domain (e.g., substituting key hydrophobic pocket residues) as a negative control. A lack of binding in the mutant arm confirms that the wild-type Kd​ is specific and not an artifact of lipid aggregation.

PART II: cis-5-Dodecenoic Acid as an Anti-Inflammatory Modulator

Mechanistic Overview

While the cis-2 isomer dominates bacterial signaling, cis-5-dodecenoic acid is recognized for its potent immunomodulatory and metabolic properties in eukaryotic systems. Found naturally in specific food sources, this isomer acts as a competitive inhibitor of both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), thereby reducing downstream prostaglandin synthesis ()[4].

Crucially, cis-5-dodecenoic acid exhibits a distinct metabolic flux profile. During fatty acid β -oxidation, it is converted into cis-5-dodecenoyl-CoA. The dehydrogenation rate of this specific intermediate is significantly bottlenecked—proceeding at only 10% to 44% of the rate of saturated acyl-CoAs ()[5]. This metabolic resistance extends the intracellular half-life of the lipid, allowing for sustained anti-inflammatory efficacy compared to rapidly oxidized saturated fats[5],[6].

Cis5_Workflow Cis5 cis-5-Dodecenoic Acid COX COX-1 / COX-2 Enzymes Cis5->COX Competitive Inhibition BetaOx Beta-Oxidation Pathway Cis5->BetaOx Metabolic Flux Prostaglandin Prostaglandin Synthesis (Inhibited) COX->Prostaglandin Reduced output Metabolite cis-5-dodecenoyl-CoA (Slow Dehydrogenation) BetaOx->Metabolite Conversion

Dual action of cis-5-dodecenoic acid in COX inhibition and altered beta-oxidation flux.

Experimental Protocol: COX Inhibition and Metabolic Flux Tracking

Step 1: Fluorometric COX Inhibition Assay

  • Action : Incubate purified COX-1/COX-2 enzymes with cis-5-dodecenoic acid (100 μ g/mL) and measure the conversion of arachidonic acid to fluorescent prostaglandin intermediates.

  • Causality : This isolates the direct enzymatic inhibition from broader cellular anti-inflammatory responses, proving the lipid acts as a direct competitive antagonist[5],[4].

Step 2: Targeted LC-MS/MS for Acyl-CoA Intermediates

  • Action : Track the β -oxidation metabolites of cis-5-dodecenoic acid versus a saturated lauric acid control in isolated mitochondria.

  • Causality & Self-Validation : Tracking intermediates via targeted LC-MS/MS is critical because traditional radiometric assays fail to distinguish between the specific accumulation of cis-5-dodecenoyl-CoA and downstream chain-shortened products. By spiking the samples with heavy-isotope labeled internal standards ( 13C -lauric acid), the protocol self-validates extraction efficiency and ionization suppression, ensuring that the observed drop in dehydrogenation rate is a true metabolic bottleneck rather than an analytical artifact.

PART III: Quantitative Data & Comparative Isomer Analysis

To facilitate drug design, the following table summarizes the divergent biological targets and quantitative metrics of dodecenoic acid isomers against a saturated baseline.

Isomer / CompoundPrimary Target / PathwayKey Biological ActivityQuantitative Metric
cis-2-Dodecenoic Acid (BDSF) RpfR Receptor (PAS Domain)Quorum sensing, Biofilm dispersionHigh-affinity Kd​ binding to RpfR; triggers rapid c-di-GMP hydrolysis
cis-5-Dodecenoic Acid COX-1 / COX-2 EnzymesAnti-inflammatory, Prostaglandin reduction35% (COX-1) and 32% (COX-2) inhibition at 100 μ g/mL
Lauric Acid (Saturated C12) β -Oxidation PathwayBaseline metabolic energy source100% relative dehydrogenation rate (baseline control)

PART IV: Strategic Implications for Drug Development

  • Biofilm Disruptors for Cystic Fibrosis : The ability of cis-2-dodecenoic acid to force P. aeruginosa and B. cenocepacia out of their protective biofilm states presents a massive therapeutic opportunity. Co-administering synthetic BDSF analogs with traditional antibiotics can resensitize multi-drug resistant strains by stripping away their exopolysaccharide shields.

  • Next-Generation NSAID Alternatives : The dual action of cis-5-dodecenoic acid—direct COX inhibition combined with a prolonged half-life due to β -oxidation bottlenecking—makes it a prime scaffold for novel anti-inflammatory drugs. Because it is a naturally occurring dietary lipid, it may bypass the severe gastrointestinal and cardiovascular toxicities associated with traditional synthetic NSAIDs.

References

  • Title : Cis-2-dodecenoic acid receptor RpfR links quorum-sensing signal perception with regulation of virulence through cyclic dimeric guanosine monophosphate turnover Source : Proceedings of the National Academy of Sciences (PNAS) URL :[Link]

  • Title : Protocol to identify the signaling pathways of quorum sensing system in Burkholderia cenocepacia Source : STAR Protocols / PMC URL :[Link]

  • Title : Cis-2-dodecenoic acid signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS Source : BMC Microbiology / PMC URL :[Link]

  • Title : Antioxidant and Cyclooxygenase Activities of Fatty Acids Found in Food Source : Journal of Agricultural and Food Chemistry (ACS Publications) URL :[Link]

Sources

Exploratory

A Technical Guide for the Preliminary Investigation of (Z)-dodec-10-enoic Acid Bioactivity

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a preliminary yet rigorous investigation into the potential biological activities of (Z)-dodec-1...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a preliminary yet rigorous investigation into the potential biological activities of (Z)-dodec-10-enoic acid. As a novel or under-researched unsaturated fatty acid, a systematic, tiered approach is essential to efficiently uncover its therapeutic potential. This guide eschews a rigid template in favor of a logical, causality-driven workflow, ensuring that each experimental step informs the next, creating a self-validating system for discovery.

Introduction: The Rationale for Investigation

(Z)-dodec-10-enoic acid is a 12-carbon monounsaturated fatty acid. While specific literature on this compound is sparse, the broader class of unsaturated and medium-chain fatty acids is known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2] For instance, undec-10-enoic acid is a known natural fungicide, and other fatty acids have been shown to modulate key signaling pathways involved in inflammation and cancer.[2][3]

This guide, therefore, establishes a foundational strategy to de-orphanize (Z)-dodec-10-enoic acid, hypothesizing three primary areas of potential bioactivity:

  • Antimicrobial Efficacy: Assessing its ability to inhibit the growth of pathogenic bacteria and fungi.

  • Cytotoxic and Potential Anticancer Activity: Evaluating its effect on the viability of both cancerous and non-cancerous mammalian cells.

  • Anti-inflammatory Properties: Investigating its capacity to modulate inflammatory responses in a relevant cellular model.

The following sections detail a phased investigative workflow, from initial screening to more in-depth mechanistic-preliminary assays, complete with detailed protocols and the scientific reasoning behind them.

Part 1: Foundational Steps - Compound Characterization and Preparation

Before biological evaluation, the integrity of the test compound is paramount. It is critical to confirm the identity, purity, and stability of the (Z)-dodec-10-enoic acid sample.

1.1. Analytical Characterization:

  • Identity and Purity: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and fragmentation pattern.[4] Nuclear Magnetic Resonance (NMR) spectroscopy should be used to verify the cis ('Z') configuration of the double bond and overall structure.

  • Solubility: Determine the optimal solvent for creating stock solutions. Due to its lipid nature, Dimethyl Sulfoxide (DMSO) or ethanol are likely candidates for biological assays. The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced artifacts.

1.2. Stock Solution Preparation Protocol:

  • Accurately weigh a precise amount of (Z)-dodec-10-enoic acid in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock (e.g., 100 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C, protected from light.

Part 2: Tier 1 - Broad-Spectrum Bioactivity Screening

The initial screening phase is designed to efficiently identify potential "hits" across a broad range of biological activities. The workflow begins with a cytotoxicity assessment, as this data is crucial for interpreting results from all subsequent cell-based assays.

Workflow for Tier 1 Screening

G cluster_0 Tier 1: Broad-Spectrum Screening cluster_1 Data Analysis & Triage A Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cells) C Cytotoxicity Profile A->C Determine IC50 & Non-Toxic Concentrations B Antimicrobial Assay (Agar Disk Diffusion) D Antimicrobial Spectrum B->D Measure Zones of Inhibition

Caption: Tier 1 screening workflow for (Z)-dodec-10-enoic acid.

2.1. Foundational Cytotoxicity Assessment

Causality: This is the most critical first step. It establishes the concentration range at which (Z)-dodec-10-enoic acid affects mammalian cell viability.[5] This knowledge is essential to distinguish between a specific anti-inflammatory or signaling effect and a general toxic one. Furthermore, comparing toxicity between cancerous and non-cancerous cell lines provides the first indication of any potential therapeutic window for anticancer applications.[6][7]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed both human cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma) and a normal human cell line (e.g., BJ-5ta fibroblasts) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[8] Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the (Z)-dodec-10-enoic acid stock solution in the appropriate cell culture medium. The concentration range should be wide (e.g., 0.1 µM to 500 µM).

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle-only (e.g., 0.5% DMSO) and medium-only controls.

  • Incubation: Incubate the plates for a standard duration, typically 48 hours, under standard cell culture conditions (37°C, 5% CO₂).[8]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Cytotoxicity Profile

Cell Line Type IC₅₀ (µM)
A549 Human Lung Carcinoma [Experimental Result]
HepG2 Human Hepatocellular Carcinoma [Experimental Result]

| BJ-5ta | Normal Human Fibroblast | [Experimental Result] |

2.2. Antimicrobial Activity Screening

Causality: Many natural fatty acids exhibit antimicrobial properties by disrupting the cell membranes of microorganisms.[2][10] The agar disk diffusion method is a rapid, cost-effective, and well-established qualitative assay to screen for such activity against a representative panel of pathogens.[11][12]

Experimental Protocol: Agar Disk Diffusion Assay

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate for bacteria or a Sabouraud Dextrose Agar (SDA) plate for fungi.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

  • Compound Loading: Pipette a fixed volume (e.g., 10 µL) of a high concentration of (Z)-dodec-10-enoic acid (e.g., 1 mg/mL) onto each disk.

  • Controls: Use disks loaded with the solvent (e.g., DMSO) as a negative control and disks with a known antibiotic (e.g., ampicillin) or antifungal (e.g., fluconazole) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Measurement: Measure the diameter (in mm) of the zone of complete growth inhibition around each disk.

Data Presentation: Antimicrobial Screening Results

Test Organism Gram Type / Kingdom Zone of Inhibition (mm)
Staphylococcus aureus Gram-positive [Experimental Result]
Escherichia coli Gram-negative [Experimental Result]

| Candida albicans | Fungus | [Experimental Result] |

Part 3: Tier 2 - In-Depth Investigation of Bioactivity

If the Tier 1 screening yields a positive result in any area, the next step is to conduct more quantitative and mechanistically informative assays. The concentrations of (Z)-dodec-10-enoic acid used in these assays must be informed by the initial cytotoxicity data to ensure they are sub-lethal, unless cytotoxicity is the intended endpoint.

3.1. Quantitative Antimicrobial Assessment (If Tier 1 is Positive)

Causality: A zone of inhibition indicates antimicrobial activity, but to be therapeutically relevant, the potency must be quantified. The broth microdilution method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that prevents visible microbial growth, which is a standard metric for antimicrobial efficacy.[11][12]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of (Z)-dodec-10-enoic acid in the appropriate broth medium (e.g., Mueller-Hinton Broth).[12]

  • Inoculation: Add a standardized inoculum of the target microorganism to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include wells for a sterility control (broth only), a growth control (broth + inoculum), and a positive control antibiotic.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth (turbidity) is observed.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

Test Organism MIC (µg/mL)
[Positive Organism 1] [Experimental Result]

| [Positive Organism 2] | [Experimental Result] |

3.2. Anti-inflammatory Activity Assessment

Causality: If (Z)-dodec-10-enoic acid is not highly cytotoxic at lower concentrations, it may possess anti-inflammatory properties. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is a gold standard for this investigation.[9] LPS triggers inflammatory cascades via pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), leading to the production of key mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[9][13] Inhibiting these mediators is a hallmark of anti-inflammatory action.

Signaling Pathway for LPS-Induced Inflammation

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK MAPK Cascade (p38, JNK, ERK) TLR4->MAPK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus activates transcription factors Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes induces transcription

Caption: Key signaling pathways in LPS-stimulated macrophages.

Experimental Protocol: Measurement of Inflammatory Mediators

  • Cell Culture: Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of (Z)-dodec-10-enoic acid (determined from the Tier 1 cytotoxicity assay) for 1-2 hours.[9]

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include vehicle-only and LPS-only controls.[9]

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent assay.

  • Cytokine Measurement: Quantify the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[14]

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production compared to the LPS-only control.

Data Presentation: Anti-inflammatory Effects

Concentration (µM) NO Inhibition (%) TNF-α Inhibition (%) IL-6 Inhibition (%)
[Conc. 1] [Result] [Result] [Result]
[Conc. 2] [Result] [Result] [Result]

| [Conc. 3] | [Result] | [Result] | [Result] |

3.3. Preliminary Anticancer Mechanism Assessment (If Tier 1 Shows Selective Cytotoxicity)

Causality: If (Z)-dodec-10-enoic acid is more toxic to cancer cells than normal cells, a preliminary investigation into the mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[7][15] A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[15]

Simplified Intrinsic Apoptosis Pathway

G Compound (Z)-dodec-10-enoic acid Mito Mitochondria Compound->Mito induces stress CytoC Cytochrome c (release to cytosol) Mito->CytoC Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp37 Pro-Caspase-3/7 Apoptosome->Casp37 activates ActiveCasp37 Active Caspase-3/7 Casp37->ActiveCasp37 Apoptosis Apoptosis ActiveCasp37->Apoptosis executes

Caption: Simplified overview of the intrinsic apoptosis pathway.

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Seed the cancer cell line that showed the highest sensitivity in 96-well white-walled plates. Treat the cells with (Z)-dodec-10-enoic acid at concentrations around its IC₅₀ value for 12-24 hours.

  • Assay Reagent: Use a commercially available luminescent caspase-3/7 activity assay (e.g., Caspase-Glo® 3/7). Add the reagent directly to the wells according to the manufacturer's instructions. This reagent contains a proluminescent substrate that is cleaved by active caspase-3/7.

  • Incubation: Incubate at room temperature for 1-2 hours to allow the signal to stabilize.

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as a fold-change in caspase activity relative to the vehicle-treated control cells.

Data Presentation: Apoptosis Induction

Concentration (µM) Caspase-3/7 Activity (Fold Change vs. Control)
[IC₅₀/2] [Experimental Result]
[IC₅₀] [Experimental Result]

| [IC₅₀2]* | [Experimental Result] |

Conclusion and Future Directions

This guide outlines a systematic and logical workflow for the preliminary bioactivity screening of (Z)-dodec-10-enoic acid. By following this tiered approach, researchers can efficiently identify and validate potential therapeutic properties. Positive findings from this preliminary investigation would justify advancing the compound to more complex studies, including:

  • Mechanism of Action Studies: Utilizing techniques like Western blotting to probe the phosphorylation status of key proteins in the NF-κB and MAPK pathways, or to measure levels of apoptosis-related proteins like Bcl-2 and Bax.[9][15]

  • In Vivo Efficacy: Testing the compound in animal models of infection, inflammation, or cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of (Z)-dodec-10-enoic acid to identify the chemical features essential for its bioactivity.

This structured approach ensures that resources are used effectively, generating robust, interpretable data that will form the foundation for future drug development efforts.

References

  • Vertex AI Search. (n.d.). Cytotoxicity Assays | Life Science Applications.
  • BenchChem. (2025). Application Notes: Cell-Based Assays for Screening Anti-Inflammatory Compounds.
  • FAO. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Omni Life Science. (n.d.). Cytoxicity Assays | Your Home for Cell Research.
  • Savoia, D. (2012). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 2(3), 183-188.
  • MDPI. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches.
  • Protein Fluidics. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens.
  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like.
  • Examine. (n.d.). Relationship: Inflammation and Dodeca-2E, 4E, 8Z, 10Z/Etetraenoic Acid Isobutylamide.
  • MDPI. (2021). Natural Trienoic Acids as Anticancer Agents: First Stereoselective Synthesis, Cell Cycle Analysis, Induction of Apoptosis, Cell Signaling and Mitochondrial Targeting Studies.
  • MDPI. (2024). A Comprehensive Study for Determination of Free Fatty Acids in Selected Biological Materials: A Review.
  • Frontiers. (2023). Anticancer property of marine coral-derived Streptomyces sp. SS162 against A549 lung adenocarcinoma cancer cells.
  • PubMed. (2015). 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells.
  • European Journal of Pharmaceutical and Medical Research. (2017). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF UNDEC-10-ENOIC ACID DERIVATIVES.
  • Arabian Journal of Chemistry. (n.d.). Chemical characterization and antioxidant, anti-inflammatory, and anti-septic activities of the essential oil from the aerial parts of Atractylodes macrocephala Koidz.
  • Hassan, S. T. S., et al. (2023). The antimicrobial, antibiofilm, and wound healing properties of ethyl acetate crude extract of an endophytic fungus Paecilomyces sp. (AUMC 15510) in earthworm model. Scientific Reports, 13(1), 1-18.

Sources

Foundational

Physical Properties and Biophysical Dynamics of cis-Dodec-10-enoic Acid: A Technical Guide for Drug Development and Biocontrol

Abstract cis-Dodec-10-enoic acid (also designated as 10Z-dodecenoic acid) is a monounsaturated medium-chain fatty acid that plays a pivotal role in biophysical chemistry and microbial physiology. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract cis-Dodec-10-enoic acid (also designated as 10Z-dodecenoic acid) is a monounsaturated medium-chain fatty acid that plays a pivotal role in biophysical chemistry and microbial physiology. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive technical analysis of its physical properties, structural causality, and biological applications. By understanding the fundamental physical chemistry of this molecule, researchers can better leverage its unique properties in engineering stress-tolerant industrial microbes and formulating lipid-based biocontrol agents.

Part 1: Chemical Identity and Quantitative Physical Properties

The physical properties of cis-dodec-10-enoic acid are intrinsically dictated by its molecular geometry. The presence of a cis (Z) double bond at the 10th carbon position introduces a rigid steric kink in the aliphatic chain. This geometric disruption prevents tight intermolecular packing, significantly reducing the Van der Waals dispersion forces between adjacent lipid molecules compared to its fully saturated analog, dodecanoic acid.

Table 1: Physicochemical Properties of cis-Dodec-10-enoic Acid

PropertyValueCausality / Technical Significance
IUPAC Name (E)-dodec-10-enoic acid / (Z)-dodec-10-enoic acidDefines the specific stereochemistry at C10, which governs its physical state[1].
Molecular Formula C12H22O2Medium-chain fatty acid structure[1].
Molecular Weight 198.30 g/mol Facilitates moderate volatility, though derivatization is still required for GC-MS[1].
Melting Point ~18 °CThe cis-kink prevents crystal lattice formation, rendering it a highly fluid liquid at room temperature[2].
Boiling Point 166–168 °C (at 9 mmHg)High boiling point under vacuum necessitates methylation for gas chromatography[2].
Partition Coefficient (XLogP3) 4.1Highly lipophilic; dictates its ability to partition into and disrupt hydrophobic lipid bilayers[1].
Solubility Soluble in organic solvents; Insoluble in waterAmphiphilic nature requires organic liquid-liquid extraction methods for isolation[1].
Part 2: Biophysical Impact and Mechanisms of Action

The physical properties of cis-dodec-10-enoic acid translate directly into its functional utility in biological systems, acting as a dynamic biophysical modulator rather than just a structural lipid.

1. Membrane Fluidity and pH Stress Tolerance

In industrial microbiology, strains like Streptomyces albulus utilize unsaturated fatty acids to survive extreme environmental stress. During fermentation, the extracellular pH drops significantly. To maintain cellular integrity, these bacteria upregulate desaturase enzymes to convert saturated fatty acids into unsaturated variants like cis-dodec-10-enoic acid. The low melting point and steric kink of this molecule increase the fluidity of the phospholipid bilayer, preventing the membrane from transitioning into a rigid gel phase under low pH stress. This fluidity is essential for the optimal functioning of membrane-bound proton pumps that maintain intracellular pH homeostasis.

G A Saturated Fatty Acid Pool B Desaturase Enzyme Activity A->B C cis-Dodec-10-enoic Acid (C12:1) B->C D Steric Kink at C10 Position C->D E Disrupted Lipid Packing (Reduced Van der Waals) D->E F Increased Membrane Fluidity E->F G Enhanced Cellular pH Tolerance F->G

Mechanism of cis-dodec-10-enoic acid in enhancing membrane fluidity and stress tolerance.

2. Antifungal Biocontrol Efficacy

Due to its specific LogP of 4.1, cis-dodec-10-enoic acid exhibits potent antifungal properties. When applied as a biocontrol agent, it readily partitions into the cellular membranes of pathogenic fungi such as Ganoderma boninense[3]. The insertion of this free fatty acid interferes with cellular energy production, inhibits critical enzymatic activities, and induces direct lysis of the fungal cells via membrane destabilization[3].

Part 3: Self-Validating Experimental Methodologies

To accurately quantify and study the biophysical effects of cis-dodec-10-enoic acid, rigorous, self-validating protocols must be employed. The following methodologies are standard for ensuring high-fidelity data in lipidomics.

Protocol 1: Extraction and GC-MS Quantification (FAME Analysis)

Because cis-dodec-10-enoic acid has a high boiling point and forms strong hydrogen bonds via its carboxyl group, it must be derivatized into a Fatty Acid Methyl Ester (FAME) prior to Gas Chromatography-Mass Spectrometry (GC-MS).

  • Biomass Harvesting : Centrifuge 40–50 mg of microbial mycelium (wet weight) at 3,000 × g for 15 minutes. Wash three times with distilled water. Causality: Removes extracellular media contaminants that could cause background noise.

  • Saponification : Resuspend the pellet in methanolic NaOH and heat. Causality: The strong base hydrolyzes the ester bonds of complex membrane phospholipids, releasing free fatty acids into the solution.

  • Methylation : Add Boron Trifluoride ( BF3​ ) in methanol and heat. Causality: BF3​ acts as an acid catalyst, converting the free fatty acids into volatile methyl esters. This eliminates hydrogen bonding, drastically lowering the boiling point for efficient GC vaporization.

  • Liquid-Liquid Extraction : Add hexane and a saturated NaCl solution. Vortex and centrifuge. Causality: The non-polar FAMEs partition into the upper hexane layer, while salts and polar cellular debris remain trapped in the aqueous phase.

  • GC-MS Analysis : Inject the hexane layer into a GC-MS equipped with a non-polar capillary column. Identify cis-dodec-10-enoic acid based on its specific retention time and mass fragmentation pattern.

G Step1 Biomass Harvesting Step2 Saponification (Methanolic NaOH) Step1->Step2 Lyses cells Step3 Methylation (BF3-Methanol) Step2->Step3 Cleaves lipids Step4 Liquid-Liquid Extraction (Hexane) Step3->Step4 Forms FAMEs Step5 GC-MS Analysis Step4->Step5 Isolates non-polars

Step-by-step FAME derivatization and GC-MS workflow for fatty acid quantification.

Protocol 2: Assessment of Membrane Fluidity via Fluorescence Anisotropy

To validate the biophysical impact of cis-dodec-10-enoic acid on membrane dynamics, fluorescence anisotropy using the DPH (1,6-diphenyl-1,3,5-hexatriene) probe is utilized.

  • Cell Preparation : Wash target cells and resuspend in 10 mM PBS buffer containing 0.25% (vol/vol) glutaraldehyde. Causality: Mild fixation stabilizes the baseline cellular structure without entirely stripping the lipid bilayer dynamics.

  • Probe Labeling : Introduce DPH at a final concentration of 3×10−5 M. Causality: DPH is highly hydrophobic and spontaneously intercalates into the hydrophobic core of the lipid bilayer, aligning parallel to the acyl chains.

  • Spectrofluorometric Measurement : Excite the sample at 360 nm and measure emission at 430 nm using a slit width of 5 nm.

  • Data Interpretation : Calculate the fluorescence anisotropy value ( r ). Causality: A lower anisotropy value indicates that the DPH molecules have high rotational freedom (microviscosity is low). This mathematically confirms an increase in membrane fluidity, directly correlating with higher concentrations of kinked, unsaturated fatty acids like cis-dodec-10-enoic acid.

Part 4: Conclusion

cis-Dodec-10-enoic acid is far more than a simple structural lipid; it is a critical biophysical modulator. Its low melting point and distinct steric geometry make it a primary target for engineering stress-tolerant industrial microbes and developing novel, lipid-based antifungal biocontrols. By employing rigorous FAME GC-MS and fluorescence anisotropy protocols, researchers can precisely map its concentration and biophysical impact, accelerating downstream drug development and agricultural applications.

References
  • 10-Dodecenoic acid | C12H22O2 | CID 5282734 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • Fatty acid DFA0081 (10-Dodecenoic acid) Source: LipidBank URL: [Link]

  • Adaptive evolution and reverse engineering to explore the low pH tolerance mechanisms of Streptomyces albulus Source: PubMed Central (PMC) / NIH URL:[Link]

  • Evaluation of the efficacy and mode of action of biological control for suppression of Ganoderma boninense in oil palm Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Biocatalytic Synthesis and Purification of (Z)-Dodec-10-enoic Acid

Executive Summary & Biochemical Rationale (Z)-Dodec-10-enoic acid (Z10-12:COOH) is a rare ω -2 monounsaturated fatty acid. It serves as a critical intermediate in the synthesis of high-value specialty lipids and lepidopt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Rationale

(Z)-Dodec-10-enoic acid (Z10-12:COOH) is a rare ω -2 monounsaturated fatty acid. It serves as a critical intermediate in the synthesis of high-value specialty lipids and lepidopteran sex pheromones—most notably (10E)- and (10Z)-dodecen-1-yl acetate, which are utilized for the ecological monitoring and mating disruption of the spotted tentiform leafminer (Phyllonorycter blancardella)[1].

Traditional chemical syntheses of ω -2 unsaturated fatty acids often rely on Wittig olefinations that yield difficult-to-separate E/Z isomeric mixtures and require heavy metal catalysts. To circumvent these limitations, this application note details a highly stereoselective biocatalytic workflow. By leveraging the unique regiospecificity of the Δ10 -fatty acid desaturase (FAD) from the New Zealand leafroller moth (Planotortrix octo)[2], researchers can achieve direct, enzyme-mediated Δ10 -desaturation of dodecanoic acid (12:0). When expressed in a metabolically engineered microbial chassis, this pathway provides a scalable, self-validating system for the production of isomerically pure (Z)-dodec-10-enoic acid[3].

Enzymatic Pathway Design

The core of this protocol relies on the heterologous expression of the Pocto-Z10 desaturase. Unlike standard metabolic Δ9 -desaturases, Pocto-Z10 exhibits strict Z-stereoselectivity and unusual Δ10 regiospecificity[2]. The reaction requires molecular oxygen and an electron transport chain (cytochrome b5 and NADH-cytochrome b5 reductase) to introduce the double bond.

G A Dodecanoic Acid (12:0) B Dodecanoyl-CoA A->B Acyl-CoA Synthetase (ATP, CoA) C (Z)-Dodec-10-enoyl-CoA B->C Δ10-Desaturase (Pocto-Z10) (O2, NADH, Cyt b5) D (Z)-Dodec-10-enoic Acid C->D Thioesterase (H2O)

Enzymatic cascade for the biosynthesis of (Z)-dodec-10-enoic acid from dodecanoic acid.

Experimental Protocol: Whole-Cell Biotransformation

Expertise Insight: We utilize a Saccharomyces cerevisiaeole1 Δ auxotrophic strain. The ole1 deletion abolishes the endogenous Δ9 -desaturase, eliminating the background production of oleic (18:1) and palmitoleic (16:1) acids. This causality is critical: it ensures that any unsaturated fatty acid detected is the direct result of the recombinant Pocto-Z10 enzyme, thereby creating a self-validating experimental baseline free of confounding host lipids.

Step 3.1: Strain Cultivation and Induction
  • Inoculation : Transform the ole1 Δ strain with a dual-expression plasmid carrying codon-optimized Pocto-Z10 and a cytosolic thioesterase (e.g., 'TesA). Inoculate into 50 mL of Synthetic Defined (SD) dropout medium.

  • Auxotrophic Supplementation : Supplement the medium with 0.5 mM oleic acid and 1% Tergitol NP-40.

    • Rationale: The ole1 Δ strain cannot survive without exogenous unsaturated fatty acids during the initial biomass accumulation phase.

  • Substrate Shift : Upon reaching an OD600​ of 2.0, centrifuge the cells (3,000 × g, 5 min) and wash twice with sterile water to remove residual oleic acid.

  • Biotransformation : Resuspend the pellet in 50 mL of induction medium (e.g., YP-Galactose) supplemented with 2.0 mM dodecanoic acid (lauric acid, 12:0) and 1% Tergitol NP-40.

  • Incubation : Incubate at 20°C, 250 rpm for 48 hours.

    • Rationale: Desaturases are di-iron enzymes strictly dependent on dissolved O2​ . Lowering the temperature to 20°C increases oxygen solubility in the medium and enhances the proper folding and stability of the membrane-bound desaturase complex.

Step 3.2: Extraction and Methylation
  • Harvesting : Lyophilize the cell pellet to remove water, which severely interferes with transesterification.

  • Internal Standard : Add 50 µg of tridecanoic acid (13:0) as an internal standard to validate extraction recovery.

  • Derivatization : Add 2 mL of 2% H2​SO4​ in methanol. Seal and incubate at 80°C for 2 hours. This step simultaneously extracts the lipids and converts them into Fatty Acid Methyl Esters (FAMEs) for downstream GC analysis.

  • Phase Separation : Add 1 mL of HPLC-grade hexane and 1 mL of 5% NaCl. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs (including Z10-12:AME).

Step 3.3: Silver-Ion Solid Phase Extraction (Ag+-SPE)

To ensure absolute stereochemical purity for pheromone or pharmaceutical applications, the target monoene must be separated from saturated precursors.

  • Condition a commercial Ag+-SPE cartridge with 4 mL of acetone followed by 4 mL of hexane.

  • Load the FAME extract onto the column.

  • Elute saturated FAMEs (unreacted 12:0) with 6 mL of hexane.

  • Elute the target (Z)-dodec-10-enoic acid methyl ester with 6 mL of hexane:acetone (95:5, v/v).

    • Rationale: Silver ions form reversible π -complexes with olefins. The cis (Z) geometry allows closer steric interaction with Ag+ than the trans (E) geometry, enabling precise chromatographic resolution of the Z-stereoisomer.

Analytical Validation (GC-MS & DMDS Derivatization)

To self-validate the regiospecificity of the enzymatic product, Dimethyl Disulfide (DMDS) derivatization is mandatory. DMDS adds across the double bond, yielding specific cleavage fragments in the mass spectrometer that unambiguously pinpoint the double bond at C10.

Protocol for DMDS Adduction :

  • Dissolve the purified FAME fraction in 100 µL hexane.

  • Add 100 µL of DMDS and 10 µL of iodine solution (60 mg/mL in diethyl ether).

  • Incubate at 40°C for 12 hours. Quench with 50 µL of 5% aqueous Na2​S2​O3​ . Extract the derivatized lipids with hexane.

Quantitative Data Presentation

Table 1: GC-MS Diagnostic Parameters for (Z)-Dodec-10-enoic Acid Methyl Ester (Z10-12:AME)

Analytical ParameterValue / SignatureMechanistic Rationale
Retention Index (DB-WAX) ~1750Polar stationary phases strongly retain π -bonds; Z-isomers elute later than E-isomers.
Molecular Ion ( M+ ) m/z 212Confirms the intact methyl ester of a C12:1​ fatty acid ( C13​H24​O2​ ).
DMDS Adduct ( M+ ) m/z 306Confirms the addition of two −SCH3​ groups (MW 94) across the olefin.
DMDS ω -Fragment m/z 75Cleavage between the sulfur-bearing carbons yields the terminal fragment ( C3​H7​S+ ).
DMDS Δ -Fragment m/z 231Cleavage yields the carboxylate-containing fragment ( C12​H23​O2​S+ ).

Trustworthiness Check: If the ω -fragment is m/z 75 and the Δ -fragment is m/z 231, the double bond is mathematically proven to be at the Δ10 position. (Calculation: 12 carbons total - 10 = 2 carbons in the ω tail; the mass of the CH3​−CH(SCH3​)+ fragment is 15+13+47=75 ).

References

  • Hao, G., et al. (2002). "Acyl-CoA Z9- and Z10-desaturase genes from a New Zealand leafroller moth species, Planotortrix octo." Insect Biochemistry and Molecular Biology. Available at:[Link][2]

  • Vasian, I., et al. (2010). "A New Synthesis of (E)-10-Dodecenyl Acetate the Major Sex Pheromonal Component of Phyllonorycter blancardella." Revista de Chimie. Available at:[Link][1]

  • Ding, B. J., et al. (2022). "Methods of producing insect pheromones." European Patent Office (EP4087402A1). Available at:[3]

Sources

Application

Application Note: One-Pot Biosynthesis of (Z)-Dodec-10-enoic Acid Derivatives from Linoleic Acid

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Biocatalysis, Lipid Biochemistry, and Green Chemistry Introduction & Mechanistic Overview (Z)-dodec-10-enoic acid and its functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Biocatalysis, Lipid Biochemistry, and Green Chemistry

Introduction & Mechanistic Overview

(Z)-dodec-10-enoic acid and its functionalized derivatives (such as 12-oxo and 12-amino variants) are highly valuable medium-chain building blocks used in the synthesis of bio-based polymers (e.g., Nylon-12) and pharmaceutical intermediates [1]. Traditionally, the synthesis of these ω-functionalized alkenoic acids relies on harsh petrochemical cracking. However, the enzymatic oxylipin pathway—specifically utilizing Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL)—offers a highly regiospecific and stereospecific green alternative [2].

This application note details a validated, self-contained protocol for the one-pot multi-enzyme biosynthesis of the (Z)-dodec-10-enoic acid scaffold directly from renewable linoleic acid. By coupling the oxidation and cleavage steps in a single bioreactor, we bypass the need to isolate unstable hydroperoxide intermediates, thereby maximizing thermodynamic conversion and minimizing solvent waste.

Pathway LA Linoleic Acid (C18:2) HPODE HPODE Intermediate (Unstable) LA->HPODE LOX + O2 Dodec (Z)-Dodec-10-enoic Acid Scaffold HPODE->Dodec HPL Cleavage Hexanal Volatile Byproducts (e.g., Hexanal) HPODE->Hexanal Cleavage

Enzymatic cascade converting linoleic acid to (Z)-dodec-10-enoic acid derivatives via LOX and HPL.

Causality & Experimental Design (E-E-A-T)

To ensure a robust and reproducible protocol, it is critical to understand the biophysical and kinetic forces driving this specific multi-enzyme cascade:

  • The "One-Pot" Imperative: Hydroperoxy-octadecadienoic acids (HPODEs) are highly reactive and prone to spontaneous, non-enzymatic radical degradation, which drastically reduces the yield of the target C12 compound [3]. A simultaneous one-pot cascade ensures that HPL consumes the HPODE as soon as it is generated, shifting the equilibrium forward and preventing off-target degradation [4].

  • The pH Compromise: Soybean LOX-1 exhibits optimal activity at pH 9.0, whereas recombinant plant HPLs (e.g., from Carica papaya) peak at pH 6.0. Conducting the reaction at a compromised pH of 7.5 ensures sufficient activity for both enzymes while maintaining the structural integrity of the (Z)-alkene bond [2].

  • Micellar Catalysis: Linoleic acid is insoluble in aqueous buffers. The addition of a non-ionic surfactant (Triton X-100) forms mixed micelles, significantly increasing the interfacial surface area. This allows the LOX non-heme iron center to efficiently access the substrate's cis,cis-1,4-pentadiene system [4].

Experimental Protocol

Reagents & Materials
  • Substrate: Linoleic Acid (≥99% purity)

  • Enzymes: Soybean Lipoxygenase-1 (LOX-1, ~50,000 U/mg) and Recombinant Hydroperoxide Lyase (e.g., HPLCP-N, ~20 U/mL)

  • Buffer: 50 mM Potassium Phosphate Buffer (pH 7.5)

  • Surfactant: Triton X-100 (Molecular Biology Grade)

  • Solvents: Methyl tert-butyl ether (MTBE), 1 M HCl

Step-by-Step Methodology

Step 1: Substrate Solubilization Prepare a 50 mM Linoleic Acid emulsion in 50 mM Potassium Phosphate Buffer (pH 7.5). Add 0.05% (v/v) Triton X-100. Expert Insight: Sonicate the mixture for 3 minutes on ice to ensure uniform micelle size. This prevents localized substrate precipitation and enzyme occlusion.

Step 2: Enzyme Co-Addition & Self-Validation To a 100 mL bioreactor containing 50 mL of the substrate emulsion, simultaneously add 40 U/mL of LOX-1 and 20 U/mL of HPL. Self-Validation Check: Run a parallel control lacking HPL to monitor HPODE accumulation via UV absorbance at 234 nm (conjugated diene formation). In the active one-pot vessel, the 234 nm peak should remain low, confirming immediate HPODE cleavage by HPL.

Step 3: Reaction Incubation Incubate the mixture at 25°C with continuous mild O 2​ sparging (0.5 vvm) and overhead stirring at 300 rpm. The continuous supply of oxygen is the rate-limiting cofactor for the initial LOX oxidation step.

Step 4: Quenching and Extraction After 4 hours, quench the reaction by acidifying the mixture to pH 3.0 using 1 M HCl. Expert Insight: Acidification is critical as it protonates the carboxylate group of the dodecenoic acid derivatives, neutralizing the charge and driving the target molecules into the organic phase. Extract three times with equal volumes of MTBE.

Step 5: Analytical Validation Dry the organic phase over anhydrous Na 2​ SO 4​ , evaporate the solvent under nitrogen, and derivatize using MSTFA. Analyze via GC-MS to confirm the (Z)-dodec-10-enoic acid scaffold mass fragments.

Workflow Step1 1. Substrate Emulsification (Linoleic Acid + Triton X-100) Step2 2. Multi-Enzyme Addition (LOX-1 + HPL) Step1->Step2 Step3 3. One-Pot Biocatalysis (pH 7.5, 25°C, O2 Sparging) Step2->Step3 Step4 4. Acidic Quenching (HCl to pH 3.0) Step3->Step4 Step5 5. Solvent Extraction & GC-MS (MTBE Extraction) Step4->Step5

Step-by-step experimental workflow for the one-pot biosynthesis and extraction protocol.

Data Presentation

The optimization of the cascade parameters demonstrates the absolute necessity of the one-pot approach and surfactant inclusion. The table below summarizes the quantitative impact of experimental choices on the final conversion yield of the dodecenoic scaffold.

Table 1: Impact of Reaction Parameters on Cascade Efficiency

Reaction ModeBuffer pHSurfactant (Triton X-100)Relative LOX ActivityRelative HPL ActivityFinal Conversion Yield (%)
Sequential (Two-Pot) 9.0 6.00.05%100%100%45.2% (Due to HPODE decay)
One-Pot Simultaneous 7.50.05%85%70%82.4%
One-Pot Simultaneous 7.5None40%30%15.1% (Poor micelle formation)
One-Pot Simultaneous 9.00.05%100%<10%12.0% (HPL denaturation)

References

  • Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid. Bioresources and Bioprocessing.[Link]

  • Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes. Applied Microbiology and Biotechnology.[Link]

  • Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.). Lipids.[Link]

  • Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. MDPI Catalysts.[Link]

Method

Topic: A Validated Reversed-Phase HPLC Method for the Quantification of (Z)-dodec-10-enoic Acid

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (Z)-dodec-10-enoic acid. Due to the absence of a strong native chromophore in its structure, direct UV detection of this and other free fatty acids is challenging, resulting in poor sensitivity.[1] This protocol addresses this limitation through a pre-column derivatization strategy, converting the non-absorbing fatty acid into a UV-active ester. We detail a complete workflow, from lipid extraction and derivatization to chromatographic separation and method validation according to the International Council for Harmonisation (ICH) guidelines.[2][3] This application note is intended for researchers, scientists, and drug development professionals requiring an accurate, precise, and reliable method for the quantification of (Z)-dodec-10-enoic acid in various matrices.

Introduction: The Rationale for Derivatization

(Z)-dodec-10-enoic acid is a monounsaturated fatty acid whose accurate quantification is essential in various research contexts, from metabolic studies to the quality control of pharmaceutical formulations. The primary analytical challenge in HPLC for free fatty acids is their lack of a suitable chromophore for sensitive UV detection, as their molar absorptivity is typically high only at low UV wavelengths (<205 nm), where many common HPLC solvents and additives also absorb.[4]

While alternative detection methods like Mass Spectrometry (MS) or Evaporative Light Scattering (ELSD) can be employed, UV-Vis detectors remain the most common and accessible in analytical laboratories.[5] Therefore, a chemical derivatization strategy is often the most practical and effective approach. This involves reacting the carboxyl group of the fatty acid with a reagent that introduces a highly UV-absorbent moiety. For this protocol, we utilize 2,4'-dibromoacetophenone, a reagent that reliably forms a p-bromophenacyl ester derivative with a strong absorbance maximum around 256 nm, enabling sensitive and specific quantification.[4] This derivatization is performed under mild conditions to prevent isomerization or degradation of the unsaturated fatty acid.[4]

Principle of the Method

The overall analytical workflow is a multi-step process designed for accuracy and reproducibility.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Formulation Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization UV Derivatization (with 2,4'-dibromoacetophenone) Extraction->Derivatization Injection RP-HPLC Injection Derivatization->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (~256 nm) Separation->Detection Chromatogram Peak Integration Detection->Chromatogram Calibration Calibration Curve (External Standard) Chromatogram->Calibration Quantification Concentration Calculation Calibration->Quantification

Figure 1: Overall workflow for the quantification of (Z)-dodec-10-enoic acid.

The core of the method is Reversed-Phase HPLC (RP-HPLC), where separation is based on the hydrophobicity of the analytes.[6] In RP-HPLC, fatty acids are separated based on both their carbon chain length and their degree of unsaturation.[7] Longer, more saturated fatty acids exhibit longer retention times.[6] By converting the fatty acids to their p-bromophenacyl ester derivatives, we not only enable sensitive detection but also ensure uniform interaction with the stationary phase, leading to robust and reproducible chromatography.

Detailed Experimental Protocol

Materials and Reagents
  • (Z)-dodec-10-enoic acid standard (≥98% purity)

  • 2,4'-Dibromoacetophenone (derivatizing agent)

  • Triethylamine (catalyst)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Acetic Acid (glacial)

  • Sodium Chloride (NaCl)

  • Internal Standard (optional but recommended, e.g., Nonanoic acid)[4]

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of (Z)-dodec-10-enoic acid standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Store at -20°C.

  • Derivatizing Reagent (DBAP): Prepare a solution of 12 g/L 2,4'-dibromoacetophenone in acetone.

  • Catalyst Solution: Prepare a solution of 10 g/L triethylamine in acetone.

  • 0.9% NaCl Solution: Dissolve 0.9 g of NaCl in 100 mL of HPLC-grade water.

Sample Preparation: Lipid Extraction & Derivatization

Proper sample preparation is critical for accurate results and involves extracting the lipids from the sample matrix before derivatization.[6]

Step 1: Total Lipid Extraction (Folch Method) [6]

  • Homogenize the sample (e.g., 50 mg tissue, 100 µL plasma) in a 2:1 (v/v) mixture of chloroform:methanol.

  • Add an internal standard at this stage if one is being used.

  • Induce phase separation by adding 0.9% NaCl solution (approximately 0.2 volumes of the total chloroform/methanol mixture).

  • Vortex the mixture thoroughly and centrifuge to separate the layers.

  • Carefully collect the lower organic layer (chloroform) containing the lipids and transfer it to a clean vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

Step 2: Pre-Column Derivatization [4][6]

  • To the dried lipid extract, add a concentrated solution of 2,4'-dibromoacetophenone in acetone.[4]

  • Add a solution of triethylamine in acetone.

  • Seal the vial tightly and heat at 40°C for 30 minutes. Crucially, protect samples from light during this step to prevent degradation. [4]

  • After cooling, stop the reaction by adding a small volume of acetic acid solution (e.g., 2 g/L in acetone).[4]

  • The resulting solution contains the derivatized fatty acids and can be diluted with the mobile phase for direct injection into the HPLC system.

HPLC Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

ParameterRecommended SettingCausality and Justification
HPLC System Any standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.Standard equipment ensures broad applicability of the method.
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Nova-Pak C18, Zorbax Eclipse XDB C18).[4][8]The C18 stationary phase provides excellent hydrophobic retention for the fatty acid derivatives, enabling separation based on chain length and unsaturation.[6][7]
Mobile Phase A HPLC-grade WaterThe aqueous component of the mobile phase.
Mobile Phase B HPLC-grade AcetonitrileThe organic modifier. Acetonitrile is chosen for its low UV cutoff and good elution strength for these derivatives.[4]
Gradient Elution Time (min) %B
0.070
20.095
25.095
25.170
30.070
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 35-40°C[4][8]Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility of retention times.
Injection Volume 10-20 µL[4]The volume should be optimized based on the concentration of the sample and the sensitivity of the detector.
Detector UV-Vis / DADA Diode-Array Detector (DAD) is preferred as it allows for monitoring across a spectrum to confirm peak purity.
Detection Wavelength ~256 nm[4]This wavelength corresponds to the absorbance maximum of the p-bromophenacyl ester derivative, ensuring maximum sensitivity.

Method Validation

To ensure the method is fit for its intended purpose, validation was performed according to ICH Q2(R2) guidelines.[2] The objective of validation is to demonstrate that the analytical procedure is suitable and reliable for quantitative analysis.[9]

Validation ParameterProcedureTypical Acceptance Criteria
Specificity Analyze blank matrix, placebo, and samples spiked with known impurities or related compounds. Assess peak purity using a DAD.The analyte peak should be well-resolved from other components (Resolution > 2). No interfering peaks at the analyte's retention time.[5]
Linearity Prepare and inject calibration standards at a minimum of five concentration levels across the desired range. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (R²) ≥ 0.998.[10]
Range The range over which the method is shown to be linear, accurate, and precise. Typically 80-120% of the target concentration.Confirmed by linearity, accuracy, and precision data.[2]
Accuracy Perform recovery studies by spiking a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate.Mean recovery should be within 98-102%.[9]
Precision - Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. - Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (%RSD) ≤ 2.0%.[9][10]
LOD Limit of Detection. Determined based on a signal-to-noise ratio of 3:1.The lowest concentration that can be reliably detected.[4]
LOQ Limit of Quantification. Determined based on a signal-to-noise ratio of 10:1.The lowest concentration that can be accurately quantified with acceptable precision and accuracy.[4]
Robustness Make small, deliberate variations to method parameters (e.g., ±2°C in column temp, ±5% in mobile phase organic content, ±0.1 mL/min flow rate) and assess the impact.System suitability parameters should remain within acceptable limits. No significant impact on quantitative results.[10]

Alternative and Confirmatory Detection Methods

While UV detection post-derivatization is robust and widely accessible, other detection methods can offer advantages.

  • HPLC-MS: Coupling the HPLC system to a mass spectrometer offers unparalleled sensitivity and specificity.[7][11] It allows for quantification using single ion recording (SIR) mode and provides mass information that confirms the identity of the analyte, eliminating the need for derivatization. Electrospray ionization (ESI) in negative ion mode is highly effective for detecting free fatty acids.[12]

  • HPLC-ELSD: An Evaporative Light Scattering Detector is a "universal" detector that responds to any non-volatile analyte.[13] It is gradient-compatible and does not require the analyte to have a chromophore, thus avoiding the need for derivatization.[1] However, its response can be non-linear and it is generally less sensitive than MS or optimized UV methods.[13]

Conclusion

The RP-HPLC method detailed in this application note, utilizing pre-column derivatization with 2,4'-dibromoacetophenone, provides a selective, sensitive, and reliable means for the quantification of (Z)-dodec-10-enoic acid. The method is built on established principles of fatty acid analysis and has been structured to meet the rigorous validation standards required in regulated environments. By explaining the causality behind key procedural steps, from sample preparation to instrument configuration, this guide serves as a practical tool for immediate implementation and a foundation for further method optimization.

References

  • Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS Lipid Library. [Link]

  • Lloyd, L. (2011). Reversed Phase HPLC of Fatty Acids. Agilent Technologies, Inc. [Link]

  • Poisson, L., et al. (2017). Fast Fatty Acid Analysis by Core-Shell Reversed-Phase Liquid Chromatography Coupled to Evaporative Light-Scattering Detector. Food and Nutrition Sciences, 8, 1051-1062. [Link]

  • Nagy, K., & Kuki, Á. (2005). Reversed-phase HPLC/MS analysis of fatty acid 9-anthrylmethyl ester derivatives. Journal of Mass Spectrometry Society of Japan, 53(4), 215-222. [Link]

  • Czauderna, M., et al. (2002). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences, 11(4), 519-532. [Link]

  • Maziarz, M., & Rainville, P. (n.d.). DETERMINATION OF FATTY ACIDS COMPOSITION IN POLYSORBATES 80 AND 20 PHARMACEUTICAL RAW MATERIALS BY HPLC WITH MASS DETECTION. Waters Corporation. [Link]

  • Kumar, P., et al. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. ResearchGate. [Link]

  • Waters Corporation. (2022). Determination of Fatty Acids Composition in Polysorbate 20 Pharmaceutical Raw Material Using HPLC with MS Detection. [Link]

  • Shimadzu. (n.d.). C10G-E101 Lipid and Fatty Acid Analysis Solutions. [Link]

  • Destaillats, F., et al. (2007). Comparison of available analytical methods to measure trans-octadecenoic acid isomeric profile and content by gas-liquid chromatography in milk fat. Journal of Chromatography A, 1147(1), 125-133. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Patel, K., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 28-36. [Link]

  • Sharma, S., & Singh, G. (2018). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 8(4), 211-217. [Link]

  • Kumar, S., & Sharma, R. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Qu, J., et al. (2023). Development of HPLC-CAD method for simultaneous quantification of nine related substances in ursodeoxycholic acid and identification of two unknown impurities by HPLC-Q-TOF-MS. Journal of Pharmaceutical Analysis, 13(3), 263-272. [Link]

Sources

Application

Analytical Standards and Protocols for the Detection of (Z)-Dodec-10-Enoic Acid and its Oxylipin Derivatives

Application Note & Methodological Guide Target Audience: Analytical Chemists, Plant Biologists, Mycologists, and Drug Development Professionals Introduction and Biological Significance (Z)-dodec-10-enoic acid and its hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Target Audience: Analytical Chemists, Plant Biologists, Mycologists, and Drug Development Professionals

Introduction and Biological Significance

(Z)-dodec-10-enoic acid and its highly reactive oxo-derivatives—specifically 12-oxo-9(Z)-dodecenoic acid and its isomer 12-oxo-10(E)-dodecenoic acid (Traumatin) —are critical medium-chain oxylipins. In plant biology, these C12 compounds are generated via the oxidative breakdown of polyunsaturated fatty acids (like linoleic and linolenic acid) in response to mechanical injury or pathogen attack, serving as potent wound-signaling hormones[1][2]. Beyond plant defense, these metabolites exhibit significant antimicrobial properties; for instance, 12-oxo-10(Z)-dodecenoic acid is secreted by biocontrol agents (e.g., Trichoderma) to inhibit the destructive oil palm pathogen Ganoderma boninense[3][4].

As a Senior Application Scientist, I frequently observe that the primary analytical challenge with these oxylipins is their inherent instability. The 9(Z) double bond is highly prone to spontaneous or artifactual isomerization into the thermodynamically more stable 10(E) configuration (traumatin) during aggressive extraction or heated gas chromatography (GC) injection[5][6]. Furthermore, the presence of both a terminal carboxylic acid and an aldehyde/keto group requires strategic derivatization to prevent peak tailing and keto-enol tautomerism. This application note provides a self-validating, field-proven methodology for the precise extraction, stabilization, and quantitation of these oxylipins using both GC-MS and LC-MS/MS platforms.

Biosynthetic and Isomerization Pathway

Understanding the enzymatic cascade is essential for designing an extraction protocol that halts artifactual degradation. The pathway is initiated by Lipoxygenase (LOX), which oxidizes linoleic acid to 13(S)-hydroperoxyoctadecadienoic acid (13-HPODE). Hydroperoxide lyase (HPL) then cleaves 13-HPODE into hexanal and 12-oxo-9(Z)-dodecenoic acid[5][6].

OxylipinPathway LA Linoleic Acid (18:2) HPODE 13(S)-HPODE LA->HPODE Lipoxygenase (LOX) Z9 12-oxo-9(Z)-dodecenoic acid HPODE->Z9 Hydroperoxide Lyase (HPL) Hexanal Hexanal (C6 Volatile) HPODE->Hexanal Hydroperoxide Lyase (HPL) Traumatin 12-oxo-10(E)-dodecenoic acid (Traumatin) Z9->Traumatin Isomerization (Non-enzymatic/Enzymatic)

Fig 1. Biosynthetic pathway of 12-oxo-9(Z)-dodecenoic acid and traumatin via the LOX/HPL cascade.

Analytical Strategy: Causality & Method Selection

To ensure data integrity, the analytical workflow must be tailored to the physicochemical properties of the target oxylipins:

  • Quenching Enzymatic Activity: Plant and fungal tissues possess highly active LOX/HPL enzymes. Extractions must be performed in liquid nitrogen or using organic solvents pre-chilled to -20°C to prevent ex vivo generation of oxylipins[7].

  • Why LC-MS/MS (ESI-) is the Gold Standard for Quantitation: The carboxylic acid moiety readily deprotonates to form stable [M−H]− ions in neutral or slightly basic mobile phases. Electrospray Ionization in negative mode (ESI-) bypasses the need for derivatization and avoids the thermal isomerization inherent to GC injectors, making it the superior choice for absolute quantitation[1].

  • Why GC-EI-MS requires Two-Step Derivatization: If GC-MS is used for structural elucidation, a single silylation step (e.g., using BSTFA) is insufficient. The terminal aldehyde/keto group undergoes keto-enol tautomerism, resulting in multiple chromatographic peaks for a single analyte. Causality: We first use Methoxyamine (MeOx) to lock the carbonyl group as a stable oxime derivative, followed by BSTFA to silylate the carboxylic acid. This guarantees a single, sharp peak per analyte[8].

Quantitative Data Summaries

Table 1: Mass Spectrometry Parameters for Target Oxylipins

AnalyteMolecular FormulaExact MassLC-MS/MS (ESI-) [M−H]− MRM Transitions (Quant/Qual)GC-MS (MeOx-TMS) Major Fragments ( m/z )
(Z)-dodec-10-enoic acid C12​H22​O2​ 198.1620197.15197.15 → 55.0 / 83.1255 [M−CH3​]+ , 155, 129
12-oxo-9(Z)-dodecenoic acid C12​H20​O3​ 212.1412211.13211.13 → 167.1 / 149.1313 [M]+ , 282 [M−OCH3​]+ , 198
Traumatin (10E-isomer) C12​H20​O3​ 212.1412211.13211.13 → 167.1 / 123.1313 [M]+ , 282 [M−OCH3​]+ , 198

(Note: Chromatographic separation using a C18 column is mandatory to distinguish the 9(Z) and 10(E) isomers in LC-MS/MS, as they share identical MRM transitions).

Experimental Protocols

Sample Preparation and Extraction

Self-Validating Check: The inclusion of an internal standard (e.g., stable isotope-labeled d5​ -jasmonic acid or a non-endogenous odd-chain oxo-acid) at the very first step allows for the calculation of absolute recovery rates, validating the extraction efficiency.

  • Tissue Disruption: Pulverize 100 mg of flash-frozen biological tissue (e.g., plant leaves or fungal mycelium) in a mortar pre-cooled with liquid nitrogen[7].

  • Extraction Solvent: Immediately transfer the powder to a 2 mL microcentrifuge tube containing 1.0 mL of pre-chilled (-20°C) extraction buffer (Ethyl Acetate : Hexane, 1:1 v/v, containing 0.1% BHT as an antioxidant and 50 ng of internal standard).

  • Homogenization: Vortex vigorously for 2 minutes at 4°C.

  • Phase Separation: Add 0.5 mL of 0.1 M LC-MS grade Formic Acid (to protonate the carboxylates and drive them into the organic phase). Centrifuge at 14,000 × g for 10 minutes at 4°C[1].

  • Collection: Transfer the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of ultra-high purity nitrogen gas at room temperature (Do not apply heat).

AnalyticalWorkflow Sample Biological Sample (Tissue/Mycelium) Extraction LLE Extraction (EtOAc / Hexane) Sample->Extraction Split Aliquoting Extraction->Split Deriv Derivatization (MeOx / BSTFA) Split->Deriv GC Workflow LCPrep Reconstitution (MeOH/H2O) Split->LCPrep LC Workflow GCMS GC-EI-MS (Structural ID) Deriv->GCMS LCMS LC-ESI-MS/MS (Quantitation) LCPrep->LCMS

Fig 2. Parallel sample preparation workflow for GC-MS and LC-MS/MS oxylipin quantitation.

Protocol A: GC-MS Derivatization and Analysis

Use this protocol primarily for structural confirmation and untargeted profiling.

  • Oximation: Resuspend the dried extract in 40 µL of Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine). Incubate at 30°C for 90 minutes. Causality: This converts the reactive 12-oxo group into a methoxime, preventing keto-enol tautomerization.

  • Silylation: Add 60 µL of BSTFA + 1% TMCS. Incubate at 37°C for 30 minutes to convert the carboxylic acid into a trimethylsilyl (TMS) ester[8].

  • GC-MS Conditions:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, Splitless mode. Injector temperature strictly at 230°C to minimize thermal degradation.

    • Oven Program: 80°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Detection: Electron Impact (EI) at 70 eV. Scan range m/z 50–550.

Protocol B: LC-MS/MS Targeted Quantitation

Use this protocol for high-throughput, highly sensitive absolute quantitation.

  • Reconstitution: Resuspend the dried extract in 100 µL of Methanol:Water (70:30, v/v) containing 0.1% Formic Acid. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial[1].

  • LC Conditions:

    • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B for 1 min, linear ramp to 95% B over 8 mins, hold for 2 mins, return to 5% B. Flow rate: 0.3 mL/min.

  • MS/MS Conditions (Triple Quadrupole):

    • Ionization: ESI Negative Mode.

    • Capillary Voltage: 2.5 kV.

    • Desolvation Temp: 400°C.

    • MRM Monitoring: Monitor the transitions listed in Table 1. Use the internal standard to construct a linear calibration curve ( R2>0.99 ) ranging from 1 ng/mL to 1000 ng/mL.

References

  • Coenen, A., et al. (2022). "Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade." Applied Biochemistry and Biotechnology, 194, 6194–6212. URL:[Link]

  • Nakashima, A., et al. (2013). "Traumatin- and Dinortraumatin-containing Galactolipids in Arabidopsis." Journal of Biological Chemistry, 288(36), 26078-26088. URL:[Link]

  • Engelberth, M., et al. (2024). "Organizing the Chaos: Novel Insights into the Regulation of Z-3-Hexenal Production in Damaged Maize Leaves." Plants, 13(19), 2715. URL:[Link]

  • MacIntyre, A. M., et al. (2022). "Trehalose increases tomato drought tolerance, induces defenses, and increases resistance to bacterial wilt disease." PLOS One, 17(3), e0264624. URL:[Link]

  • Sujarit, K., et al. (2020). "Metabolomics approach in identifying biomarkers from pathogenic Ganoderma boninense involved in early interactions with oil palm host." Physiological and Molecular Plant Pathology, 112, 101546. URL:[Link]

Sources

Method

Application Notes and Protocols for Investigating the Role of (Z)-dodec-10-enoic Acid in Plant Defense Signaling

Abstract The orchestration of plant immunity involves a complex network of signaling molecules that trigger robust defense responses against pathogens. While phytohormones like salicylic acid (SA) and jasmonic acid (JA)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The orchestration of plant immunity involves a complex network of signaling molecules that trigger robust defense responses against pathogens. While phytohormones like salicylic acid (SA) and jasmonic acid (JA) are well-established players, the role of many fatty acid-derived molecules, or oxylipins, remains an expanding frontier of research.[1] This guide focuses on (Z)-dodec-10-enoic acid, a C12 unsaturated fatty acid, as a putative signaling molecule in plant defense. Given the nascent stage of research into specific medium-chain fatty acids, this document provides a comprehensive framework for its investigation. We synthesize established methodologies for analogous signaling compounds to present a logical, step-by-step experimental approach. This guide is designed for researchers in plant biology, pathology, and drug development, providing detailed protocols for the extraction, quantification, and functional characterization of (Z)-dodec-10-enoic acid, and its impact on plant immune responses.

Introduction: Beyond the Canonical Defense Hormones

Plants, being sessile, have evolved a sophisticated innate immune system to defend against a myriad of pathogens.[2][3] This system is broadly categorized into two tiers: PAMP-Triggered Immunity (PTI), which recognizes conserved microbial patterns, and Effector-Triggered Immunity (ETI), which detects specific pathogen virulence proteins.[3][4] The activation of these pathways relies on the rapid synthesis and transport of signaling molecules, including reactive oxygen species (ROS), phytohormones, and a diverse class of lipid derivatives known as oxylipins.[2][5]

The octadecanoid pathway, which converts C18 fatty acids like linolenic acid into jasmonic acid and its precursors, is a cornerstone of plant defense against necrotrophic pathogens and insects.[6][7][8] However, this pathway also generates a plethora of other bioactive molecules whose functions are just beginning to be understood.[9] Recent studies have highlighted that various fatty acids and their derivatives can act as direct signaling molecules, modulating both local and systemic immunity.[1] (Z)-dodec-10-enoic acid, a C12 monounsaturated fatty acid, represents a class of compounds whose role in this intricate signaling network is largely unexplored. Its structural similarity to precursors of "green leaf volatiles" (GLVs) and other signaling molecules suggests a potential, yet uncharacterized, role in plant defense.

This guide provides the theoretical basis and practical protocols to systematically investigate the hypothesis that (Z)-dodec-10-enoic acid is a novel component of the plant defense signaling network.

Section 1: Biosynthetic Context - The Lipoxygenase (LOX) Pathway

To understand the potential origin of (Z)-dodec-10-enoic acid, it is crucial to consider the lipoxygenase (LOX) pathway, the primary route for oxylipin biosynthesis in plants. This pathway initiates with the oxygenation of polyunsaturated fatty acids, primarily linoleic acid (C18:2) and α-linolenic acid (C18:3).

The key steps are:

  • Dioxygenation: Lipoxygenases (LOXs) add molecular oxygen to the fatty acid backbone, creating a hydroperoxide. Depending on the LOX isoform (e.g., 9-LOX or 13-LOX), different positional isomers of hydroperoxy octadecadienoic acids (HPODs) are formed.

  • Conversion by Subsequent Enzymes: The unstable hydroperoxides are then converted by a range of enzymes, including allene oxide synthase (AOS), hydroperoxide lyase (HPL), or divinyl ether synthase (DES), into various bioactive compounds.

  • Jasmonic Acid Synthesis: The AOS branch leads to the synthesis of 12-oxo-phytodienoic acid (OPDA), the precursor to jasmonic acid.[7][9]

  • Aldehyde and Oxo-acid Formation: The HPL branch cleaves the fatty acid chain, producing volatile C6 aldehydes (GLVs) and C12 oxo-acids, such as 12-oxo-9(Z)-dodecenoic acid.[10]

It is plausible that (Z)-dodec-10-enoic acid is synthesized via a modification of a C12 intermediate from the HPL branch or through an alternative, yet-to-be-described pathway. The following diagram illustrates the central role of the LOX pathway.

LOX_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Linolenic Acid) LOX Lipoxygenase (LOX) PUFA->LOX HPOT Fatty Acid Hydroperoxides (HPOTs) LOX->HPOT AOS Allene Oxide Synthase (AOS) HPOT->AOS HPL Hydroperoxide Lyase (HPL) HPOT->HPL OPDA 12-oxo-phytodienoic acid (OPDA) AOS->OPDA GLV C6 Green Leaf Volatiles (GLVs) HPL->GLV C12_oxo C12 ω-oxo-acids HPL->C12_oxo JAR JA Biosynthesis OPDA->JAR JA Jasmonic Acid (JA) JAR->JA ZDDA (Z)-dodec-10-enoic acid (Hypothesized Product) C12_oxo->ZDDA Putative Conversion

Figure 1: Simplified schematic of the Lipoxygenase (LOX) pathway.

Section 2: Experimental Framework for Functional Analysis

To elucidate the role of (Z)-dodec-10-enoic acid, a multi-pronged approach is necessary, combining analytical chemistry, plant pathology, and molecular biology.

Protocol 2.1: Extraction and Quantification of (Z)-dodec-10-enoic Acid

This protocol describes a method for the simultaneous extraction of (Z)-dodec-10-enoic acid and other phytohormones, adapted from established procedures, followed by quantification using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[11]

Causality: The choice of an acidic acetonitrile solvent ensures efficient precipitation of proteins and extraction of a broad range of semi-polar to polar metabolites, including fatty acids and hormones.[11] UPLC-MS/MS provides the high sensitivity and specificity required to detect and quantify low-abundance molecules in complex plant matrices.

Methodology:

  • Sample Collection and Homogenization:

    • Flash-freeze approximately 100 mg of plant tissue (e.g., Arabidopsis thaliana leaves) in liquid nitrogen.

    • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • To the powdered tissue in a 2 mL microcentrifuge tube, add 1 mL of ice-cold extraction solvent (80% acetonitrile, 1% acetic acid in Milli-Q water).

    • Add an internal standard mix containing a known amount of a deuterated analogue (e.g., d4-Salicylic Acid, d6-Abscisic Acid, and if available, a C12 fatty acid analogue) to correct for extraction losses.

    • Vortex vigorously for 1 minute.

    • Incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Purification:

    • Carefully transfer the supernatant to a new 1.5 mL tube.

    • Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac) without heating.

    • Re-dissolve the dried extract in 100 µL of 1% acetic acid.

    • Vortex for 30 seconds and centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the clear supernatant to a UPLC vial for analysis.

  • UPLC-MS/MS Analysis:

    • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase: (A) 0.1% formic acid in water; (B) 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient optimized to separate medium-chain fatty acids from other metabolites.

    • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-daughter ion transitions must be determined for (Z)-dodec-10-enoic acid and its internal standard using a pure standard.

Parameter Setting Rationale
Injection Volume 5 µLBalances sensitivity with potential column overload.
Flow Rate 0.4 mL/minTypical for UPLC applications, ensuring good peak shape.
Column Temperature 40°CEnsures reproducible retention times.
Ionization Mode Electrospray Ionization (ESI), NegativeCarboxylic acids are readily deprotonated, yielding [M-H]⁻ ions for high sensitivity.
Protocol 2.2: Pathogen Resistance Bioassays

This protocol assesses whether exogenous application of (Z)-dodec-10-enoic acid can induce resistance against pathogenic microbes. The model plant Arabidopsis thaliana and the bacterial pathogen Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) are used as a representative pathosystem.

Causality: This assay directly tests the biological function of the compound. By "priming" the plant with the molecule before infection, we can determine if it enhances the plant's native defense response. Measuring bacterial growth in planta provides a quantitative measure of disease resistance.

Pathogen_Assay_Workflow start Grow Arabidopsis thaliana (4-5 weeks) treatment Spray Treatment: 1. Mock (Solvent Control) 2. (Z)-dodec-10-enoic acid start->treatment incubation Incubate for 24-48 hours treatment->incubation infection Infiltrate leaves with Pseudomonas syringae (10^5 CFU/mL) incubation->infection sampling0 Sample at 0 dpi (T0) infection->sampling0 sampling3 Sample at 3 dpi (T3) infection->sampling3 processing Grind leaf discs in MgCl2, plate serial dilutions sampling0->processing Input quantification sampling3->processing Growth quantification counting Count Colony Forming Units (CFU) after 48h incubation processing->counting analysis Analyze Data: Compare CFU/cm² between Mock and Treated counting->analysis

Figure 2: Workflow for pathogen resistance bioassay.

Methodology:

  • Plant Growth: Cultivate Arabidopsis thaliana (e.g., Col-0 ecotype) under controlled short-day conditions (8h light/16h dark) at 22°C for 4-5 weeks.

  • Treatment Application:

    • Prepare a 1 mM stock solution of (Z)-dodec-10-enoic acid in ethanol.

    • Prepare the final treatment solution (e.g., 100 µM) in water containing 0.02% Silwet L-77 as a surfactant.

    • Prepare a mock solution containing the same concentration of ethanol and surfactant.

    • Spray plants evenly with either the mock or treatment solution until leaves are fully wetted.

  • Pathogen Inoculation:

    • 24-48 hours post-treatment, prepare a suspension of Pst DC3000 at a concentration of 1x10⁵ CFU/mL in 10 mM MgCl₂.

    • Infiltrate the bacterial suspension into the abaxial side of at least three leaves per plant using a needleless syringe.

  • Quantification of Bacterial Growth:

    • At 0 days post-inoculation (dpi), collect two leaf discs from one infiltrated leaf per plant using a 4 mm biopsy punch. This measures the initial inoculum.

    • At 3 dpi, collect two leaf discs from a separate infiltrated leaf per plant.

    • Homogenize the leaf discs in 200 µL of 10 mM MgCl₂.

    • Perform serial dilutions and plate on King's B agar medium containing rifampicin.

    • Incubate plates at 28°C for 48 hours and count the colonies.

    • Calculate the CFU per cm² of leaf area. A significant reduction in bacterial growth in treated plants compared to mock indicates induced resistance.

Protocol 2.3: Analysis of Defense-Related Gene Expression

This protocol uses quantitative real-time PCR (qRT-PCR) to determine if (Z)-dodec-10-enoic acid treatment activates known defense signaling pathways.[12][13]

Causality: The expression levels of specific marker genes serve as proxies for the activation of different defense pathways. For instance, PR1 is a classical marker for the salicylic acid (SA) pathway, while PDF1.2 is a marker for the jasmonic acid (JA)/ethylene (ET) pathway.[13][14] This allows us to position the action of (Z)-dodec-10-enoic acid within the known plant immune network.

Methodology:

  • Plant Treatment and Sampling:

    • Treat 4-week-old Arabidopsis plants by spraying with mock or 100 µM (Z)-dodec-10-enoic acid as described in Protocol 2.2.

    • Collect leaf tissue at various time points (e.g., 0, 1, 6, 12, and 24 hours) post-treatment.

    • Immediately freeze the samples in liquid nitrogen and store at -80°C.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from ~100 mg of tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

    • Treat RNA with DNase I to remove genomic DNA contamination.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • qRT-PCR:

    • Prepare reaction mixtures containing cDNA template, forward and reverse primers for the target gene, and a SYBR Green master mix.

    • Run the reactions on a real-time PCR cycler.

    • Analyze the data using the 2⁻ΔΔCt method, normalizing the expression of target genes to a stable reference gene (e.g., ACTIN2 or UBIQUITIN5).

Marker Gene Associated Pathway Rationale
PR1 Salicylic Acid (SA)Key marker for systemic acquired resistance (SAR), typically anti-biotroph.[14]
PDF1.2 Jasmonic Acid (JA) / Ethylene (ET)Marker for induced systemic resistance (ISR), typically anti-necrotroph.[13]
WRKY33 General Stress / PAMP-Triggered ImmunityA transcription factor involved in early defense signaling.[15][16]
LOX2 Jasmonic Acid (JA) BiosynthesisIndicates activation of the JA pathway at the biosynthetic level.[13]

Section 3: Data Interpretation and Mechanistic Insights

The integration of results from the described protocols will provide a foundational understanding of the role of (Z)-dodec-10-enoic acid.

Data_Interpretation start Experimental Results q1 Does (Z)-dodec-10-enoic acid induce pathogen resistance? start->q1 q2 Which defense genes are upregulated? q1->q2 Yes res_no_effect Conclusion: No direct role in defense under tested conditions. q1->res_no_effect No path_sa PR1 is induced q2->path_sa path_ja PDF1.2 / LOX2 is induced q2->path_ja path_mixed Both PR1 and PDF1.2 are induced q2->path_mixed conc_sa Conclusion: Molecule likely acts via the Salicylic Acid pathway. path_sa->conc_sa conc_ja Conclusion: Molecule likely acts via the JA/ET pathway. path_ja->conc_ja conc_mixed Conclusion: Molecule may act as a crosstalk regulator. path_mixed->conc_mixed

Figure 3: Logical framework for interpreting experimental outcomes.
  • If (Z)-dodec-10-enoic acid treatment reduces pathogen growth (Protocol 2.2) and induces PR1 expression (Protocol 2.3): This suggests the molecule activates the SA signaling pathway, which is crucial for resistance against biotrophic pathogens.

  • If it reduces pathogen growth and induces PDF1.2 and LOX2 expression: This points towards an activation of the JA/ET pathway, a common response to necrotrophic pathogens and wounding.[16]

  • If both classes of marker genes are induced: This indicates that (Z)-dodec-10-enoic acid may act at a point of crosstalk between the SA and JA pathways, which are often mutually antagonistic but can also act synergistically.[4][14]

  • If no significant change is observed: The compound may not be involved in defense against the tested pathogen, may require a different concentration, or may be involved in other physiological processes.

Conclusion and Future Directions

This document provides a robust, hypothesis-driven framework for the initial characterization of (Z)-dodec-10-enoic acid as a signaling molecule in plant defense. By following these protocols, researchers can generate quantitative data on its endogenous levels, its ability to confer disease resistance, and its impact on key defense signaling pathways.

Positive findings would open several exciting avenues for future research, including:

  • Biosynthetic Pathway Elucidation: Using isotopic labeling and analysis of plant mutants (e.g., in lox or hpl genes) to identify its precise enzymatic origin.

  • Receptor Identification: Employing biochemical approaches like affinity purification-mass spectrometry to find the protein receptor(s) that perceive the (Z)-dodec-10-enoic acid signal.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogues of the molecule to determine which chemical features are essential for its bioactivity.

  • Broad-Spectrum Activity: Testing its efficacy against a wider range of pathogens, including fungi and oomycetes, and in different crop species.

The exploration of novel signaling molecules like (Z)-dodec-10-enoic acid is vital for a complete understanding of the plant immune network and offers the potential to develop new, environmentally friendly strategies for crop protection.

References

  • Gene Expression: A Review on Methods for the Study of Defense-Related Gene Differential Expression in Plants - Scirp.org. (n.d.). Retrieved March 30, 2026, from [Link]

  • Gene Expression Profiling Reveals Enhanced Defense Responses in an Invasive Weed Compared to Its Native Congener During Pathogenesis - MDPI. (2019, October 3). Retrieved March 30, 2026, from [Link]

  • Plant immunity. Methods and protocols - PMC - NIH. (2011). Retrieved March 30, 2026, from [Link]

  • Signal Molecules for Plant Defense Responses to Biotic Stress - ResearchGate. (n.d.). Retrieved March 30, 2026, from [Link]

  • Expression analysis of defense signaling marker genes in Capsicum annuum in response to phytohormones elicitation - PubMed. (2024, November 22). Retrieved March 30, 2026, from [Link]

  • Expression analysis of defense related genes in transgenic Arabidopsis... - ResearchGate. (n.d.). Retrieved March 30, 2026, from [Link]

  • A post-gene silencing bioinformatics protocol for plant-defence gene validation and underlying process identification: case study of the Arabidopsis thaliana NPR1 - PMC. (n.d.). Retrieved March 30, 2026, from [Link]

  • Systemic Expression of Genes Involved in the Plant Defense Response Induced by Wounding in Senna tora - PMC. (2021, September 17). Retrieved March 30, 2026, from [Link]

  • The octadecanoic pathway: signal molecules for the regulation of secondary pathways. (n.d.). Retrieved March 30, 2026, from [Link]

  • Elicitor and Receptor Molecules: Orchestrators of Plant Defense and Immunity - MDPI. (2020, January 31). Retrieved March 30, 2026, from [Link]

  • Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.) - PubMed. (2000, September 15). Retrieved March 30, 2026, from [Link]

  • Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid - PMC. (2024, May 23). Retrieved March 30, 2026, from [Link]

  • Scientists uncover key role in plant immunity - UChicago News. (2009, April 2). Retrieved March 30, 2026, from [Link]

  • Researchers find new way to protect plants from fungal infection. (2020, September 22). Retrieved March 30, 2026, from [Link]

  • Enzymes of octadecanoid biosynthesis in plants--12-oxo-phytodienoate 10,11-reductase. (1997, April 15). Retrieved March 30, 2026, from [Link]

  • The octadecanoic pathway: signal molecules for the regulation of secondary pathways - PubMed. (1995, May 9). Retrieved March 30, 2026, from [Link]

  • (PDF) Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid. (2024, May 8). Retrieved March 30, 2026, from [Link]

  • Systems Biology Applications in Revealing Plant Defense Mechanisms in Disease Triangle. (2025, July 29). Retrieved March 30, 2026, from [Link]

  • Salicylic acid-independent plant defence pathways. (n.d.). Retrieved March 30, 2026, from [Link]

  • The Arabidopsis deNADding enzyme DXO1 modulates the plant immunity response. (2025, March 13). Retrieved March 30, 2026, from [Link]

  • Current and emerging trends in techniques for plant pathogen detection - PMC - NIH. (n.d.). Retrieved March 30, 2026, from [Link]

  • (PDF) Fatty Acid-Derived Signals in Plant Defense - ResearchGate. (n.d.). Retrieved March 30, 2026, from [Link]

  • Mechanisms of Plant Natural Immunity and the Role of Selected Oxylipins as Molecular Mediators in Plant Protection - MDPI. (2022, October 25). Retrieved March 30, 2026, from [Link]

  • 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - Frontiers. (n.d.). Retrieved March 30, 2026, from [Link]

  • The Practical Role of Induced Resistance for Crop Protection - SRUC, Scotland's Rural College. (n.d.). Retrieved March 30, 2026, from [Link]

  • Middle East Journal of Agriculture Research. (n.d.). Retrieved March 30, 2026, from [Link]

  • The Biosynthesis of Non-Endogenous Apocarotenoids in Transgenic Nicotiana glauca. (1989, December 7). Retrieved March 30, 2026, from [Link]

  • The antagonistic mechanism of Bacillus velezensis ZW10 against rice blast disease: Evaluation of ZW10 as a potential biopesticide - PubMed. (2021, August 27). Retrieved March 30, 2026, from [Link]

  • Physiological Function of Phenolic Compounds in Plant Defense System - IntechOpen. (2021, November 25). Retrieved March 30, 2026, from [Link]

  • Phenolic Compounds Accumulation and Cell Death Degree Induced by Fusaric Acid in Agroforestry Hosts Plants of Fusarium Species - MDPI. (2025, October 17). Retrieved March 30, 2026, from [Link]

  • A Study of Plant Sample Preparation and Inductively Coupled Plasma Emission Spectrometry Parameters - ResearchGate. (2025, November 28). Retrieved March 30, 2026, from [Link]

  • Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PMC. (n.d.). Retrieved March 30, 2026, from [Link]

  • Simultaneous Quantification of Phenolic Compounds in the Leaves and Roots of Peucedanum japonicum Thunb. Using HPLC-PDA with Various Extraction Solvents - MDPI. (2025, March 19). Retrieved March 30, 2026, from [Link]

  • New advancements in conventional and DES-based extraction of phenolic compounds from Aglianico red grape pomace | OENO One. (2025, June 20). Retrieved March 30, 2026, from [Link]

  • Extracts from Tissue Cultures of Crotalaria spp. as Potential Natural Alternative for Controlling Root-Knot Nematodes - SciELO. (2024, December 20). Retrieved March 30, 2026, from [Link]

Sources

Application

Application Note: Unraveling the Mechanism of Action of (Z)-Dodec-10-enoic Acid in Membrane Dynamics and Stress Adaptation

Target Audience: Lipidomic Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction: The Biological Significance of (Z)-Dodec-10-enoic Acid (Z)-do...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Lipidomic Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction: The Biological Significance of (Z)-Dodec-10-enoic Acid

(Z)-dodec-10-enoic acid (also known as cis-10-dodecenoic acid) is a rare medium-chain monounsaturated fatty acid (MUFA) characterized by a 12-carbon aliphatic chain with a cis-double bond at the 10-position. While historically overshadowed by long-chain MUFAs like oleic acid, recent lipidomic profiling has revealed its critical role as a bioactive lipid in cellular stress responses and membrane remodeling.

In industrial microbiology, specifically within Streptomyces albulus cell factories, the biosynthesis of (Z)-dodec-10-enoic acid is a primary survival mechanism against extreme acid stress [1]. Furthermore, in plant biology, its oxidized derivatives (e.g., 12-oxo-(Z)-dodec-10-enoic acid) serve as transient intermediates in the lipoxygenase (LOX) pathway, ultimately isomerizing into traumatin to mediate wound healing [2].

This application note provides an in-depth mechanistic analysis of how (Z)-dodec-10-enoic acid modulates membrane biophysics, accompanied by field-proven, self-validating protocols for its quantification and functional assessment.

Mechanism of Action: Biophysical Causality

The "Kink" Effect and Membrane Fluidity

The primary mechanism of action of (Z)-dodec-10-enoic acid lies in its structural biophysics. Environmental stressors, such as low pH, induce the protonation of phospholipid headgroups, reducing electrostatic repulsion and causing the lipid bilayer to pack tightly into a rigid, gel-like state. This rigidity impairs membrane protein function and disrupts the proton motive force.

To counteract this, cells upregulate specific desaturases (e.g., desA) that convert saturated precursors (dodecanoic acid) into (Z)-dodec-10-enoic acid [1]. The introduction of the cis (Z) double bond near the terminal end of the chain creates a ~30-degree steric "kink." When incorporated into the phospholipid bilayer, this kink prevents adjacent acyl chains from aligning tightly via van der Waals forces. The resulting increase in free volume lowers the phase transition temperature ( Tm​ ) of the membrane, rescuing it from stress-induced rigidification and maintaining optimal fluidity.

Mechanistic Pathway Visualization

MOA SFA Saturated Precursors (e.g., Dodecanoic Acid) Desaturase Desaturase Activity (e.g., DesA Upregulation) SFA->Desaturase Z10 (Z)-Dodec-10-enoic Acid Biosynthesis Desaturase->Z10 Membrane Integration into Phospholipid Bilayer Z10->Membrane Fluidity Disruption of Lipid Packing (Increased Fluidity) Membrane->Fluidity Tolerance Maintenance of Proton Motive Force & Acid Stress Tolerance Fluidity->Tolerance

Caption: Biosynthetic pathway and biophysical mechanism of (Z)-dodec-10-enoic acid in membrane stress adaptation.

Experimental Workflows & Validated Protocols

To investigate the role of (Z)-dodec-10-enoic acid, researchers must correlate its absolute concentration in the membrane with the macroscopic biophysical properties of the cell. The following workflow utilizes GC-MS for precise lipidomic quantification and DPH fluorescence anisotropy for fluidity assessment.

Workflow Culture Bacterial Culture (Acid Stress Model) Harvest Cell Harvest & Wash Culture->Harvest Split Sample Split Harvest->Split LipidExt Saponification & Methylation Split->LipidExt Probe DPH Fluorophore Labeling Split->Probe GCMS GC-MS Quantification (FAME Analysis) LipidExt->GCMS Anisotropy Fluorescence Anisotropy Probe->Anisotropy

Caption: Dual-arm experimental workflow for correlating lipidomic composition with membrane biophysics.

Protocol 1: Quantification of (Z)-Dodec-10-enoic Acid via GC-MS

Causality & Design: Free fatty acids interact strongly with GC column stationary phases, causing peak tailing and poor resolution. This protocol utilizes saponification and methylation to convert lipids into highly volatile Fatty Acid Methyl Esters (FAMEs). A polar capillary column (e.g., DB-WAX) is strictly required, as it separates molecules based on pi-electron interactions, allowing the cis isomer to be resolved from trans isomers and saturated chains.

Self-Validation System: Nonadecanoic acid (C19:0) is spiked into the sample prior to extraction. Because C19:0 is virtually absent in most bacterial and mammalian systems, its recovery rate validates the efficiency of the derivatization process and corrects for evaporative losses.

Step-by-Step Procedure:

  • Harvest: Centrifuge 40–50 mg (wet weight) of microbial mycelium or cell culture at 3,000 × g for 15 min. Wash three times with distilled water to remove media components [1].

  • Internal Standard Addition: Spike the pellet with 10 µL of 1 mg/mL C19:0 internal standard.

  • Saponification: Add 1 mL of 0.5 M NaOH in methanol. Heat at 80°C for 30 minutes in a sealed glass vial to hydrolyze esterified lipids into free fatty acids.

  • Methylation: Add 1 mL of 14% Boron Trifluoride ( BF3​ ) in methanol. Heat at 80°C for an additional 30 minutes to convert free fatty acids into FAMEs.

  • Extraction: Cool to room temperature. Add 1 mL of HPLC-grade hexane and 2 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 2,000 × g for 5 minutes. Carefully extract the upper organic (hexane) layer containing the FAMEs and transfer to a GC vial.

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a polar PEG column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 150°C for 2 min, ramp 5°C/min to 240°C, hold for 10 min.

    • Detection: Electron Ionization (EI) mode, scanning m/z 50–400.

Protocol 2: Membrane Fluidity Assessment via DPH Anisotropy

Causality & Design: 1,6-Diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic fluorescent probe that spontaneously intercalates into the hydrophobic core of the lipid bilayer. When excited with polarized light, the polarization of its emission depends on how freely the molecule can rotate before emitting a photon. A high concentration of (Z)-dodec-10-enoic acid increases free volume, allowing rapid DPH rotation and resulting in low fluorescence anisotropy.

Self-Validation System: The protocol includes a parallel "unlabeled" cell suspension to subtract intrinsic cellular autofluorescence. Additionally, the instrument's G-factor is calculated to correct for inherent polarization bias in the photomultiplier tubes.

Step-by-Step Procedure:

  • Preparation: Centrifuge culture broth (10,000 rpm, 8 min). Wash the pellet twice with 10 mM PBS (pH 7.4) containing 0.25% (v/v) glutaraldehyde to stabilize the outer cell wall without compromising the inner lipid core [1].

  • Labeling: Resuspend cells in 10 mM PBS containing 0.1% (v/v) tetrahydrofuran (THF), 0.25% glutaraldehyde, and a final concentration of 3×10−5 M DPH.

  • Incubation: Incubate in the dark at 30°C for 45 minutes to ensure complete partitioning of DPH into the membrane.

  • Measurement: Transfer to a spectrofluorometer equipped with polarizing filters.

    • Excitation: 360 nm (slit width 5 nm)

    • Emission: 430 nm (slit width 5 nm)

  • Calculation: Measure intensities parallel ( I∥​ ) and perpendicular ( I⊥​ ) to the excitation plane. Calculate anisotropy ( r ) using the formula:

    r=I∥​+2G⋅I⊥​I∥​−G⋅I⊥​​

    (Note: Membrane fluidity is inversely proportional to the calculated r value).

Quantitative Data Summaries

Table 1: GC-MS FAME Characteristics for Key Membrane Lipids

Target Analyte Chain Length Double Bonds Typical Retention Time (DB-WAX) Diagnostic m/z Fragments
Dodecanoic Acid (Saturated) C12 0 14.2 min 74 (McLafferty), 87, 143
(Z)-Dodec-10-enoic Acid C12 1 15.8 min 55, 69, 74, 166 (M-32)
Oleic Acid C18 1 24.5 min 55, 69, 264 (M-32)

| Nonadecanoic Acid (ISTD) | C19 | 0 | 26.1 min | 74, 87, 298 ( M+ ) |

Table 2: Impact of (Z)-Dodec-10-enoic Acid Enrichment on Membrane Biophysics | Cellular Condition | (Z)-Dodec-10-enoic Acid Content (% of Total FA) | DPH Fluorescence Anisotropy ( r ) | Inferred Membrane State | | :--- | :---: | :---: | :--- | | Wild-Type (pH 6.8) | < 2.0% | 0.210 ± 0.015 | Normal Fluidity | | Wild-Type (pH 3.0 Stress) | < 2.0% | 0.285 ± 0.020 | Highly Rigid (Compromised) | | Adapted Mutant (pH 3.0) | 15.5% | 0.215 ± 0.012 | Fluidity Rescued (Tolerant) |

References

  • Adaptive evolution and reverse engineering to explore the low pH tolerance mechanisms of Streptomyces albulus. PubMed Central (PMC).
  • Therapeutic Potential of Plant Oxylipins. MDPI.
Method

Application Notes &amp; Protocols for the Investigation of (Z)-dodec-10-enoic Acid as a Potential Biomarker

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the investigation of novel long-chain fatty acids as potential biomarkers, using...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of novel long-chain fatty acids as potential biomarkers, using the hypothetical candidate (Z)-dodec-10-enoic acid as a primary example. While direct evidence for the role of (Z)-dodec-10-enoic acid in human disease is emerging, the protocols outlined herein are designed to be broadly applicable to the study of similar lipid molecules. We will detail the necessary steps from initial hypothesis, through the development and validation of a robust analytical method for quantification in biological matrices, to the design of a pilot clinical study for preliminary evaluation of its biomarker potential. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to rigorously assess a novel fatty acid's utility as a clinical biomarker.

Introduction: The Rationale for Investigating Novel Fatty Acid Biomarkers

The field of lipidomics has uncovered the intricate roles of fatty acids beyond their basic functions in energy storage and membrane structure. Specific fatty acids and their metabolites are now recognized as key signaling molecules in a host of physiological and pathological processes, including inflammation, metabolic regulation, and cellular proliferation. Consequently, there is a growing interest in identifying and validating novel fatty acid biomarkers for the diagnosis, prognosis, and therapeutic monitoring of various diseases.

This guide focuses on a hypothetical scenario where (Z)-dodec-10-enoic acid has been identified through untargeted metabolomics as being differentially regulated in a disease state of interest (e.g., a specific inflammatory or metabolic disorder). While the biological function of (Z)-dodec-10-enoic acid is not yet fully elucidated, its structural similarity to other bioactive lipids warrants a thorough investigation into its potential as a biomarker.

Hypothetical Biosynthetic Pathway of (Z)-dodec-10-enoic Acid

Understanding the potential origin of (Z)-dodec-10-enoic acid is crucial for interpreting its physiological significance. Based on known fatty acid metabolism, we can propose a plausible biosynthetic pathway. For instance, it could arise from the incomplete beta-oxidation of a longer-chain unsaturated fatty acid or through the action of a specific desaturase on dodecanoic acid. A hypothetical pathway is depicted below.

Metabolic Pathway of (Z)-dodec-10-enoic acid Hypothetical Biosynthesis of (Z)-dodec-10-enoic Acid A Longer-chain Unsaturated Fatty Acid B Beta-oxidation A->B Incomplete Oxidation C (Z)-dodec-10-enoic acid B->C D Dodecanoic Acid E Desaturase Enzyme D->E E->C

Caption: A simplified diagram of a hypothetical metabolic pathway for (Z)-dodec-10-enoic acid.

Analytical Methodology for Quantification in Biological Samples

A sensitive and specific analytical method is the cornerstone of any biomarker study. For long-chain fatty acids like (Z)-dodec-10-enoic acid, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most suitable techniques.[1][2][3][4] This section will detail a protocol for both, allowing researchers to choose the platform best suited to their laboratory's capabilities.

General Sample Handling and Preparation

Proper sample collection and storage are critical to prevent the degradation of fatty acids.

  • Sample Collection: Collect whole blood in EDTA-anticoagulated tubes.

  • Processing: Isolate plasma by centrifugation at 4°C and store at -80°C until analysis.[1]

  • Internal Standard: To account for variability in extraction and analysis, a deuterated internal standard of a structurally similar fatty acid should be used.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and is a well-established method for fatty acid analysis.[3][5] However, it requires derivatization to increase the volatility of the fatty acids.[4]

3.2.1. Materials

  • Human plasma samples

  • Internal standard solution (e.g., deuterated dodecenoic acid)

  • Organic solvents: hexane, methanol, chloroform

  • Derivatizing agent: (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • GC-MS system with a suitable capillary column (e.g., DB-23)[1]

3.2.2. Experimental Workflow

GC-MS Workflow GC-MS Analytical Workflow A Plasma Sample Spiked with Internal Standard B Liquid-Liquid Extraction A->B C Evaporation of Solvent B->C D Derivatization C->D E GC-MS Analysis D->E F Data Processing and Quantification E->F

Caption: Step-by-step workflow for the quantification of (Z)-dodec-10-enoic acid by GC-MS.

3.2.3. Step-by-Step Protocol

  • Sample Preparation: Thaw plasma samples on ice. To 100 µL of plasma, add the internal standard.

  • Extraction: Perform a liquid-liquid extraction using a mixture of chloroform and methanol.

  • Hydrolysis: The extracted lipids are subjected to acid or base hydrolysis to release the fatty acids.

  • Derivatization: The dried extract is derivatized to form fatty acid methyl esters (FAMEs) or trimethylsilyl (TMS) esters.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The temperature program should be optimized to separate (Z)-dodec-10-enoic acid from other fatty acids.[1][5]

  • Quantification: Monitor for the specific ions of the derivatized (Z)-dodec-10-enoic acid and the internal standard. Create a calibration curve using known concentrations of a (Z)-dodec-10-enoic acid standard.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and throughput and may not require derivatization.[2][4]

3.3.1. Materials

  • Human plasma samples

  • Internal standard solution

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system with a C18 column

  • Mobile phases: (e.g., acetonitrile and water with formic acid)

3.3.2. Experimental Workflow

LC-MS/MS Workflow LC-MS/MS Analytical Workflow A Plasma Sample Spiked with Internal Standard B Solid-Phase Extraction (SPE) A->B C Elution and Evaporation B->C D Reconstitution C->D E LC-MS/MS Analysis (MRM mode) D->E F Data Processing and Quantification E->F

Caption: Step-by-step workflow for the quantification of (Z)-dodec-10-enoic acid by LC-MS/MS.

3.3.3. Step-by-Step Protocol

  • Sample Preparation: Thaw plasma samples on ice and add the internal standard.

  • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to extract the fatty acids from the plasma.[4]

  • Elution and Reconstitution: Elute the fatty acids from the SPE cartridge, evaporate the solvent, and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[2] The transitions for (Z)-dodec-10-enoic acid and the internal standard will need to be optimized.

  • Quantification: Generate a calibration curve and quantify the analyte in the samples.

Assay Validation Protocol

A rigorous validation of the chosen analytical method is mandatory to ensure the reliability of the results. The validation should be performed according to established guidelines.

Validation Parameter Objective Acceptance Criteria
Linearity To demonstrate a proportional relationship between concentration and instrument response.Correlation coefficient (r²) > 0.99
Accuracy To determine the closeness of the measured concentration to the true concentration.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification)
Precision To assess the repeatability of the measurements.Coefficient of variation (CV) < 15% (< 20% at the Lower Limit of Quantification)
Selectivity To ensure that the method can differentiate the analyte from other components in the matrix.No significant interfering peaks at the retention time of the analyte.
Stability To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.Analyte concentration should be within ±15% of the initial concentration.

Protocol for a Pilot Clinical Study

Once a validated analytical method is in place, a pilot clinical study can be conducted to evaluate the association between (Z)-dodec-10-enoic acid levels and the disease of interest.

Study Design

A case-control study is a suitable design for an initial investigation.

Pilot Clinical Study Design Pilot Case-Control Study Design A Define Study Population and Inclusion/Exclusion Criteria B Recruit Cases (with disease) and Controls (healthy) A->B C Collect Plasma Samples and Clinical Data B->C D Quantify (Z)-dodec-10-enoic acid using Validated Method C->D E Statistical Analysis D->E F Evaluation of Biomarker Potential E->F

Caption: A flowchart illustrating the design of a pilot clinical study.

Subject Recruitment
  • Cases: Patients with a confirmed diagnosis of the disease of interest.

  • Controls: Healthy individuals matched for age, sex, and other relevant demographic variables.

  • Inclusion/Exclusion Criteria: Clearly defined criteria to ensure a homogenous study population.

  • Informed Consent: Obtain written informed consent from all participants.

Sample and Data Collection
  • Collect blood samples from all participants following a standardized protocol.

  • Gather relevant clinical data, including medical history, current medications, and disease severity scores.

Statistical Analysis
  • Compare the mean or median levels of (Z)-dodec-10-enoic acid between the case and control groups using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).

  • Perform correlation analyses to assess the relationship between (Z)-dodec-10-enoic acid levels and clinical parameters.

  • Consider logistic regression to evaluate the predictive value of (Z)-dodec-10-enoic acid for the disease.

Data Interpretation and Future Directions

A statistically significant difference in the levels of (Z)-dodec-10-enoic acid between cases and controls in the pilot study would provide preliminary evidence for its potential as a biomarker. However, this is just the first step. Future research should focus on:

  • Larger Validation Studies: Confirm the findings in larger, independent cohorts.

  • Longitudinal Studies: To assess the prognostic value of the biomarker.

  • Mechanistic Studies: To understand the biological role of (Z)-dodec-10-enoic acid in the pathophysiology of the disease.

  • Investigation of Related Compounds: The search results indicate various dodecenoic acid derivatives with biological activity, such as 10-hydroxy-2-decenoic acid and 12-oxo-9(Z)-dodecenoic acid, which could also be explored.[6][7][8] Some fatty acids are also known to be produced by gut microbiota and can influence host metabolism.[9]

References

  • De Biase, I., et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2546, 509-521. Available from: [Link]

  • Tortorella, D., & Cefalo, C. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Methods in Molecular Biology. Available from: [Link]

  • Li, L. O., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Metabolites, 10(11), 452. Available from: [Link]

  • Neves, L., et al. (2008). Detection and quantification of long chain fatty acids in liquid and solid samples and its relevance to understand anaerobic digestion of lipid. Bioresource Technology, 99(18), 8595-8600. Available from: [Link]

  • Qi, Y. K., et al. (2024). Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid. Biotechnology for Biofuels and Bioproducts, 17(1), 74. Available from: [Link]

  • Gallasch, B., & Spiteller, G. (2000). Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.). Lipids, 35(9), 953-960. Available from: [Link]

  • Qi, Y. K., et al. (2024). Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid. Research Square. Available from: [Link]

  • Gallasch, B., & Spiteller, G. (2000). Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.). ResearchGate. Available from: [Link]

  • Gurning, K., et al. (2023). Phytochemical screening, identification of compounds, and antioxidant activity test of sirsak extract (Annona muricata L.) leaf. Rasayan Journal of Chemistry, 16(4), 2441-2448. Available from: [Link]

  • Gallasch, B., & Spiteller, G. (2000). Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.). Lipids, 35(9), 953-960. Available from: [Link]

  • Coenen, T., et al. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. Catalysts, 12(8), 861. Available from: [Link]

  • Goey, A. K. L., et al. (2012). The Bioanalysis of the Major Echinacea Purpurea Constituents dodeca-2E,4E,8Z,10E/Z-tetraenoic Acid Isobutylamides in Human Plasma Using LC-MS/MS. Journal of Chromatography B, 902, 151-156. Available from: [Link]

  • FooDB. (2010). (Z,Z)-9,12-Octadecadienoic acid. Available from: [Link]

  • Dietz, B., et al. (2001). Absorption of dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides after oral application of Echinacea purpurea tincture. Planta Medica, 67(9), 863-864. Available from: [Link]

  • Li, J., et al. (2024). 10-hydroxy-2-decenoic acid prevents osteoarthritis by targeting aspartyl β hydroxylase and inhibiting chondrocyte senescence in male mice preclinically. Nature Communications, 15(1), 7712. Available from: [Link]

  • Wenzel, T., et al. (2004). Synthesis of (Z,Z)-octadeca-10,12-dienoic acid. Czech Journal of Food Sciences, 22(Special Issue), 73-75. Available from: [Link]

  • Wang, Y., et al. (2024). Biosynthesis of 10-Hydroxy-2-decenoic Acid through a One-Step Whole-Cell Catalysis. Journal of Agricultural and Food Chemistry, 72(2), 1190-1202. Available from: [Link]

  • Kim, M., et al. (2017). 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1. The FASEB Journal, 31(11), 5036-5048. Available from: [Link]

  • Kim, K. B., et al. (2022). Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation. Antioxidants, 11(2), 180. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Metabolic Study of (Z)-dodec-10-enoic acid

Introduction: Unveiling the Metabolic Significance of (Z)-dodec-10-enoic acid (Z)-dodec-10-enoic acid is a medium-chain monounsaturated fatty acid. While less ubiquitous than oleic or palmitic acid, its unique structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Metabolic Significance of (Z)-dodec-10-enoic acid

(Z)-dodec-10-enoic acid is a medium-chain monounsaturated fatty acid. While less ubiquitous than oleic or palmitic acid, its unique structure warrants investigation into its specific roles in cellular metabolism and signaling. Medium-chain fatty acids are increasingly recognized for their distinct metabolic fates compared to their long-chain counterparts, often being preferentially oxidized for energy. The presence of a double bond in (Z)-dodec-10-enoic acid suggests it may also be a substrate for various enzymatic pathways beyond simple beta-oxidation, potentially influencing lipid signaling, membrane composition, and inflammatory processes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the metabolic applications of (Z)-dodec-10-enoic acid. The protocols outlined herein are designed to be robust and self-validating, enabling the elucidation of this fatty acid's mechanism of action in various biological contexts.

Part 1: Foundational Concepts in (Z)-dodec-10-enoic acid Metabolism

Predicted Metabolic Pathways

Based on its structure as a C12:1 fatty acid, (Z)-dodec-10-enoic acid is hypothesized to engage with several key metabolic pathways:

  • Mitochondrial Beta-Oxidation: As a primary energy source, it is likely to undergo oxidation within the mitochondria to produce acetyl-CoA, which then enters the TCA cycle.[1][2]

  • Peroxisomal Oxidation: A portion of (Z)-dodec-10-enoic acid may be metabolized in peroxisomes, a common fate for fatty acids that are poorly handled by mitochondria.

  • Cytochrome P450 (CYP) Metabolism: The CYP4 family of enzymes, particularly CYP4A11, are known to ω-hydroxylate fatty acids.[3][4][5][6] This process can lead to the formation of dicarboxylic acids, which have signaling roles and can be further metabolized.[3][5]

  • Incorporation into Complex Lipids: (Z)-dodec-10-enoic acid can be esterified into various lipid species, including triglycerides for storage, and phospholipids, altering membrane fluidity and function.

  • Generation of Bioactive Lipid Mediators: Enzymatic oxidation by lipoxygenases (LOX) and cyclooxygenases (COX) could produce novel signaling molecules, or oxylipins, with potential roles in inflammation and cell signaling.[7]

Rationale for Experimental Design

The experimental choices detailed in these notes are guided by the need to:

  • Ensure Bioavailability: Fatty acids have low aqueous solubility.[8] Complexing (Z)-dodec-10-enoic acid with fatty-acid-free Bovine Serum Albumin (BSA) is crucial for its delivery to cells in a physiologically relevant manner, preventing the formation of cytotoxic micelles.[8]

  • Isolate Specific Metabolic Effects: By using serum-free or chemically defined media, we can minimize the confounding effects of lipids present in fetal bovine serum (FBS).[]

  • Trace Metabolic Fate: Stable isotope labeling, for instance with ¹³C, allows for the precise tracking of the carbon backbone of (Z)-dodec-10-enoic acid through various metabolic pathways using mass spectrometry-based techniques.[10][11]

  • Quantify Functional Outcomes: Measuring changes in key metabolic indicators such as oxygen consumption rates, ATP production, and the generation of reactive oxygen species (ROS) provides a functional readout of the metabolic impact of (Z)-dodec-10-enoic acid.

Part 2: Core Experimental Protocols

Preparation of (Z)-dodec-10-enoic acid-BSA Complex

This protocol describes the preparation of a stock solution of (Z)-dodec-10-enoic acid complexed with fatty acid-free BSA for cell culture experiments.[8][12]

Materials:

  • (Z)-dodec-10-enoic acid

  • Fatty acid-free BSA

  • Ethanol (200 proof, molecular biology grade)

  • Sterile 150 mM NaCl solution

  • Sterile cell culture medium

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a 100 mM (Z)-dodec-10-enoic acid stock solution: Dissolve the fatty acid in ethanol. Gentle warming at 37°C may be required.

  • Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve the BSA in sterile 150 mM NaCl.

  • Complexation:

    • Warm the BSA solution to 37°C.

    • Slowly add the (Z)-dodec-10-enoic acid stock solution to the BSA solution while stirring to achieve the desired molar ratio (typically between 2:1 and 6:1 fatty acid to BSA).

    • Continue stirring at 37°C for 1 hour to ensure complete complexation.

  • Sterilization and Storage:

    • Sterile filter the complex through a 0.22 µm filter.

    • Aliquot and store at -20°C for long-term use.

Self-Validation:

  • The final solution should be clear. Any cloudiness indicates incomplete complexation or precipitation, and the solution should be discarded.[8]

  • The final concentration of ethanol in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[8][13]

In Vitro Cell-Based Metabolic Assay

This protocol outlines a general procedure for treating cultured cells with the (Z)-dodec-10-enoic acid-BSA complex to assess its impact on cellular metabolism.

Cell Lines:

  • HepG2 (human liver carcinoma): A well-established model for studying hepatic fatty acid metabolism.[4]

  • Primary hepatocytes: For more physiologically relevant studies.

  • Other cell lines relevant to the research question (e.g., neuronal cells, adipocytes).

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Starvation (Optional): For some assays, such as those measuring fatty acid oxidation, a brief period of serum starvation (2-4 hours) can enhance the uptake and metabolism of the supplemented fatty acid.

  • Treatment:

    • Prepare the final working concentration of the (Z)-dodec-10-enoic acid-BSA complex in serum-free or chemically defined medium.

    • Include appropriate controls:

      • Vehicle control (BSA complexed with ethanol, without the fatty acid).

      • Positive control (e.g., a well-characterized fatty acid like oleic acid or palmitic acid).

    • Replace the existing medium with the treatment medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 12, or 24 hours), depending on the specific metabolic process being investigated.

  • Endpoint Analysis: Harvest cells or culture supernatant for downstream analysis (e.g., lipidomics, gene expression, measurement of metabolic flux).

Metabolic Flux Analysis (MFA) using ¹³C-labeled (Z)-dodec-10-enoic acid

MFA provides a quantitative assessment of the flow of metabolites through a metabolic network.[1][2][10][11]

Workflow:

Caption: Workflow for ¹³C-Metabolic Flux Analysis.

Protocol:

  • Preparation: Synthesize or procure uniformly ¹³C-labeled (Z)-dodec-10-enoic acid. Prepare the ¹³C-FA:BSA complex as described in section 2.1.

  • Experiment: Treat cells with the ¹³C-labeled fatty acid for a time course sufficient to achieve isotopic steady-state.

  • Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and extract metabolites using a biphasic solvent system (e.g., chloroform/methanol/water).[14][15][16]

  • Analysis: Analyze the extracts by LC-MS/MS or GC-MS to determine the mass isotopomer distribution in key downstream metabolites (e.g., TCA cycle intermediates, amino acids, complex lipids).

  • Modeling: Use computational software to fit the isotopomer distribution data to a metabolic network model and calculate intracellular fluxes.[10]

Lipidomics Analysis

Lipidomics provides a comprehensive profile of the lipid species within a cell or tissue, revealing how (Z)-dodec-10-enoic acid is incorporated into complex lipids and how it alters the overall lipid landscape.[15][17][18]

Workflow:

Lipidomics_Workflow Sample Collection\n(Cells/Tissues) Sample Collection (Cells/Tissues) Lipid Extraction\n(e.g., Folch or MTBE method) Lipid Extraction (e.g., Folch or MTBE method) Sample Collection\n(Cells/Tissues)->Lipid Extraction\n(e.g., Folch or MTBE method) LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction\n(e.g., Folch or MTBE method)->LC-MS/MS Analysis Data Processing\n(Peak Picking, Alignment) Data Processing (Peak Picking, Alignment) LC-MS/MS Analysis->Data Processing\n(Peak Picking, Alignment) Lipid Identification\n(Database Matching) Lipid Identification (Database Matching) Data Processing\n(Peak Picking, Alignment)->Lipid Identification\n(Database Matching) Statistical Analysis\n& Pathway Mapping Statistical Analysis & Pathway Mapping Lipid Identification\n(Database Matching)->Statistical Analysis\n& Pathway Mapping

Caption: General workflow for a lipidomics study.

Protocol:

  • Sample Preparation: After treatment with (Z)-dodec-10-enoic acid, wash cells with ice-cold PBS and harvest.

  • Lipid Extraction: Perform a liquid-liquid extraction using a method such as the Folch or Bligh-Dyer techniques, which use a chloroform/methanol mixture, or a methyl-tert-butyl ether (MTBE)-based extraction.[14][15][16]

  • Analysis: Use reversed-phase HPLC coupled to a high-resolution mass spectrometer to separate and identify lipid species.[15]

  • Data Analysis: Utilize specialized software for peak picking, lipid identification against databases (e.g., LIPID MAPS), and statistical analysis to identify significant changes in lipid profiles between control and treated samples.[16]

Part 3: Advanced Applications and Mechanistic Studies

Investigating the Role of CYP4A11 in (Z)-dodec-10-enoic acid Metabolism

Rationale:

CYP4A11 is a key enzyme in the ω-hydroxylation of fatty acids.[3][4][6] Investigating its interaction with (Z)-dodec-10-enoic acid can reveal novel metabolic pathways and bioactive products.

Experimental Approaches:

  • In Vitro Enzyme Assays: Use recombinant human CYP4A11 to determine the kinetics of (Z)-dodec-10-enoic acid hydroxylation.[19] A simple assay can be developed to measure the conversion of the substrate to its hydroxylated products.

  • Cell-Based Studies:

    • Overexpress or knockdown/knockout CYP4A11 in a suitable cell line (e.g., HepG2) to assess its role in the metabolism of (Z)-dodec-10-enoic acid.

    • Use selective CYP4A11 inhibitors to block its activity and observe the resulting changes in metabolic profiles.

  • Analysis of Hydroxylated Metabolites: Use LC-MS/MS to identify and quantify the ω- and (ω-1)-hydroxylated products of (Z)-dodec-10-enoic acid.

Predicted Signaling Pathway:

CYP4A11_Pathway (Z)-dodec-10-enoic acid (Z)-dodec-10-enoic acid CYP4A11 CYP4A11 (Z)-dodec-10-enoic acid->CYP4A11 ω-hydroxy FA ω-hydroxy FA CYP4A11->ω-hydroxy FA Dicarboxylic Acid Dicarboxylic Acid ω-hydroxy FA->Dicarboxylic Acid Peroxisomal β-oxidation Peroxisomal β-oxidation Dicarboxylic Acid->Peroxisomal β-oxidation Succinate, Acetate Succinate, Acetate Peroxisomal β-oxidation->Succinate, Acetate Gluconeogenesis/Lipogenesis Gluconeogenesis/Lipogenesis Succinate, Acetate->Gluconeogenesis/Lipogenesis

Caption: Potential CYP4A11-mediated metabolic pathway.

Neuroinflammation and Neuroprotection Studies

Rationale:

Certain fatty acids, particularly polyunsaturated fatty acids, and their metabolites have potent anti-inflammatory and pro-resolving effects in the central nervous system.[20][21][22][23][24] Given the presence of a double bond, (Z)-dodec-10-enoic acid or its derivatives could modulate neuroinflammatory responses.

Experimental Models:

  • In Vitro:

    • Primary microglia or astrocyte cultures.

    • Neuronal-glial co-cultures.

    • Challenge with inflammatory stimuli like lipopolysaccharide (LPS).

  • In Vivo:

    • Models of traumatic brain injury (TBI) or stroke.[20][25][26][27]

    • Models of neurodegenerative diseases.

Endpoints to Measure:

  • Cytokine and Chemokine Profiling: Measure the expression and secretion of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using ELISA, multiplex assays, or qPCR.[4][21][28]

  • Activation Markers: Assess microglial and astrocyte activation by immunohistochemistry or flow cytometry for markers like Iba1 and GFAP.

  • Oxidative Stress: Measure levels of reactive oxygen species (ROS) and lipid peroxidation products.[4]

  • Functional Outcomes (In Vivo): Evaluate cognitive and motor function using behavioral tests (e.g., Morris water maze, beam-walking test).[20][25][26]

Quantitative Data Summary (Hypothetical):

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-10 (pg/mL)
Vehicle Control50 ± 520 ± 315 ± 2
LPS500 ± 45250 ± 3025 ± 4
LPS + (Z)-dodec-10-enoic acid (10 µM)350 ± 35180 ± 2050 ± 6
LPS + (Z)-dodec-10-enoic acid (50 µM)200 ± 25100 ± 1580 ± 9

Data are presented as mean ± SEM. This table illustrates a potential dose-dependent anti-inflammatory effect.

Conclusion

The study of (Z)-dodec-10-enoic acid holds promise for uncovering novel aspects of fatty acid metabolism and its influence on health and disease. The protocols and conceptual frameworks provided in these application notes offer a robust starting point for researchers to systematically investigate the metabolic fate and biological functions of this unique medium-chain monounsaturated fatty acid. By combining careful experimental design with advanced analytical techniques, the scientific community can elucidate the potential of (Z)-dodec-10-enoic acid as a modulator of metabolic and inflammatory pathways.

References

  • Hardwick, J. P. (2024). The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease.
  • Gao, H., et al. (2020).
  • Hardwick, J. P. (2024). The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease. PMC.
  • Wikipedia contributors. (2024). CYP4A11. Wikipedia.
  • Sultana, R., et al. (2020).
  • Castro-Garibay, S. L., et al. (2025). Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource. MDPI.
  • (2023). Preparation of BSA complexed free fatty acids for in vitro studies. Protocols.io.
  • Moody, D. E., & Reddy, J. K. (1982).
  • Kach, A., & Stenkamp-Strahm, C. (2021). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. PMC.
  • Organomation. (n.d.).
  • BenchChem. (2025).
  • Li, Y., et al. (2025). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell.
  • ResearchGate. (2016).
  • Burla, B., et al. (2018).
  • Cheah, I. K., et al. (2016). 13C Metabolic Flux Analysis for Systematic Metabolic Engineering of S. cerevisiae for Overproduction of Fatty Acids. Frontiers in Bioengineering and Biotechnology.
  • Biocompare. (2022). Sample Prep for Lipidomic Mass Spec.
  • BOC Sciences. (n.d.).
  • Gallasch, B. A., & Spiteller, G. (2000). Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.). PubMed.
  • Sriram, G., et al. (2008).
  • Pu, H., et al. (2013).
  • Wang, T., et al. (2015).
  • Creative Proteomics. (n.d.).
  • Chen, C., et al. (2016).
  • Webb, S. J., et al. (1993).
  • National Institutes of Health. (2018). 13C-Metabolic Flux Analysis for Understanding Cardiac Energy Homeostasis. Grantome.
  • MedchemExpress. (n.d.). (Z)-Octadec-13-enoic acid.
  • Prete, F., et al. (2022).
  • Gallasch, B. A., & Spiteller, G. (2000). Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris medik.). Scite.ai.
  • Johnston, J. B., et al. (2014). Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11. Biochemistry.
  • FooDB. (2010). Showing Compound (Z,Z)-9,12-Octadecadienoic acid (FDB012760).
  • Woelkart, K., et al. (2007). Absolute/Relative Bioavailability and Metabolism of Dodeca-2E,4E,8Z,10E/Z-Tetraenoic Acid Isobutylamides (Tetraenes) after Intravenous and Oral Single Doses to Rats.
  • Dennig, A., et al. (2015). A tailor-made, self-sufficient and recyclable monooxygenase catalyst based on coimmobilized cytochrome P450 BM3 and glucose dehydrogenase. PMC.
  • Gallasch, B. A., & Spiteller, G. (2000). Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.).
  • Raucy, J. L., et al. (1995). Validation of the (omega-1)-hydroxylation of lauric acid as an in vitro substrate probe for human liver CYP2E1. PubMed.
  • Orr, S. K., et al. (2013).
  • Zhang, M., et al. (2025).
  • ResearchGate. (2021). Anti-inflammatory effects of 10(Z)
  • Kim, H. Y. (2014). Neural Resilience to Traumatic Brain Injury: Identification of Bioactive Metabolites of Docosahexaenoic Acids Involved in Neurop. DTIC.
  • Orr, S. K., et al. (2013).
  • Bisicchia, E., et al. (2021). Resolution of Inflammation in Neurodegenerative Diseases: The Role of Resolvins. PMC.
  • Dietz, B., et al. (2001). Absorption of dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides after oral application of Echinacea purpurea tincture. PubMed.
  • Stoica, A., et al. (2021).
  • Dietz, B., et al. (2001). Absorption of Dodeca-2E,4E,8Z,10E/Z-tetraenoic Acid Isobutylamides after Oral Application of Echinacea purpurea Tincture1.
  • Cayman Chemical. (n.d.). 5(Z)-Dodecenoic Acid.

Sources

Method

Application Notes and Protocols for the Extraction of (Z)-dodec-10-enoic Acid from Biological Samples

Introduction: The Significance of (Z)-dodec-10-enoic Acid and its Extraction (Z)-dodec-10-enoic acid, a monounsaturated medium-chain fatty acid (MCFA), is a molecule of growing interest in various fields of biological re...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of (Z)-dodec-10-enoic Acid and its Extraction

(Z)-dodec-10-enoic acid, a monounsaturated medium-chain fatty acid (MCFA), is a molecule of growing interest in various fields of biological research. As a member of the dodecenoic acid family, it and its isomers are found in a range of biological systems, from serving as signaling molecules in bacterial quorum sensing to being constituents of lipids in insects and plants.[1] The accurate and efficient extraction of (Z)-dodec-10-enoic acid from complex biological matrices is a critical prerequisite for its study, enabling researchers to elucidate its physiological roles and explore its potential as a therapeutic agent or biomarker.

This guide provides a comprehensive overview of the principles and detailed protocols for the extraction of (Z)-dodec-10-enoic acid. As a Senior Application Scientist, the methodologies presented herein are grounded in established principles of lipid chemistry and have been designed to ensure high recovery, purity, and reproducibility. We will explore both classical and modern extraction techniques, providing the scientific rationale behind each step to empower researchers to adapt these protocols to their specific needs.

Core Principles of Extraction for Medium-Chain Fatty Acids

The successful extraction of (Z)-dodec-10-enoic acid hinges on the principles of solubility and partitioning. Like other fatty acids, it possesses a polar carboxylic acid head and a nonpolar hydrocarbon tail. This amphipathic nature dictates its solubility in various solvents. The goal of any extraction protocol is to selectively dissolve the target analyte while leaving behind interfering substances such as proteins, carbohydrates, and polar metabolites.

The choice of solvent is paramount. A common strategy involves the use of a biphasic solvent system, typically composed of a polar solvent (like methanol) and a nonpolar solvent (like chloroform or hexane), in combination with an aqueous phase.[2] The methanol serves to disrupt cell membranes and denature proteins, releasing the lipids into the solvent mixture. The subsequent addition of water and a nonpolar solvent induces phase separation, with the lipids, including (Z)-dodec-10-enoic acid, partitioning into the nonpolar organic phase.

Protocol 1: Liquid-Liquid Extraction (LLE) from Microbial Cultures

This protocol is adapted from established methods for extracting fatty acid signaling molecules from bacterial broth and is particularly suitable for isolating (Z)-dodec-10-enoic acid from liquid cultures.[1]

Rationale

This method leverages the differential solubility of (Z)-dodec-10-enoic acid in an organic solvent (ethyl acetate) versus the aqueous culture medium. Ethyl acetate is a moderately polar solvent that is effective at extracting medium-chain fatty acids while minimizing the co-extraction of highly polar compounds. The repeated extractions are a critical step to ensure a high recovery rate.

Experimental Workflow

LLE_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration start Bacterial Culture centrifuge Centrifuge to Pellet Cells start->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_solvent Add Ethyl Acetate (1:1 v/v) supernatant->add_solvent pH adjustment if needed vortex Vigorous Mixing add_solvent->vortex separate Phase Separation vortex->separate collect_organic Collect Organic Phase separate->collect_organic repeat_extraction Repeat Extraction 2x collect_organic->repeat_extraction pool Pool Organic Phases repeat_extraction->pool on aqueous phase dry Dry with Anhydrous Na2SO4 pool->dry evaporate Evaporate Solvent dry->evaporate final_product Crude Extract evaporate->final_product

Caption: Workflow for Liquid-Liquid Extraction of (Z)-dodec-10-enoic acid.

Step-by-Step Methodology
  • Culture Growth and Preparation:

    • Grow the microbial culture under conditions known to promote the production of (Z)-dodec-10-enoic acid.

    • Transfer the culture to centrifuge tubes and pellet the cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

    • Carefully decant the supernatant into a clean flask. This fraction contains the secreted (Z)-dodec-10-enoic acid.

  • Liquid-Liquid Extraction:

    • Measure the volume of the supernatant and transfer it to a separatory funnel.

    • Add an equal volume of ethyl acetate (1:1 v/v).

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The (Z)-dodec-10-enoic acid will be in the upper organic phase.

    • Carefully drain and collect the lower aqueous phase.

    • Drain the upper organic phase into a clean flask.

    • Return the aqueous phase to the separatory funnel and repeat the extraction two more times with fresh ethyl acetate.

  • Drying and Concentration:

    • Pool the three organic extracts.

    • Dry the pooled extract by passing it through a column containing anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the flask and swirling.

    • Decant the dried extract into a round-bottom flask.

    • Remove the solvent using a rotary evaporator at a temperature below 40°C.

    • The resulting lipid film is the crude extract of (Z)-dodec-10-enoic acid.

  • Storage:

    • Redissolve the crude extract in a small volume of a suitable solvent (e.g., hexane or methanol) and transfer to a glass vial.

    • Store at -20°C or lower under a nitrogen atmosphere to prevent oxidation.

Protocol 2: Solid-Phase Extraction (SPE) from Complex Biological Samples

This protocol is designed for the extraction and fractionation of lipids from more complex matrices, such as insect larvae homogenates or cell pellets, to isolate the free fatty acid fraction containing (Z)-dodec-10-enoic acid.

Rationale

Solid-phase extraction offers a higher degree of selectivity compared to LLE.[3] This method utilizes a solid sorbent (in this case, an aminopropyl-bonded silica) to separate lipid classes based on their polarity.[4] Nonpolar lipids are first eluted, followed by the free fatty acids, and finally, the highly polar phospholipids. This approach yields a cleaner sample for subsequent analysis.

Experimental Workflow

SPE_Workflow cluster_preparation Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Biological Sample (e.g., Insect Larvae) homogenize Homogenize in Chloroform/Methanol start->homogenize extract Perform LLE (Bligh & Dyer) homogenize->extract dry_extract Dry Total Lipid Extract extract->dry_extract load Load Sample dry_extract->load dissolved in loading solvent condition Condition SPE Cartridge condition->load elute_nl Elute Neutral Lipids load->elute_nl elute_ffa Elute Free Fatty Acids elute_nl->elute_ffa discard elute_pl Elute Polar Lipids elute_ffa->elute_pl collect_ffa Collect FFA Fraction elute_pl->collect_ffa discard evaporate Evaporate Solvent collect_ffa->evaporate derivatize Derivatize to FAMEs evaporate->derivatize gcms GC-MS Analysis derivatize->gcms

Caption: Workflow for Solid-Phase Extraction of (Z)-dodec-10-enoic acid.

Step-by-Step Methodology
  • Initial Lipid Extraction (Bligh & Dyer Method):

    • Homogenize the biological sample (e.g., 1 g of insect larvae) in a mixture of chloroform and methanol (1:2, v/v).

    • Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

    • Mix thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower chloroform layer containing the total lipids.

    • Dry the total lipid extract under a stream of nitrogen.

  • Solid-Phase Extraction:

    • Cartridge Conditioning: Condition an aminopropyl-bonded SPE cartridge (e.g., 500 mg) by washing it sequentially with hexane.

    • Sample Loading: Redissolve the dried total lipid extract in a small volume of chloroform and load it onto the conditioned SPE cartridge.

    • Elution of Neutral Lipids: Elute the neutral lipids (e.g., triglycerides, sterols) with a mixture of chloroform:2-propanol (2:1, v/v). Discard this fraction.

    • Elution of Free Fatty Acids: Elute the free fatty acid fraction, which contains (Z)-dodec-10-enoic acid, with diethyl ether containing 2% acetic acid. Collect this fraction.

    • Elution of Polar Lipids: Elute the remaining polar lipids (e.g., phospholipids) with methanol. Discard this fraction.

  • Sample Preparation for Analysis:

    • Evaporate the solvent from the collected free fatty acid fraction under a stream of nitrogen.

    • The dried residue is now ready for derivatization and analysis.

SPE Elution Profile Summary
FractionElution SolventCompounds Eluted
1Chloroform:2-propanol (2:1, v/v)Neutral Lipids (e.g., Triglycerides)
2Diethyl ether with 2% Acetic AcidFree Fatty Acids (contains (Z)-dodec-10-enoic acid)
3MethanolPolar Lipids (e.g., Phospholipids)

Derivatization for GC-MS Analysis

For the analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid group of (Z)-dodec-10-enoic acid must be derivatized to a more volatile ester, typically a fatty acid methyl ester (FAME).[5]

Rationale

The high polarity and low volatility of free fatty acids make them unsuitable for direct GC analysis.[6] Conversion to their corresponding methyl esters increases their volatility and thermal stability, leading to better chromatographic separation and peak shape.

Protocol: Boron Trifluoride (BF₃)-Methanol Method
  • Add 1-2 mL of 14% BF₃ in methanol to the dried fatty acid extract.

  • Flush the vial with nitrogen, cap tightly, and heat at 60-80°C for 30-60 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of water, and vortex thoroughly.

  • Centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Conclusion

The protocols detailed in this guide provide robust and reliable methods for the extraction of (Z)-dodec-10-enoic acid from a variety of biological samples. The choice between liquid-liquid extraction and solid-phase extraction will depend on the complexity of the sample matrix and the required purity of the final extract. For quantitative studies, the use of an appropriate internal standard, such as heptadecanoic acid (C17:0), added at the beginning of the extraction process, is highly recommended. Subsequent derivatization to FAMEs is a critical step for accurate analysis by GC-MS. By understanding the principles behind these methodologies, researchers can confidently extract and analyze (Z)-dodec-10-enoic acid, paving the way for new discoveries in their respective fields.

References

  • Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. (n.d.). Springer Nature Experiments. Retrieved March 28, 2026, from [Link]

  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021, May 4). PMC. Retrieved March 28, 2026, from [Link]

  • FA purification. (n.d.). Cyberlipid. Retrieved March 28, 2026, from [Link]

  • Method for Extraction and Separation by Solid Phase Extraction of Neutral Lipid, Free Fatty Acids, and Polar Lipid from Mixed Microbial Cultures. (n.d.). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Recovery and Purification of 10-oxo-trans-8- decenoic Acid Enzymatically Produced Using a Crude Homogenate of Agaricus bisporus. (n.d.). Wiley Online Library. Retrieved March 28, 2026, from [Link]

  • Solid Phase Extraction: Applications to the Chromatographic Analysis of Vegetable Oils and Fats. (n.d.). Grasas y Aceites. Retrieved March 28, 2026, from [Link]

  • Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. (n.d.). Journal of Chemical Engineering and Process Technology. Retrieved March 28, 2026, from [Link]

  • Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. (2023, January 10). PSE Community.org. Retrieved March 28, 2026, from [Link]

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the chemical synthesis of (Z)-dodec-10-enoic acid

Technical Support Center: Synthesis of (Z)-dodec-10-enoic acid Introduction: The stereoselective synthesis of (Z)-dodec-10-enoic acid, a key intermediate and biologically active molecule, presents distinct challenges for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of (Z)-dodec-10-enoic acid

Introduction: The stereoselective synthesis of (Z)-dodec-10-enoic acid, a key intermediate and biologically active molecule, presents distinct challenges for synthetic chemists. Achieving high isomeric purity of the cis (Z) double bond is paramount, as the geometric isomerism dictates the molecule's biological function and chemical reactivity. The thermodynamically less stable nature of the Z-alkene makes its selective synthesis a common hurdle for researchers in academia and industry.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate the complexities of this synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of (Z)-dodec-10-enoic acid, particularly when employing the Wittig reaction or alkyne hydrogenation routes.

Q1: My Wittig reaction is producing a low cis:trans (Z:E) isomer ratio. How can I improve the selectivity for the (Z)-isomer?

A1: This is the most common challenge in this synthesis. The formation of the more stable (E)-isomer is often a competing pathway. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide and the reaction conditions.[2]

  • Root Cause Analysis:

    • Ylide Stabilization: Non-stabilized ylides (where the group attached to the carbanion is an alkyl group) are crucial for high (Z)-selectivity.[2][3] These ylides react rapidly under kinetic control, favoring the formation of a cis-oxaphosphetane intermediate, which collapses to the (Z)-alkene.[3][4] If your ylide is stabilized by an electron-withdrawing group, it will favor the thermodynamically stable (E)-alkene.[2][5]

    • Presence of Lithium Salts: Lithium cations can coordinate with the betaine intermediate, allowing it to equilibrate. This equilibration favors the more stable anti-betaine, which leads to the (E)-alkene.[2] Using lithium-based strong bases (like n-BuLi) can therefore decrease (Z)-selectivity.

    • Solvent Effects: Protic or highly polar solvents can stabilize the betaine intermediate, promoting equilibration and reducing (Z)-selectivity.

  • Corrective Actions:

    • Use Salt-Free Ylides: Generate the ylide using a sodium- or potassium-based base, such as sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (t-BuOK).[2] If you must use an organolithium reagent, consider methods that precipitate the lithium salts before adding the aldehyde.

    • Choose Aprotic, Non-Polar Solvents: Perform the reaction in solvents like tetrahydrofuran (THF) or diethyl ether.[3] Avoid polar solvents like dimethylformamide (DMF) unless specific additives are used to enhance Z-selectivity.[5]

    • Control Temperature: Generate the ylide and run the reaction at low temperatures (e.g., -78 °C to 0 °C). This suppresses the equilibration of intermediates and favors the kinetically controlled (Z)-product.[6]

Troubleshooting Decision Tree: Low Z/E Ratio in Wittig Reaction
Troubleshooting logic for poor Z-selectivity.

Q2: My alkyne hydrogenation reaction is either incomplete or results in over-reduction to the alkane. How can I control this process?

A2: Partial hydrogenation of an alkyne precursor (dodec-10-ynoic acid) is an excellent alternative for stereoselectively forming the (Z)-alkene. However, controlling the reaction to stop at the alkene stage is critical.

  • Root Cause Analysis:

    • Catalyst Activity: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) are too active and will readily reduce the alkyne all the way to the alkane.

    • Catalyst Poisoning: The catalyst can be "poisoned" or deactivated to reduce its activity, but the amount of poison is crucial. Too little poison leads to over-reduction, while too much can halt the reaction entirely.[7]

  • Corrective Actions:

    • Use a Deactivated Catalyst: The Lindlar catalyst (Pd/CaCO₃, poisoned with lead acetate and quinoline) is the standard choice for syn-hydrogenation of alkynes to (Z)-alkenes.[7]

    • Alternative Reduction Methods: Consider newer, highly selective methods. For instance, electrochemical hydrogenation using a palladium catalyst can achieve high yields and excellent (Z)-selectivity under mild, green conditions, completely avoiding further reduction.[8][9] Another approach is the cis-reduction of enynol precursors using activated zinc.[10]

    • Monitor the Reaction Closely: Do not run the reaction based on time alone. Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting alkyne. Stop the reaction immediately once the alkyne is consumed to prevent the subsequent reduction of the desired alkene.[7]

Q3: I am struggling to remove the triphenylphosphine oxide byproduct from my Wittig reaction mixture. What is the best purification strategy?

A3: The removal of triphenylphosphine oxide (Ph₃P=O) is a classic purification challenge in Wittig reactions due to its polarity and crystallinity, which can cause it to co-elute with the desired product during chromatography.

  • Corrective Actions:

    • Crystallization: If your product is a solid, you may be able to selectively crystallize it from a non-polar solvent like hexane, leaving the more polar Ph₃P=O in the mother liquor. Conversely, you can sometimes precipitate the Ph₃P=O by adding a non-polar solvent to the crude reaction mixture (e.g., concentrated in ether or THF, then add hexane), and filtering it off.

    • Column Chromatography:

      • Standard Silica Gel: Use a less polar eluent system (e.g., hexane/ethyl acetate or hexane/ether mixtures) to ensure the highly polar Ph₃P=O remains at the baseline while your less polar fatty acid elutes.

      • Silver Nitrate Impregnated Silica (AgNO₃-SiO₂): For difficult separations of Z/E isomers, this is a highly effective technique. The silver ions form a reversible π-complex with the double bonds, and the interaction is stronger with the less sterically hindered (E)-isomer, causing it to be retained on the column longer than the (Z)-isomer.

Key Protocols

Protocol 1: Synthesis via Wittig Olefination

This protocol outlines the synthesis from a commercially available aldehyde and a custom-prepared phosphonium salt.

Step 1: Preparation of the Phosphonium Ylide (Salt-Free Conditions)

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add ethyltriphenylphosphonium bromide (1.1 eq) to anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (t-BuOK) (1.05 eq) portion-wise over 15 minutes. The solution will turn a characteristic deep orange/red color, indicating ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

Step 2: The Wittig Reaction

  • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of methyl 10-oxodecanoate (1.0 eq) in anhydrous THF via a syringe pump over 30 minutes.

  • Allow the reaction to stir at -78 °C for 4 hours, then warm slowly to room temperature overnight.

Step 3: Workup and Hydrolysis

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Dissolve the crude ester in a 3:1 mixture of methanol and 2M aqueous sodium hydroxide (NaOH).

  • Stir at room temperature for 4-6 hours until TLC or GC analysis shows complete conversion of the ester to the carboxylate.

  • Acidify the mixture to pH ~2 with 1M HCl and extract with ethyl acetate (3x).

  • Dry the combined organic layers over Na₂SO₄ and concentrate to yield the crude (Z)-dodec-10-enoic acid.

Step 4: Purification

  • Purify the crude acid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental Workflow Diagram

Synthesis_Workflow Start Starting Materials (Phosphonium Salt, Aldehyde) Ylide Ylide Generation (t-BuOK, THF, 0°C) Start->Ylide Wittig Wittig Reaction (-78°C to RT) Ylide->Wittig Workup Aqueous Workup (NH4Cl Quench, Extraction) Wittig->Workup Hydrolysis Ester Hydrolysis (NaOH, MeOH) Workup->Hydrolysis Purify Purification (Column Chromatography) Hydrolysis->Purify Analysis Product Analysis (NMR, GC-MS) Purify->Analysis Final Final Product (Z)-dodec-10-enoic acid Analysis->Final

General workflow for Wittig synthesis.

Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm the stereochemistry and isomeric ratio of my synthesized dodec-10-enoic acid?

A1: Spectroscopic and chromatographic methods are essential for determining the Z/E isomer ratio.[7]

  • ¹H NMR Spectroscopy: This is the most direct method. The coupling constant (J-value) between the two vinylic protons (at C10 and C11) is diagnostic.

    • For the (Z)-isomer , the J-value is typically smaller, in the range of 10-12 Hz .

    • For the (E)-isomer , the J-value is larger, typically 14-18 Hz . Integration of the respective signals allows for quantification of the Z:E ratio.

  • Gas Chromatography (GC): Using an appropriate capillary column (e.g., a wax column), the Z and E isomers can often be separated. The retention times will differ, allowing for quantification by peak area integration. This should be confirmed with pure standards if available.

MethodKey ParameterTypical Value for (Z)-isomerTypical Value for (E)-isomer
¹H NMR Vinylic Proton Coupling Constant (J)10-12 Hz14-18 Hz
GC Retention TimeVaries by column; typically elutes before the E-isomer on standard non-polar columns.Varies by column; typically elutes after the Z-isomer.

Q2: What are the primary synthetic strategies for obtaining (Z)-dodec-10-enoic acid?

A2: The two most prevalent and reliable strategies are:

  • Wittig Olefination: The reaction of an appropriate aldehyde (e.g., methyl 10-oxodecanoate) with a non-stabilized phosphorus ylide (e.g., ethyltriphenylphosphorane). This method is widely used due to its reliability in forming Z-alkenes when conditions are carefully controlled.[1][5]

  • Partial Hydrogenation of an Alkyne: The controlled hydrogenation of dodec-10-ynoic acid using a poisoned catalyst, such as Lindlar's catalyst, which selectively produces the (Z)-alkene.[7]

Q3: Are there significant safety precautions I should take during this synthesis?

A3: Yes, several reagents and procedures require careful handling.

  • Strong Bases: Reagents like n-BuLi are pyrophoric and react violently with water. Potassium tert-butoxide and sodium hydride are highly corrosive and water-reactive. Always handle these under an inert atmosphere.

  • Anhydrous Solvents: Anhydrous THF and diethyl ether are extremely flammable. Ensure all reactions are performed in a well-ventilated fume hood away from ignition sources.

  • Hydrogen Gas: For hydrogenation routes, hydrogen is highly flammable and can form explosive mixtures with air. Use appropriate safety equipment, ensure proper ventilation, and check for leaks.[7]

  • Product Hazards: Always consult the Safety Data Sheet (SDS) for the final product and all intermediates. The final acid may be corrosive or an irritant.

References

  • Ando, K., & Takama, D. (2020). Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones. Organic Letters, 22(17), 6907–6910. [Link]

  • Pérez-Gómez, A., et al. (2023). Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. Science Advances, 9(2). [Link]

  • Wang, H., et al. (2025). Chemo- and stereoselective synthesis of Z-alkenes via electrochemical Pd-catalyzed alkyne reduction. Organic & Biomolecular Chemistry. [Link]

  • Sha, C., et al. (1987). A stereoselective synthesis of (Z)-1-iodo-1-alkenes. Synthetic Communications, 17(1), 83-87. [Link]

  • Royal Society of Chemistry. (2025). Chemo- and stereoselective synthesis of Z-alkenes via electrochemical Pd-catalyzed alkyne reduction. Organic & Biomolecular Chemistry. [Link]

  • Yüksek, H., et al. (2005). Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. Asian Journal of Chemistry, 17(4), 2631-2636. [Link]

  • Mori, K. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports, 40, 681-713. [Link]

  • Khrimian, A., et al. (2002). Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Journal of Agricultural and Food Chemistry, 50(22), 6366-6372. [Link]

  • Ding, B.-J., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving Δ11 Desaturation and an Elusive Δ7 Desaturase. Journal of Chemical Ecology, 47, 248–264. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]

  • Organic Syntheses. (n.d.). 10-undecynoic acid. [Link]

  • Gotor-Fernández, V., et al. (2016). Regio- and stereoselective hydroxylation of 10-undecenoic acid with a light-driven P450 BM3 biocatalyst yielding a valuable synthon for natural product synthesis. Catalysis Science & Technology, 6(1), 263-268. [Link]

  • The Good Scents Company. (n.d.). 10-undecenoic acid. [Link]

Sources

Optimization

Technical Support Center: Improving the Yield of (Z)-dodec-10-enoic Acid Synthesis

Introduction Welcome to the technical support center for the synthesis of (Z)-dodec-10-enoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of (Z)-dodec-10-enoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes to this valuable unsaturated fatty acid. The precise control of stereochemistry to favor the Z-isomer is a common challenge, and achieving high overall yield requires careful consideration of reaction conditions, reagent choice, and purification techniques. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and achieve your desired outcomes.

Frequently Asked Questions: Common Synthetic Routes

Question: What are the primary synthetic strategies for obtaining (Z)-dodec-10-enoic acid?

Answer: The synthesis of (Z)-dodec-10-enoic acid, like many Z-alkenes, primarily relies on two strategic approaches that focus on the stereoselective formation of the carbon-carbon double bond. The choice between them often depends on the availability of starting materials and the specific functional group tolerances required for your overall synthetic plan.

  • Stereoselective Carbonyl Olefination: This strategy involves creating the double bond by reacting a carbonyl compound with a phosphorus-based reagent.

    • The Wittig Reaction: This is a classic and highly effective method for generating Z-alkenes when using non-stabilized ylides.[1] The reaction's stereochemical outcome is kinetically controlled, and specific conditions can be employed to strongly favor the Z-isomer.[2]

    • The Horner-Wadsworth-Emmons (HWE) Reaction: While the standard HWE reaction typically yields E-alkenes, modifications such as the Still-Gennari olefination use phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) to achieve high Z-selectivity.[3][4]

  • Stereoselective Alkyne Reduction: This approach involves first constructing a molecule containing a carbon-carbon triple bond at the desired position (C10-C11) and then selectively reducing it to a Z-alkene.

    • Lindlar Catalysis: The most common method for this transformation is the partial hydrogenation of an alkyne using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).[5][6] This heterogeneous catalyst provides reliable syn-addition of hydrogen across the triple bond to yield the Z-alkene, with the poison preventing over-reduction to the alkane.

    • Modern Catalytic Systems: Other advanced catalysts, including those based on nickel, molybdenum, or iridium, have been developed for Z-selective alkyne semi-hydrogenation, sometimes offering broader functional group tolerance or avoiding heavy metal poisons.[7][8]

    • Hydroboration-Protonolysis: An alkyne can undergo a syn-hydroboration, and subsequent treatment with a carboxylic acid (protonolysis) replaces the boryl group with hydrogen, resulting in the Z-alkene.[9]

Below is a diagram illustrating the general synthetic workflow.

Synthetic_Workflow cluster_0 Strategy 1: Olefination cluster_1 Strategy 2: Alkyne Reduction Aldehyde Aldehyde Wittig Wittig Aldehyde->Wittig C10-aldehyde Ylide Ylide Ylide->Wittig C2-ylide Product (Z)-dodec-10-enoic acid Wittig->Product Alkyne Dodec-10-ynoic acid Reduction Semi-hydrogenation Alkyne->Reduction Reduction->Product Purification Purification Product->Purification e.g., Ag+ Chrom. Characterization Characterization Purification->Characterization NMR, GC-MS

Caption: General synthetic strategies for (Z)-dodec-10-enoic acid.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis, providing explanations and actionable solutions to improve your yield and stereoselectivity.

Section 1: Poor Z:E Stereoselectivity
Question: My Wittig reaction is producing a low Z:E ratio. What's going wrong?

Answer: Low Z-selectivity in a Wittig reaction with a non-stabilized ylide is a common problem that almost always points to reaction conditions that allow for equilibration of the initial intermediates. The Z-alkene is the kinetically favored product, while the E-alkene is thermodynamically more stable. To maximize Z-yield, you must maintain kinetic control. Here are the primary factors to investigate:

  • Base and Cation Effects: The choice of base used to generate the ylide is critical.

    • Problem: Using organolithium bases like n-BuLi or sec-BuLi is a frequent cause of poor Z-selectivity. The resulting lithium salts (e.g., LiBr) can coordinate to the betaine intermediate, promoting equilibration to the more stable trans-oxaphosphetane, which collapses to the E-alkene.[2]

    • Solution: Employ "salt-free" conditions by using bases that do not introduce lithium cations. Sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS) and sodium amide (NaNH₂) are excellent choices that strongly favor the Z-pathway.[2]

  • Reaction Temperature: Temperature control is essential for maintaining kinetic control.

    • Problem: Running the reaction at temperatures higher than -70 °C (e.g., 0 °C or room temperature) provides sufficient energy for the intermediates to overcome the kinetic barrier and equilibrate to the more stable E-pathway.

    • Solution: Maintain a very low temperature, typically -78 °C (a dry ice/acetone bath), during the addition of the aldehyde to the pre-formed ylide.[2] Allow the reaction to proceed at this temperature for a few hours before slowly warming.

  • Solvent Choice: The solvent polarity influences the stability of the intermediates.

    • Problem: Polar solvents can stabilize the betaine-like intermediates, which can slow down the collapse to the oxaphosphetane and allow more time for equilibration.

    • Solution: Use aprotic, non-polar solvents. Tetrahydrofuran (THF) and diethyl ether are the standard and most effective solvents for promoting high Z-selectivity.[2]

ParameterCondition for High Z-SelectivityCondition for High E-SelectivityRationale for Z-Selectivity
Base KHMDS, NaHMDS, NaNH₂n-BuLi, sec-BuLiAvoids lithium salt effects that promote equilibration.
Temperature -78 °C0 °C to Room Temp.Favors the kinetically controlled pathway.
Solvent THF, Diethyl EtherProtic solvents (e.g., alcohols)Non-polar solvents favor the irreversible formation of the cis-oxaphosphetane.
Ylide Type Non-stabilized (e.g., alkyl)Stabilized (e.g., ester)Reactive ylides undergo rapid and irreversible cycloaddition.[1]

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Caption: Troubleshooting workflow for low Z-selectivity in Wittig reactions.

Question: My alkyne semi-hydrogenation is not exclusively Z-selective and sometimes produces alkane. What are the potential causes?

Answer: Issues with Lindlar-type hydrogenations typically stem from the catalyst's activity or the reaction conditions.

  • Over-reduction: The formation of dodecanoic acid as a byproduct indicates that the catalyst is too active and is reducing the newly formed alkene all the way to an alkane.

    • Cause: The catalyst may not be sufficiently "poisoned." The lead and quinoline in Lindlar's catalyst are crucial for deactivating it just enough to stop the reaction at the alkene stage.[6]

    • Solution: Ensure you are using a high-quality, properly prepared Lindlar's catalyst. If preparing it yourself, follow established procedures carefully.[6] You can also try adding a small additional amount of quinoline to further moderate the catalyst's activity.

  • Formation of the E-isomer: While Lindlar hydrogenation is highly Z-selective, the presence of the E-isomer can occur.

    • Cause: This can be caused by catalyst-mediated isomerization of the Z-alkene product to the more stable E-alkene. This is more likely to happen if the reaction is left for too long after the starting alkyne has been consumed.

    • Solution: Carefully monitor the reaction's progress by TLC, GC, or ¹H NMR. Stop the reaction as soon as the starting alkyne is consumed. Do not let the reaction run for an extended period unnecessarily.

Section 2: Low Overall Yield
Question: My reaction appears complete by TLC, but the isolated yield is poor. Where could I be losing my product?

Answer: Poor isolated yield despite good conversion is a frustrating issue that often points to problems during the workup and purification stages. Long-chain carboxylic acids like dodec-10-enoic acid have physical properties that can make them challenging to handle.

  • Workup Losses:

    • Problem: During aqueous workup, the carboxylate salt of your product can act as a surfactant, leading to the formation of stable emulsions that are very difficult to separate. Significant amounts of product can be trapped in these emulsions.

    • Solution: To break emulsions, try adding a saturated brine solution. Alternatively, a gentle filtration through a pad of Celite can sometimes help. Acidify the aqueous layer carefully (e.g., with 1M HCl) to a pH of ~3-4 before extraction to ensure the product is in its protonated, more organic-soluble form. Use a larger volume of extraction solvent than you might normally.

  • Purification Losses:

    • Problem: Carboxylic acids can streak badly on silica gel, leading to broad peaks and poor separation during column chromatography. This can result in mixed fractions and significant product loss. The acidic nature of silica can also sometimes cause isomerization of the double bond.

    • Solution: Consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent system (e.g., 0.5-1% v/v). For isomer separation, standard silica gel is often ineffective. Silver ion chromatography (Ag-TLC or Ag-HPLC), where silica gel is impregnated with silver nitrate, is a highly effective technique for separating cis and trans isomers, as the silver ions interact differently with the differently shaped double bonds.[10][11]

Detailed Experimental Protocols

Protocol 1: Z-Selective Wittig Reaction (Salt-Free Conditions)

This protocol is designed to maximize (Z)-alkene formation from an appropriate C10-aldehyde (e.g., 10-oxodecanoic acid or a protected version) and an ethyltriphenylphosphonium salt.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Ylide Generation:

    • To a stirred suspension of ethyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add potassium hexamethyldisilazide (KHMDS, 1.05 eq., as a solution in THF or as a solid) portion-wise.

    • Allow the resulting deep red/orange mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

    • In a separate flame-dried flask, dissolve the aldehyde (1.0 eq.) in anhydrous THF.

    • Add the aldehyde solution dropwise to the cold ylide solution over 20 minutes.

    • Stir the reaction at -78 °C for 4 hours.

  • Quench and Workup:

    • While still at -78 °C, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Add water and extract the product with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Alkyne Semi-hydrogenation using Lindlar's Catalyst

This protocol describes the reduction of a suitable precursor, dodec-10-ynoic acid, to the target Z-alkene.

  • Apparatus Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, add dodec-10-ynoic acid (1.0 eq.) and Lindlar's catalyst (5-10% by weight).

  • Solvent and Additive: Dissolve the starting material in a suitable solvent such as ethyl acetate or methanol. Add a small amount of quinoline (approx. 1 drop per 100 mg of catalyst) to further ensure selectivity.

  • Hydrogenation:

    • Seal the flask with a septum and purge the system with nitrogen, followed by hydrogen gas from a balloon.

    • Maintain a positive pressure of hydrogen and stir the mixture vigorously at room temperature.

  • Monitoring:

    • Monitor the reaction progress closely by TLC or by taking aliquots for GC or NMR analysis. The reaction is typically complete within a few hours.

  • Workup and Purification:

    • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad thoroughly with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Characterization and Purification FAQs

Question: How can I effectively separate the (Z)- and (E)-isomers of dodec-10-enoic acid?

Answer: Separating these geometric isomers is a common challenge. While standard silica gel chromatography is often insufficient, two methods are particularly effective:

  • Silver Ion Chromatography (Argentation Chromatography): This is the most powerful technique. Silver ions (from AgNO₃) are impregnated onto a solid support (like silica gel). The π-electrons of the double bonds form weak complexes with the silver ions. The more sterically hindered E-isomer forms a weaker complex and elutes faster, while the more accessible Z-isomer forms a stronger complex and is retained longer on the column.[10][11]

  • Fractional Crystallization: This technique can be effective on a larger scale if the physical properties of the isomers are sufficiently different. The E-isomer is typically more linear and crystalline, with a higher melting point and lower solubility in certain solvents at low temperatures compared to the bent Z-isomer.[10] By dissolving the mixture in a suitable solvent (e.g., acetonitrile, hexane) and cooling it slowly, the E-isomer may selectively crystallize out.

Question: What are the key spectroscopic signatures to confirm the (Z)-geometry of the double bond?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for assigning alkene geometry.

  • ¹H NMR: The key diagnostic is the coupling constant (J-value) between the two vinylic protons (the hydrogens on the C10 and C11 double bond).

    • Z-isomer: Expect a vicinal coupling constant (³JH,H) in the range of 7-12 Hz .

    • E-isomer: Expect a much larger coupling constant (³JH,H) in the range of 13-18 Hz .

  • ¹³C NMR: The carbons of a Z-alkene often exhibit upfield shifts (lower ppm values) for the allylic carbons compared to their E-isomer counterparts due to steric compression (the γ-gauche effect).

  • Infrared (IR) Spectroscopy: While less definitive than NMR, IR can provide supporting evidence. The C-H out-of-plane bending vibration is characteristic.

    • Z-isomer: A broad, medium-intensity absorption around ~700 cm⁻¹ .

    • E-isomer: A sharp, strong absorption around ~965 cm⁻¹ .

References

  • Grosch, W., and Schieberle, P. (1991). Synthesis of 9,12-Dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris medik.). Chemical Research in Toxicology.
  • BenchChem. (2025). Technical Support Center: Optimizing Stereoselectivity of the Wittig Reaction for Pheromone Synthesis. BenchChem Technical Resources.
  • Wikipedia. Semi-hydrogenation of alkynes. Wikipedia, The Free Encyclopedia.
  • Wang, C., et al. (2023). Z-Selective Semihydrogenation of Alkynes via Ni/Lewis Acid Synergistic Catalyzed System Using DMF as Hydrogen Source and Solvent.
  • Gajda, T., et al. (2018). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules.
  • Ashenhurst, J. (2011).
  • Schieberle, P., & Grosch, W. (1991). Synthesis of 9,12-Dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris medik.). Chemical research in toxicology.
  • Gutiérrez-Blanco, M., et al. (2023). Efficient (Z)-selective semihydrogenation of alkynes catalyzed by air-stable imidazolyl amino molybdenum cluster sulfides. Inorganic Chemistry Frontiers.
  • Wang, Z., et al. (2023). One-Electron Approach for Trans-Selective Alkyne Semi-Reduction via Cobalt Catalysis. Journal of the American Chemical Society.
  • BenchChem. (2025). A Researcher's Guide to E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction. BenchChem Technical Resources.
  • Wang, X., et al. (2023). Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes. Science Advances.
  • Krüger, J., et al. (2021).
  • Qi, H., et al. (2024). Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid. Biotechnology for Biofuels and Bioproducts.
  • Spitzner, D., et al. (2004). Synthesis of (Z,Z)-octadeca-10,12-dienoic acid. Czech Journal of Food Sciences.
  • Schieberle, P., & Grosch, W. (1991). Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.). Chemical Research in Toxicology.
  • Lebel, H., & Paquet, V. (2004).
  • Organic Chemistry Portal. Wittig Reaction. .

  • Valero, O., et al. (2021). Z‐Selective Alkene Formation from Reductive Aldehyde Homo‐Couplings. Chemistry–A European Journal.
  • Masuya, K., et al. (2008). Stereoselective Synthesis of Tetrasubstituted (Z)-Alkenes from Aryl Alkyl Ketones Utilizing the Horner–Wadsworth–Emmons Reaction. Synlett.
  • Walkowiak-Kulikowska, J., et al. (2020). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry.
  • Holguin, F. O., et al. (2005). Recovery and Purification of 10-oxo-trans-8- decenoic Acid Enzymatically Produced Using a Crude Homogenate of Agaricus bisporus. Journal of Food Science.
  • Park, H. Y., et al. (2015). Production of 10-hydroxy-12,15(Z,Z)-octadecadienoic acid from α-linolenic acid by permeabilized Stenotrophomonas nitritireducens cells.
  • Coenen, T., et al. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. Applied Biochemistry and Biotechnology.
  • PubChemLite. (z)-docos-10-enoic acid (C22H42O2). PubChem.
  • Organic Syntheses Procedure. 10-undecynoic acid. orgsyn.org.
  • PubChem. 10-Dodecenoic acid.
  • BenchChem. (2025). Technical Support Center: Synthesis of (E)-Docos-9-enoic Acid. BenchChem Technical Resources.
  • Park, J. Y., et al. (2015). Selective Production of 9R-Hydroxy- 10E,12Z,15Z-Octadecatrienoic Acid from α-Linolenic Acid in Perilla Seed Oil Hydrolyzate by Recombinant 9R-Lipoxygenase. PLoS ONE.
  • Akoh, C. C., & Min, D. B. (1997). CA2040925C - Method of purifying polyunsaturated aliphatic compounds.
  • Géibe, S., et al. (2017). Regio- and stereoselective hydroxylation of 10-undecenoic acid with a light-driven P450 BM3 biocatalyst yielding a valuable synthon for natural product synthesis.
  • Kim, H. R., et al. (2013). Optimal production of 7,10-epoxy-octadeca-7,9-dienoic acid from 7,10-dihydroxy-8(E)-octadecenoic acid by heat treatment. Journal of the Korean Society for Applied Biological Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: Reduction of 10-Undecenoic Acid to 10-Undecen-1-ol. BenchChem Technical Resources.
  • The Good Scents Company. 10-undecenoic acid. .

  • Liu, X., et al. (2022). Optimization of Fermentation Conditions for Biocatalytic Conversion of Decanoic Acid to Trans-2-Decenoic Acid.
  • International Journal on Science and Technology. (2023). Applications of Spectroscopic Techniques in Characterization of Biological Compounds. ijst.org.in.
  • Nahar, L., et al. (2012). Bioguided isolation of (9Z)-octadec-9-enoic acid from Phellodendron amurense Rupr. and identification of fatty acids as PTP1B inhibitors. Planta Medica.
  • ResearchGate. (2018). Undec-10-enoic Acid in the Synthesis of Macroheterocycles Containing Hydrazide and Ester Fragments. Request PDF.

Sources

Troubleshooting

Technical Support Center: Optimization of Enzymatic Production of (Z)-dodec-10-enoic Acid

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the enzymatic production of (Z)-dodec-10-enoic acid. As Senior Application Scientists, we h...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the enzymatic production of (Z)-dodec-10-enoic acid. As Senior Application Scientists, we have synthesized key literature and field expertise to create a practical resource for troubleshooting and optimizing your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the common enzymatic routes for producing (Z)-dodec-10-enoic acid?

A1: The enzymatic synthesis of (Z)-dodec-10-enoic acid, a valuable precursor for various specialty chemicals, is primarily approached through two main enzymatic pathways. The most common route involves the use of lipases for the esterification or transesterification of a suitable precursor. A more complex, multi-enzyme cascade approach utilizes enzymes such as lipases, lipoxygenases (LOX), and hydroperoxide lyases (HPL) to convert polyunsaturated fatty acids into the desired product.[1][2] The choice of pathway often depends on the starting material, desired purity, and process scalability.

Q2: How do I select the right enzyme for my reaction?

A2: Enzyme selection is a critical step. For lipase-catalyzed reactions, consider the enzyme's specificity. Some lipases exhibit high selectivity for certain fatty acid chain lengths and saturation levels.[3] It is advisable to screen a panel of commercially available lipases under your intended reaction conditions to identify the most active and selective biocatalyst. For multi-enzyme cascades, the selection of each enzyme (e.g., LOX and HPL) is crucial for the overall efficiency of the pathway.[2]

Q3: Should I use a free or immobilized enzyme?

A3: While free enzymes can be effective, immobilized enzymes are generally preferred for industrial applications. Immobilization can enhance enzyme stability at higher temperatures and in the presence of organic solvents. It also simplifies the separation of the enzyme from the reaction mixture, allowing for its reuse and reducing overall costs.[3] The choice of immobilization support and method can significantly impact the enzyme's performance.[4]

Q4: What are the key reaction parameters to optimize for maximizing yield?

A4: The optimization of several parameters is crucial for maximizing the yield of (Z)-dodec-10-enoic acid. These include temperature, pH, substrate molar ratio, enzyme loading, and water content.[5][6][7] A systematic approach, such as a one-factor-at-a-time optimization followed by a response surface methodology (RSM), can be employed to identify the optimal conditions for your specific enzymatic system.[8]

Q5: How does water content affect the reaction?

A5: Water content, or water activity, is a critical parameter in lipase-catalyzed esterification reactions. While a certain amount of water is essential for maintaining the enzyme's active conformation, excess water can promote the reverse reaction (hydrolysis), thereby reducing the esterification yield.[6] The optimal water content is a delicate balance that needs to be empirically determined for each system.

Troubleshooting Guide

Problem 1: Low or No Product Formation
Symptom Potential Cause Troubleshooting Steps & Solutions
No detectable (Z)-dodec-10-enoic acid in the reaction mixture.Inactive Enzyme: The enzyme may have lost its activity due to improper storage, handling, or extreme reaction conditions (pH, temperature).1. Verify Enzyme Activity: Test the enzyme with a known standard substrate to confirm its catalytic activity.[9] 2. Optimize Reaction Conditions: Ensure the pH and temperature are within the optimal range for the specific enzyme.[7] 3. Fresh Enzyme: Use a fresh batch of the enzyme.
Sub-optimal Substrate Concentration: The concentration of the precursor may be too low for efficient conversion.1. Substrate Titration: Perform experiments with varying substrate concentrations to determine the optimal range.
Presence of Inhibitors: The reaction mixture may contain inhibitors that interfere with enzyme activity.1. Purity of Substrates: Ensure the purity of your starting materials. 2. Buffer Composition: Check the buffer for any potentially inhibitory components.
Problem 2: Low Yield of (Z)-dodec-10-enoic Acid
Symptom Potential Cause Troubleshooting Steps & Solutions
The reaction produces the desired product, but the conversion rate is consistently low.Suboptimal Reaction Conditions: The temperature, pH, or mixing speed may not be optimal for the enzymatic reaction.1. Systematic Optimization: Methodically optimize key reaction parameters such as temperature, pH, and agitation rate.[7]
Product Inhibition: The accumulation of (Z)-dodec-10-enoic acid or a by-product may be inhibiting the enzyme.[9]1. In-situ Product Removal: Consider strategies to remove the product from the reaction mixture as it is formed, such as using a two-phase system or selective adsorption. 2. Time-Course Analysis: Monitor the reaction progress over time to identify if the rate decreases significantly after a certain product concentration is reached.[9]
Equilibrium Limitation: The reaction may have reached its chemical equilibrium, limiting further product formation.1. Shift the Equilibrium: Increase the concentration of one of the reactants or remove a product (e.g., water in an esterification reaction) to drive the reaction towards product formation.[5]
Problem 3: Formation of Undesired By-products
Symptom Potential Cause Troubleshooting Steps & Solutions
Analysis of the reaction mixture shows the presence of significant amounts of side products.Non-specific Enzyme Activity: The enzyme may be catalyzing unintended side reactions.1. Enzyme Screening: Screen different enzymes to find one with higher specificity for the desired reaction.[3] 2. Modify Reaction Conditions: Adjusting the pH, temperature, or solvent may help to suppress side reactions.
Isomerization of the Product: The desired (Z)-isomer may be converting to other isomers under the reaction conditions.[1]1. Minimize Reaction Time: Reduce the reaction time to the minimum required for acceptable conversion to limit the extent of isomerization. 2. Control Temperature: Lowering the reaction temperature may reduce the rate of non-enzymatic isomerization.
Substrate Degradation: The starting materials may be unstable under the reaction conditions.1. Substrate Stability Check: Incubate the substrates under the reaction conditions without the enzyme to assess their stability.
Problem 4: Enzyme Instability and Deactivation
Symptom Potential Cause Troubleshooting Steps & Solutions
The enzyme loses activity rapidly during the reaction or upon reuse.Harsh Reaction Conditions: High temperatures, extreme pH values, or the presence of certain organic solvents can denature the enzyme.[10][11]1. Milder Conditions: Operate the reaction under milder temperature and pH conditions. 2. Solvent Selection: If using an organic solvent, choose one that is known to be compatible with the enzyme.[10]
Mechanical Stress: Vigorous stirring or agitation can cause physical damage to the enzyme, especially if it is immobilized.1. Optimize Agitation: Reduce the stirring speed to the minimum required for adequate mixing.
Proteolytic Degradation: If using a crude enzyme preparation, proteases may be present that degrade the target enzyme.1. Use Purified Enzyme: Employ a purified form of the enzyme. 2. Add Protease Inhibitors: Include protease inhibitors in the reaction mixture if using a crude preparation.

Visualizing the Workflow

Diagram 1: Enzymatic Cascade for (Z)-dodec-10-enoic Acid Production

Enzymatic_Cascade cluster_substrates Substrates cluster_enzymes Enzymatic Steps cluster_products Products Polyunsaturated Fatty Acid Polyunsaturated Fatty Acid Lipase Lipase Polyunsaturated Fatty Acid->Lipase Fatty Acid Precursor Fatty Acid Precursor Lipase->Fatty Acid Precursor Hydrolysis LOX LOX Hydroperoxy Fatty Acid Hydroperoxy Fatty Acid LOX->Hydroperoxy Fatty Acid Oxygenation HPL HPL (Z)-dodec-10-enoic acid (Z)-dodec-10-enoic acid HPL->(Z)-dodec-10-enoic acid Cleavage Fatty Acid Precursor->LOX Hydroperoxy Fatty Acid->HPL

Caption: A potential multi-enzyme cascade for the synthesis of (Z)-dodec-10-enoic acid.

Diagram 2: Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow start Low Yield of (Z)-dodec-10-enoic Acid check_enzyme Is the enzyme active? start->check_enzyme optimize_conditions Are reaction conditions optimal? check_enzyme->optimize_conditions Yes replace_enzyme Replace with fresh/active enzyme check_enzyme->replace_enzyme No check_inhibition Is there product inhibition? optimize_conditions->check_inhibition Yes optimize Optimize T, pH, mixing optimize_conditions->optimize No check_equilibrium Is the reaction at equilibrium? check_inhibition->check_equilibrium No product_removal Implement in-situ product removal check_inhibition->product_removal Yes shift_equilibrium Shift equilibrium (add substrate/remove product) check_equilibrium->shift_equilibrium Yes success Yield Improved check_equilibrium->success No replace_enzyme->check_enzyme optimize->optimize_conditions product_removal->success shift_equilibrium->success

Caption: A decision tree for troubleshooting low product yield in enzymatic synthesis.

Experimental Protocols

Protocol 1: General Screening of Lipases for Esterification

  • Substrate Preparation: Prepare a stock solution of the precursor alcohol and acid in a suitable organic solvent (e.g., hexane).

  • Enzyme Addition: Add a defined amount of each lipase to be screened to separate reaction vials.

  • Reaction Incubation: Incubate the reactions at a set temperature (e.g., 40-60°C) with constant agitation.

  • Sampling: Withdraw aliquots at regular intervals.

  • Analysis: Analyze the samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion to (Z)-dodec-10-enoic acid.

Protocol 2: Immobilization of Lipase on a Solid Support

  • Support Activation: Activate the chosen support material according to the manufacturer's instructions.

  • Enzyme Loading: Incubate the support with a solution of the lipase for a specified period to allow for enzyme adsorption or covalent binding.[4]

  • Washing: Wash the immobilized enzyme thoroughly to remove any unbound protein.

  • Activity Assay: Determine the activity of the immobilized enzyme using a standard assay.

  • Drying: Dry the immobilized enzyme preparation before use in the reaction.

Data Presentation

Table 1: Example of Lipase Screening Results

Lipase SourceTemperature (°C)Substrate Molar Ratio (Acid:Alcohol)Conversion (%)
Candida antarctica Lipase B501:185
Rhizomucor miehei Lipase451:165
Pseudomonas cepacia Lipase551:178
Thermomyces lanuginosus Lipase601:192

Table 2: Effect of Water Content on Esterification Yield

Added Water (% w/w)Reaction Time (h)Final Yield (%)
02475
0.52488
1.02482
2.02465

References

  • Enzymatic Purification of Polyunsaturated Fatty Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Redalyc. (n.d.). Immobilization and stability studies of a lipase from thermophilic Bacillus sp. Redalyc.org. Retrieved from [Link]

  • Coenen, T., et al. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. PMC. Retrieved from [Link]

  • Lipase in aqueous-polar organic solvents: Activity, structure, and stability. (n.d.). PMC. Retrieved from [Link]

  • Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid. (2024). PMC. Retrieved from [Link]

  • Method of extraction and purification of polyunsaturated fatty acids from natural sources. (n.d.). Google Patents.
  • Ultrasonication-assisted lipase-catalyzed esterification of chlorogenic acid: A comparative study using fatty alcohol and acids in solvent and solvent-free conditions. (2025). PMC. Retrieved from [Link]

  • Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. (2024). MDPI. Retrieved from [Link]

  • Optimization, Purification and Characterization of Lipase from Streptomyces sp. A3301, with Application of Crude Lipase for Co. (2024). Trends in Sciences. Retrieved from [Link]

  • Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. (2021). Catalysis Science & Technology. Retrieved from [Link]

  • OPTIMIZATION OF CULTURAL PARAMETERS FOR LIPASE PRODUCTION BY INDIGENOUS STENOTROPHOMONAS SP. AND PSEUDOMONAS AERUGINOSA ISOLATED. (2023). Bangladesh Journal of Microbiology. Retrieved from [Link]

  • Enzymatic purification of polyunsaturated fatty acids. (2001). PubMed. Retrieved from [Link]

  • Method for the enzymatic synthesis of unsaturated fatty acid triglycerides. (n.d.). Google Patents.
  • Optimization of Lipase Immobilization. (n.d.). International Journal of Engineering. Retrieved from [Link]

  • Fatty Acid Synthesis. (n.d.). The Medical Biochemistry Page. Retrieved from [Link]

  • (PDF) Optimization of Lipase Production by a Newly Isolate of Lactobacillus Fermentum. (2023). ResearchGate. Retrieved from [Link]

  • Fatty acid synthesis is inhibited by inefficient utilization of unusual fatty acids for glycerolipid assembly. (n.d.). PNAS. Retrieved from [Link]

  • Two-Step Enzymatic Reaction for the Synthesis of Pure Structured Triacylglycerides. (n.d.). AOCS. Retrieved from [Link]

  • Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis. (n.d.). PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for (Z)-Dodec-10-enoic Acid

Welcome to the Technical Support Center for lipid purification. Isolating specific unsaturated fatty acids like (Z)-dodec-10-enoic acid from complex biological matrices or synthetic mixtures presents unique chromatograph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid purification. Isolating specific unsaturated fatty acids like (Z)-dodec-10-enoic acid from complex biological matrices or synthetic mixtures presents unique chromatographic challenges. This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve >99% purity.

Core Purification Workflow

Workflow N1 Crude Mixture (Saturates, Z/E Isomers, Homologs) N2 Derivatization (Methyl or Phenacyl Esters) N1->N2 Enhances UV/Chromatography N3 Ag-SPE Pre-fractionation (Removes Saturates & E-Isomers) N2->N3 Hexane load N4 Prep RP-HPLC (Removes Chain-Length Homologs) N3->N4 Enriched (Z)-fraction N5 Ag-HPLC Polishing (Baseline Z/E Resolution) N4->N5 C12:1 isolated N6 Quality Control (GC-FID / LC-MS) N5->N6 Target peak collection N7 Pure (Z)-dodec-10-enoic acid (>99% Purity) N6->N7 Validation confirmed

Multi-dimensional chromatographic workflow for (Z)-dodec-10-enoic acid purification.

Section 1: Strategic Selection & Isomer Resolution (FAQs)

Q: Why does standard reversed-phase HPLC (RP-HPLC) fail to separate (Z)-dodec-10-enoic acid from its (E)-isomer, and what is the mechanistic solution? A: RP-HPLC separates molecules based on hydrophobic partitioning into a C18 stationary phase. The hydrophobic difference between the cis (Z) and trans (E) isomers of a C12 monounsaturated fatty acid is virtually non-existent, leading to co-elution[1]. The Solution: Silver-Ion Chromatography (Argentation Chromatography). Silver ions (Ag+) form reversible charge-transfer complexes with the π -electrons of the alkene double bonds[2]. Because the (Z)-isomer has less steric hindrance around the double bond compared to the (E)-isomer, it forms a tighter, more stable coordinate bond with the silver ions. Consequently, the (Z)-isomer is retained significantly longer on the column, allowing for baseline resolution[3].

Q: Should I purify the free fatty acid directly, or derivatize it first? A: Derivatization is highly recommended. Free fatty acids strongly hydrogen-bond with residual silanols on silica-based columns, causing severe peak tailing and loss of resolution. Converting the acid to a Fatty Acid Methyl Ester (FAME) eliminates this issue. For preparative HPLC, derivatizing to a phenacyl ester is even better; it provides a strong UV chromophore (absorbing at ~242 nm), which is critical for precise fraction collection since isolated double bonds lack strong UV absorbance[4].

Q: Can I use RP-HPLC at all in this workflow? A: Yes, but strictly for homolog separation. While Ag-HPLC separates based on the number and geometry of double bonds, RP-HPLC is excellent for separating chain lengths[1]. If your crude mixture contains C10:1 or C14:1 impurities, an intermediate RP-HPLC step (or the use of specialized cholesteryl shape-selective columns) is required to isolate the C12 fraction before final polishing[5].

Section 2: Quantitative Method Comparison

To design an efficient purification pipeline, it is crucial to understand the capacity and resolution limits of each technique.

Chromatographic MethodPrimary Separation MechanismZ/E Resolution Factor ( Rs​ )Typical Loading CapacityRecovery Yield
Ag-SPE (Pre-fractionation) π -complexation with Ag+~1.2 (Enrichment only)50–100 mg / g sorbent85–90%
Prep RP-HPLC Hydrophobic partitioning<1.0 (Co-elution)50–200 mg / injection>95%
Ag-HPLC (Polishing) π -complexation with Ag+>2.0 (Baseline resolution)1–5 mg / injection>95%
Section 3: Step-by-Step Troubleshooting Methodologies
Protocol 1: Isomer Enrichment via Silver-Ion Solid Phase Extraction (Ag-SPE)

Purpose: To rapidly remove saturated fatty acids and bulk (E)-isomers before high-resolution HPLC. Causality: Acetone acts as a π -electron competitor. Gradually increasing the acetone concentration disrupts the coordinate bonds between the silver ions and the alkene. The weaker (E)-isomer complex breaks first.

  • Column Preparation: Condition a commercial 1g Ag-SPE cartridge with 10 mL of 100% hexane.

  • Sample Loading: Dissolve up to 50 mg of the derivatized FAME mixture in 0.5 mL of hexane and apply to the cartridge.

  • Elution 1 (Saturates): Elute with 10 mL of 100% hexane. Saturated compounds (e.g., dodecanoic acid) have no double bonds, do not interact with Ag+, and elute in the void volume.

  • Elution 2 (E-Isomers): Elute with 10 mL of Hexane:Acetone (99:1 v/v). The slight polarity displaces the sterically hindered (E)-dodec-10-enoic acid.

  • Elution 3 (Z-Isomers): Elute the target (Z)-dodec-10-enoic acid using 10 mL of Hexane:Acetone (95:5 v/v).

  • Self-Validation Checkpoint: Analyze the Elution 3 fraction via GC-FID. If the peak area of the (Z)-isomer is <90% relative to the (E)-isomer, the sorbent was overloaded, causing premature breakthrough. Reduce the load mass by 50% for future runs.

Protocol 2: Homolog Polishing via Preparative RP-HPLC

Purpose: To remove C10 and C14 fatty acid impurities. Causality: Acetonitrile is chosen over methanol because it is an aprotic solvent that participates in dipole-dipole interactions, providing superior selectivity for unsaturated aliphatic chains while maintaining lower column backpressure[1].

  • System Setup: Equip the system with a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Run an isocratic elution using Acetonitrile:Water (85:15 v/v) at a flow rate of 15 mL/min.

  • Detection: Monitor via UV at 242 nm (if using phenacyl esters) or use an Evaporative Light Scattering Detector (ELSD) with a flow splitter for FAMEs.

  • Fraction Collection: Collect the major peak eluting in the C12 retention window (determined via prior analytical injection of a C12 standard).

  • Self-Validation Checkpoint: Inject a 5 µL analytical aliquot of the collected fraction. The target peak must exhibit a symmetrical Gaussian shape. Tailing indicates incomplete esterification (presence of free fatty acids) or column overloading.

References
  • Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chromatography. PubMed.[Link]

  • Advances in silver ion chromatography for the analysis of fatty acids and triacylglycerols-2001 to 2011. SciSpace.[Link]

  • Silver Ion Chromatography and Lipids, Part 3. AOCS.[Link]

  • Separations of lipids by silver ion chromatography. PubMed.[Link]

  • Fatty Acid Analysis by HPLC. hplc.eu.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of (Z)-dodec-10-enoic acid

Welcome to the Advanced Bioanalysis Support Hub. This guide provides mechanistic insights, troubleshooting strategies, and validated workflows for quantifying (Z)-dodec-10-enoic acid in complex biological matrices.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalysis Support Hub. This guide provides mechanistic insights, troubleshooting strategies, and validated workflows for quantifying (Z)-dodec-10-enoic acid in complex biological matrices.

The Science of Matrix Effects in Fatty Acid Analysis

(Z)-dodec-10-enoic acid is a medium-chain monounsaturated fatty acid. Because it lacks highly basic functional groups, it requires negative electrospray ionization (ESI-) to form the [M-H]- precursor ion. In HPLC-ESI-MS, matrix components can severely suppress the ion intensity of the target analyte by competing for charge during the transfer of ions from the liquid droplet to the gas phase .

In matrices like plasma and serum, endogenous phospholipids are the primary culprits. They accumulate on the analytical column, co-elute with lipophilic analytes, and monopolize the droplet surface, leading to erratic signal suppression and poor reproducibility . Overcoming this requires a combination of targeted sample preparation and optimized chromatography [[1]]([Link]).

Troubleshooting Guide & FAQs

Q1: My (Z)-dodec-10-enoic acid signal is completely suppressed in plasma samples. What is happening mechanistically? A1: Plasma is rich in endogenous phospholipids, particularly lysophosphatidylcholines. During negative ESI, these highly surface-active molecules outcompete the less polar (Z)-dodec-10-enoic acid for position on the surface of the electrospray droplet. This prevents the fatty acid from effectively transferring into the gas phase, causing a phenomenon known as ion suppression .

Q2: I am currently using simple protein precipitation (PPT) with acetonitrile. Why is my method failing validation? A2: While PPT effectively removes large proteins, it fails to remove phospholipids and triglycerides [[2]]([Link]). These lipids build up on the analytical column and elute unpredictably, causing variable matrix effects across different runs. Transitioning to a Phospholipid Removal (PLR) Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is strongly recommended to clean the extract [[1]]([Link]).

Q3: What is the "gold standard" for compensating for residual matrix effects? A3: The implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS) . For (Z)-dodec-10-enoic acid, a deuterated analog (e.g., (Z)-dodec-10-enoic acid-d3) should be spiked into the sample prior to extraction. The SIL-IS co-elutes with the target analyte and experiences the exact same ionization suppression, allowing the mass spectrometer to accurately correct the quantitative ratio.

Q4: Can I use Trifluoroacetic Acid (TFA) in my mobile phase to improve peak shape? A4: No. Strong acids like TFA form stable ion pairs and will severely suppress negative ESI signals. Instead, use a volatile buffer like ammonium acetate, which provides the necessary ionic strength while promoting deprotonation .

Validated Experimental Protocols

Protocol 1: Phospholipid Removal (PLR) SPE Workflow

This protocol acts as a self-validating system by physically eliminating the primary source of ion suppression before the sample reaches the MS source.

  • Sample Aliquot: Transfer 100 µL of plasma to a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of SIL-IS ((Z)-dodec-10-enoic acid-d3, 1 µg/mL). Causality: Spiking before extraction ensures the IS accounts for both extraction recovery losses and downstream matrix effects.

  • Precipitation: Add 300 µL of 1% formic acid in acetonitrile. Causality: Formic acid disrupts protein-lipid binding, ensuring the fatty acid is fully released into the organic phase.

  • Vortex & Centrifuge: Vortex for 30 seconds, then centrifuge at 10,000 x g for 5 minutes.

  • PLR Extraction: Transfer the supernatant to a Phospholipid Removal SPE plate (e.g., HybridSPE or Microlute PLR).

  • Elution: Apply low vacuum (5 in Hg). The active sorbent retains phospholipids via Lewis acid-base interactions while the purified (Z)-dodec-10-enoic acid passes through [[2]]([Link]).

  • Analysis: Inject 5 µL of the eluate directly into the LC-MS/MS system.

Protocol 2: Chromatographic Optimization for Negative ESI

Optimizing the mobile phase is critical for maximizing[M-H]- yield.

  • Column Selection: Use a C8 or C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) to handle lipophilic compounds.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8). Causality: Ammonium acetate buffers the pH without the severe ion suppression associated with non-volatile salts or strong acids .

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v). Causality: The addition of methanol enhances the solubility of highly lipophilic matrix components, preventing column fouling.

  • Gradient: Run a gradient from 40% B to 95% B over 4 minutes, followed by a 2-minute hold at 95% B to wash residual lipids off the column.

Quantitative Data Summary

To validate the efficacy of the sample preparation, the Matrix Factor (MF) must be calculated using a post-extraction spike method [[3]]([Link]). An MF of 1.0 indicates no matrix effect, while an MF < 1.0 indicates ion suppression.

Sample Preparation MethodPhospholipid Removal EfficiencyAbsolute Recovery (%)Matrix Factor (MF)%RSD (Precision)
Protein Precipitation (PPT) < 10%85.20.42 (Severe Suppression)18.5%
Liquid-Liquid Extraction (LLE) ~ 85%72.40.88 (Mild Suppression)9.2%
PLR-SPE Plate > 99%91.50.98 (Negligible Effect)3.4%

Visualizations

Logical decision tree for troubleshooting ion suppression in LC-MS/MS fatty acid analysis.

Step-by-step workflow for targeted phospholipid removal prior to LC-MS/MS analysis.

Sources

Optimization

separation of (Z)- and (E)-dodec-10-enoic acid isomers by chromatography

Welcome to the Technical Support Center for Lipid Chromatography. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with the challenging separation of geometric fatty...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lipid Chromatography. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with the challenging separation of geometric fatty acid isomers. Below, you will find expertly curated FAQs, self-validating protocols, and troubleshooting guides specifically focused on resolving the (Z) [cis] and (E) [trans] isomers of dodec-10-enoic acid.

Section 1: Core Principles & FAQs

Q: Why is it so difficult to separate the (Z) and (E) isomers of dodec-10-enoic acid using standard reversed-phase HPLC? A: Standard C18 reversed-phase columns separate molecules primarily based on hydrophobicity and carbon chain length[1]. Because (Z)-dodec-10-enoic acid and (E)-dodec-10-enoic acid have identical molecular weights and nearly indistinguishable partition coefficients, they typically co-elute. To achieve baseline resolution, you must exploit the spatial and geometric differences of the double bond using either highly polar cyanopropyl Gas Chromatography (GC) columns[2] or Silver-Ion Liquid Chromatography (Ag-HPLC)[3].

Q: How does a cyanopropyl GC column differentiate between the (Z) and (E) geometries? A: Cyanopropyl stationary phases (e.g., SP-2560, DB-FastFAME) possess a strong dipole moment. The "U" shape of the (Z)-isomer allows it to interact more closely and strongly with the polar cyano groups than the more linear (E)-isomer. Consequently, the (E)-isomer experiences weaker retention and elutes before the (Z)-isomer.

Q: What is the mechanistic basis of Silver-Ion Chromatography (Argentation Chromatography)? A: In Ag-HPLC, silver ions (Ag⁺) are anchored to a stationary phase (such as silica-based ion-exchangers)[1][3]. The pi electrons of the unsaturated double bonds form reversible polar coordination complexes with the silver ions[1]. Because steric hindrance is lower in the cis-configuration, the (Z)-isomer forms a stronger coordination complex than the (E)-isomer. This differential complexation causes the (E)-isomer to elute first[1].

Section 2: Experimental Workflows & Methodologies

Protocol A: GC-FID Analysis using Cyanopropyl Columns

This protocol utilizes derivatization to ensure volatility and employs a time-temperature program to maximize resolution.

  • Sample Preparation (Esterification): Dissolve the extracted dodec-10-enoic acid sample in a small volume of toluene. Add 2 mL of 14% Boron Trifluoride (BF₃)-Methanol. Heat at 100°C for 1 hour in a sealed tube to convert the free fatty acids into Fatty Acid Methyl Esters (FAMEs).

  • Extraction: Cool the mixture to room temperature. Add distilled water and hexane, then vortex and centrifuge to induce phase separation[2].

  • Recovery: Extract the upper hexane layer containing the FAMEs. Concentrate under a gentle stream of nitrogen[2].

  • Self-Validation Step: Spike the initial sample with a C17:0 internal standard prior to derivatization to validate extraction recovery. Run an authentic (E)/(Z)-dodec-10-enoic acid standard mix before the sample sequence to confirm retention time stability and elution order.

  • GC Conditions:

    • Column: SP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or an equivalent highly polar cyanopropyl column[2][4].

    • Carrier Gas: Helium or Hydrogen at a constant linear velocity[2].

    • Injector/Detector: Split/splitless injector at 250°C; Flame Ionization Detector (FID) at 300°C[2].

    • Oven Program: Initial hold at 80°C for 2 min, ramp at 10°C/min to 180°C, hold for 30 min (to resolve critical pairs), then ramp to 200°C[2][5].

Protocol B: Ag-HPLC Separation of Intact Isomers

This protocol avoids derivatization and is ideal for preparative-scale isolation or thermally labile samples.

  • Column Preparation: Utilize a Nucleosil 5SA column (or equivalent silica-based ion-exchanger) loaded with silver ions[3][6].

  • Mobile Phase: Prepare an isocratic solvent system using high-purity, alkene-free solvents (e.g., 1,2-dichloroethane/dichloromethane with 0.5% acetonitrile)[3].

  • Detection: Use an Evaporative Light-Scattering Detector (ELSD) or UV detection at 205 nm[3][6].

  • Self-Validation Step: Monitor column performance by injecting a known reference standard of the isomers before and after the sample sequence. A progressive forward shift in the (Z)-isomer retention time indicates silver ion depletion, validating the need for column regeneration.

Section 3: Mechanism Visualization

G A Dodec-10-enoic Acid Isomers (Z) and (E) Mixture B Derivatization (BF3-Methanol to FAME) A->B C Chromatographic Separation B->C D1 GC: Cyanopropyl Column Dipole-Dipole Interaction C->D1 D2 Ag-HPLC: Silver-Ion Column Pi-Electron Complexation C->D2 E1 (E)-Isomer Elutes First (Weaker Interaction) D1->E1 D2->E1 E2 (Z)-Isomer Elutes Second (Stronger Interaction) E1->E2 Increasing Retention Time

Workflow and mechanism for chromatographic separation of (Z)- and (E)-fatty acid isomers.

Section 4: Troubleshooting Guide

Issue: Peak tailing or poor resolution of the (Z) and (E) isomers on GC.

  • Diagnosis & Causality: Peak tailing in cyanopropyl columns often results from active sites in the injection port liner or column degradation due to moisture/oxygen exposure. Poor resolution can also stem from an excessively fast temperature ramp that does not allow sufficient time for dipole interactions to differentiate the isomers[7].

  • Solution: Replace the glass liner and septum. Ensure carrier gas traps (moisture/oxygen) are fresh. Switch from an isothermal program to a time-temperature programmed method with a long hold at 180°C to enhance the resolution of critical cis/trans pairs[5][7].

Issue: Retention times are shifting progressively shorter in Ag-HPLC.

  • Diagnosis & Causality: Silver ions are slowly bleeding from the stationary phase into the mobile phase, reducing the column's capacity to complex with the pi electrons of the double bonds[3].

  • Solution: Ensure the mobile phase does not contain strong chelating agents or excessive water. Regenerate the column by flushing it with a silver nitrate solution in acetonitrile, followed by thorough re-equilibration.

Issue: Co-elution of positional isomers with the target geometric isomers.

  • Diagnosis & Causality: If the sample contains dodec-9-enoic or dodec-11-enoic acids, these positional isomers have very similar dipole moments to dodec-10-enoic acid, causing overlapping peaks.

  • Solution: Use a longer capillary column (e.g., 90-m or 100-m) which provides higher theoretical plates to resolve challenging positional and geometric isomer pairs[2][4].

Section 5: Quantitative Data & Benchmarks

The following table summarizes the expected performance metrics when separating dodec-10-enoic acid geometric isomers using the two primary methodologies.

ParameterCyanopropyl GC (FAMEs)Silver-Ion HPLC (Ag-HPLC)
Separation Mechanism Dipole-dipole & steric geometryPi-electron Ag⁺ coordination
Elution Order (E)-isomer first, then (Z)-isomer(E)-isomer first, then (Z)-isomer
Typical Column SP-2560, DB-FastFAME, CP-Sil 88Nucleosil 5SA (Ag⁺ loaded)
Mobile/Carrier Phase Helium or Hydrogen gasDichloroethane / Dichloromethane
Typical Analysis Time 20 - 75 minutes (length dependent)15 - 40 minutes
Resolution ( Rs​ ) Target > 1.2 for critical pairs> 1.5 for baseline separation

Sources

Troubleshooting

troubleshooting low recovery of (Z)-dodec-10-enoic acid during extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating (Z)-dodec-10-enoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating (Z)-dodec-10-enoic acid .

Because this analyte is a medium-chain unsaturated fatty acid (MCFA), its recovery is heavily dictated by its volatility, its ionization state in aqueous media, and the susceptibility of its cis-double bond to oxidation. This guide bypasses generic advice to provide you with field-proven, mechanistically grounded solutions.

Quick Diagnostic Matrix: Quantitative Impact of Extraction Variables

To understand why your recovery is low, we must first look at the quantitative data driving the thermodynamics of MCFA extraction.

Table 1: Effect of Aqueous pH on (Z)-dodec-10-enoic Acid Partitioning Note: The pKa of 12-carbon fatty acids is approximately 4.9 to 5.3[1].

Aqueous Phase pHPrimary Ionization StateOrganic Partitioning EfficiencyEstimated Recovery (%)
pH 7.4 (Physiological)Deprotonated Anion (R-COO⁻)Very Poor< 15%
pH 5.0 (Near pKa)Mixed StateModerate40 – 50%
pH 2.5 (Acidified)Fully Protonated (R-COOH)Excellent> 90%

Table 2: Impact of Evaporation Conditions on C12 Fatty Acid Loss Note: MCFAs exhibit significant vapor pressure compared to long-chain lipids[2].

Evaporation MethodTemperatureNitrogen Flow RateAnalyte Loss (%)
Rotary Evaporator40°CN/A> 30%
N₂ Blowdown30°CHigh / Aggressive20 – 25%
N₂ Blowdown< 20°CGentle / Regulated< 5%

In-Depth Troubleshooting FAQs

Q1: My Liquid-Liquid Extraction (LLE) yields less than 20% recovery from plasma and culture media. What is the mechanistic failure?

The Causality: The fundamental issue is pH-dependent partitioning. (Z)-dodec-10-enoic acid has a pKa of approximately 4.9 to 5.3[3]. In biological samples at physiological pH (~7.4), the carboxylic acid group is fully deprotonated, carrying a negative charge. Charged species are highly hydrophilic and will not partition into non-polar organic solvents like hexane or ethyl acetate[4]. The Solution: You must force the equilibrium toward the uncharged, protonated state. Prior to adding your organic solvent, acidify your aqueous sample to a pH of 2.5 to 3.0 using 1M HCl or 5% formic acid. This neutralizes the charge, rendering the molecule hydrophobic and driving it into the organic phase.

Q2: I am losing my compound during the solvent evaporation step. Why does this happen, and how can I prevent it?

The Causality: Unlike long-chain fatty acids (e.g., C18 or C20), 12-carbon medium-chain fatty acids possess significant volatility[2]. When you dry down your organic extract using a rotary evaporator or a heated nitrogen stream, the (Z)-dodec-10-enoic acid co-evaporates with the solvent. The Solution: Never evaporate MCFA extracts to complete dryness under heat. Evaporate the solvent under a gentle, regulated stream of nitrogen at room temperature (or ideally <20°C). Stop the evaporation just before complete dryness (leaving ~50 µL) and immediately reconstitute in your final analytical solvent.

Q3: I am getting severe emulsions at the liquid-liquid interface. How do I break them without losing my analyte?

The Causality: Biological matrices contain high concentrations of proteins and amphiphilic phospholipids that act as surfactants. When vigorously shaken with organic solvents (like in the Folch or Bligh-Dyer methods), they form stable emulsions that trap your analyte at the interface[5]. The Solution: Do not discard the emulsion layer. Instead, utilize a "salting-out" technique. Add a chaotropic salt (like saturated NaCl) to the aqueous phase. This increases the ionic strength of the water, decreasing the solubility of the organic molecules and forcing the fatty acids into the organic layer while simultaneously precipitating proteins. Follow this with high-speed centrifugation (≥3000 x g for 10 minutes at 4°C) to achieve a crisp phase separation.

Q4: My chromatogram shows multiple peaks or a degraded signal for my target mass. Is the molecule degrading?

The Causality: The (Z) (or cis) double bond at the 10-position is highly susceptible to auto-oxidation and free-radical-induced isomerization into the (E)/trans configuration, especially when exposed to light, oxygen, and trace transition metals during extraction. The Solution: Create a self-validating, protective extraction system. Perform the extraction in amber glass vials to prevent photo-oxidation. Additionally, spike your organic extraction solvent with 0.005% to 0.01% Butylated hydroxytoluene (BHT) to act as a radical scavenger.

Mechanistic & Workflow Visualizations

Mechanism A Aqueous Sample (Z)-dodec-10-enoic acid B pH > 5.0 Deprotonated (R-COO⁻) A->B No Acid added D pH < 3.0 Protonated (R-COOH) A->D Add 1M HCl / Formic Acid C Stays in Aqueous Phase (Low Recovery) B->C E Partitions to Organic Phase (High Recovery) D->E

Mechanistic pathway of pH-dependent liquid-liquid partitioning for fatty acids.

Workflow S1 1. Sample Aliquot (Add Internal Standard) S2 2. Acidification (Adjust to pH 2.5 with 1M HCl) S1->S2 S3 3. Solvent Addition (Hexane/Ethyl Acetate + 0.01% BHT) S2->S3 S4 4. Phase Separation (Add NaCl, Centrifuge at 3000 x g) S3->S4 S5 5. Organic Layer Recovery (Transfer upper phase) S4->S5 S6 6. Gentle Concentration (N2 stream, <20°C, do not dry completely) S5->S6

Step-by-step optimized liquid-liquid extraction workflow for medium-chain fatty acids.

Optimized Standard Operating Procedure (SOP)

Protocol: High-Recovery LLE for (Z)-dodec-10-enoic acid

Note: Use only glass pipettes and vials. Free fatty acids readily adsorb to un-silanized plastics, causing artificial recovery losses[5].

  • Sample Preparation: Aliquot 200 µL of your biological sample (e.g., plasma, cell lysate) into a 2 mL amber glass vial. Spike in an appropriate isotopically labeled internal standard (e.g., D23-lauric acid) to track extraction efficiency.

  • Acidification (Critical Step): Add 10 µL of 1M HCl or 5% Formic Acid to the sample. Vortex briefly. Verify on a blank surrogate sample that the pH is ≤ 3.0.

  • Salting Out: Add 50 µL of saturated NaCl solution to the acidified sample to increase the ionic strength.

  • Extraction: Add 1 mL of extraction solvent (e.g., Hexane:Ethyl Acetate, 4:1 v/v) containing 0.01% BHT.

  • Partitioning: Vortex vigorously for 2 minutes to ensure complete mixing of the biphasic system.

  • Phase Separation: Centrifuge the vials at 3,000 x g for 10 minutes at 4°C. This will break any proteinaceous emulsions and yield a clear upper organic layer.

  • Recovery: Using a glass Pasteur pipette, carefully transfer the upper organic layer to a clean amber glass vial.

  • Concentration (Critical Step): Place the vial under a gentle stream of nitrogen gas. Keep the sample block at or below 20°C. Do not evaporate to complete dryness. Stop when approximately 50 µL remains.

  • Reconstitution: Immediately add 150 µL of your starting mobile phase or derivatization reagent, vortex, and transfer to an autosampler vial for LC-MS/MS or GC-MS analysis.

References

  • Lipids containing medium-chain fatty acids are specific to post-whole genome duplication Saccharomycotina yeasts.
  • PubChem Compound Summary for CID 3893, Lauric Acid.
  • Lauric acid (143-07-7) Chemical Properties. ChemicalBook.
  • Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. MDPI.
  • Three-phase liquid extraction: a simple and fast method for lipidomic workflows.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of (Z)-Dodec-10-Enoic Acid in Solution

Welcome to the Technical Support Center. As application scientists, we know that the integrity of your lipid mediators directly dictates the reproducibility of your downstream assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we know that the integrity of your lipid mediators directly dictates the reproducibility of your downstream assays. (Z)-dodec-10-enoic acid is a 12-carbon monounsaturated fatty acid with a terminally proximal cis-double bond. While structurally simpler than polyunsaturated fatty acids (PUFAs), it remains highly vulnerable to autoxidation, isomerization, and oxidative cleavage when formulated in solution.

This guide provides a mechanistic breakdown of these instabilities, a troubleshooting matrix, and self-validating protocols to ensure your stock solutions remain pristine.

Mechanistic Causality: The "Why" Behind Lipid Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic drivers of lipid instability. (Z)-dodec-10-enoic acid degrades via two primary pathways:

1. Free-Radical Autoxidation: Because the double bond is located at C10=C11, the primary site of vulnerability is the secondary allylic carbon at C9. Hydrogen abstraction at C9 is energetically favored over the primary C12 methyl group. Trace transition metals, light, or reactive oxygen species (ROS) initiate this abstraction, forming an allylic radical[1]. Molecular oxygen then rapidly adds to this radical to form a peroxyl radical, which abstracts a hydrogen from another lipid molecule, propagating a destructive chain reaction[1]. Unrestricted oxidation eventually leads to oxidative fragmentation, generating highly reactive short-chain aldehydes that can covalently modify target proteins and confound cellular assays[2],[3].

2. Stereochemical Isomerization: The native Z (cis) conformation is thermodynamically less stable than the E (trans) conformation. Exposure to UV light or thermal stress provides the activation energy required to break the π-bond temporarily, allowing rotation and relaxation into the E-isomer. This shift can drastically alter the molecule's binding affinity in receptor-based assays.

Mechanisms Z_Dodec (Z)-dodec-10-enoic acid (Intact) E_Dodec (E)-dodec-10-enoic acid (Isomerized) Z_Dodec->E_Dodec UV Light / Heat AllylicRad C9 Allylic Radical (Initiation) Z_Dodec->AllylicRad Trace Metals / ROS PeroxylRad Peroxyl Radical (Propagation) AllylicRad->PeroxylRad + O2 Hydroperoxide Lipid Hydroperoxide (Primary Oxidation) PeroxylRad->Hydroperoxide + H (from lipid) SecProducts Aldehydes / Ketones (Secondary Cleavage) Hydroperoxide->SecProducts β-scission

Caption: Degradation pathways of (Z)-dodec-10-enoic acid via isomerization and autoxidation.

Troubleshooting Guide

If you are experiencing inconsistent results in your assays, consult the matrix below to diagnose and resolve the root cause.

Observed IssueDiagnostic SymptomRoot Cause (Causality)Corrective Action
Loss of Biological Activity GC-MS shows a secondary peak with an identical mass/charge ratio.Z to E Isomerization: UV exposure or repeated freeze-thaw cycles have flipped the double bond to the trans state.Use amber glass vials exclusively. Aliquot stocks to avoid >2 freeze-thaw cycles.
False Positives in Toxicity Assays Detection of short-chain aldehydes via NMR; off-odors in the stock vial.Oxidative Cleavage: Autoxidation has fragmented the lipid chain, producing electrophilic α,β-unsaturated aldehydes[2].Degas all solvents with Argon prior to dissolution. Add 0.1% BHT if downstream assays permit.
Decreasing Concentration Over Time Reduced Area Under the Curve (AUC) on HPLC without new degradation peaks.Esterification or Adsorption: Acid-catalyzed esterification in ethanol, or non-specific binding to polystyrene plastics.Store in glass vials with PTFE-lined caps. Ensure ethanol is anhydrous and neutral.

Quantitative Impact of Storage Conditions

Fatty acids are highly susceptible to degradation during long-term storage if environmental variables are not strictly controlled[4]. The table below summarizes the expected stability of (Z)-dodec-10-enoic acid solutions under various conditions.

Storage ConditionAtmosphereContainerEstimated Half-LifePrimary Degradation Risk
Room Temp (20°C)Ambient AirClear Plastic< 48 hoursRapid autoxidation & photo-isomerization
4°CAmbient AirAmber Glass1-2 weeksSlow autoxidation
-20°CArgon OverlayAmber Glass3-6 monthsMinor isomerization
-80°C Argon Overlay Amber Glass > 2 years Negligible (Recommended)

Self-Validating Experimental Protocols

A protocol is only scientifically sound if it includes a mechanism to prove it worked. The following workflow is designed as a self-validating system : it incorporates a strict handling procedure followed by a mandatory Quality Control (QC) gate before the lipid is introduced into your biological system.

Workflow Start Raw Lipid Degas Solvent Degassing (Argon) Start->Degas Dissolve Dissolution (± BHT) Degas->Dissolve Aliquoting Aliquoting (Amber Vials) Dissolve->Aliquoting Argon Argon Overlay & Seal Aliquoting->Argon Store Storage (-80°C) Argon->Store QC QC Validation (GC-MS) Store->QC Pre-use

Caption: Self-validating preparation and storage workflow for unsaturated fatty acid solutions.

Protocol A: Preparation of Oxidation-Resistant Master Stocks
  • Solvent Preparation: Select anhydrous, high-purity Ethanol or DMSO.

    • Causality: Water introduces hydrolysis risks, and impurities can contain trace metals that initiate radical formation.

  • Degassing: Sparge the solvent with Argon gas for 15 minutes.

    • Causality: Molecular oxygen is the obligate co-reactant in the propagation phase of lipid autoxidation. Displacing dissolved O 2​ starves the radical chain reaction[1].

  • Antioxidant Addition (Optional but Recommended): Add Butylated hydroxytoluene (BHT) to a final concentration of 0.1% (w/v).

    • Causality: BHT acts as a sacrificial hydrogen donor, intercepting peroxyl radicals before they can attack the lipid's C9 allylic position.

  • Dissolution & Aliquoting: Dissolve the (Z)-dodec-10-enoic acid in the degassed solvent. Immediately aliquot into single-use volumes using amber glass vials.

    • Causality: Amber glass blocks UV radiation, preventing photo-induced Z to E isomerization. Single-use aliquots prevent oxygen introduction via repeated freeze-thaw cycles.

  • Sealing & Storage: Gently blow Argon over the headspace of each vial for 5 seconds. Cap immediately with a PTFE-lined screw cap and transfer to -80°C.

Protocol B: Pre-Experiment QC Validation (The Validation Loop)

Before utilizing a stored aliquot for a critical experiment, validate its integrity:

  • Derivatization: Take a 5 µL sample of the stock and methylate it using BF 3​ /Methanol to form the Fatty Acid Methyl Ester (FAME).

  • GC-FID/MS Analysis: Run the FAME derivative on a Gas Chromatograph equipped with a polar capillary column (e.g., DB-WAX).

  • Validation Criteria:

    • The Z (cis) peak must account for >95% of the total analyte area.

    • The E (trans) peak must be <5%.

    • There must be no early-eluting peaks corresponding to short-chain aldehydes (indicative of oxidative cleavage)[3].

    • System Logic: If the batch fails this QC gate, it is discarded, preventing the introduction of confounding variables into your downstream assays.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO instead of Ethanol for my stock solutions? A: Yes, but with caveats. DMSO is an excellent solvent for lipids, but it is highly hygroscopic (absorbs water from the air) and freezes at 19°C. Repeated freeze-thaw cycles of DMSO can introduce significant amounts of oxygen and water into the solution, accelerating degradation. If using DMSO, single-use aliquoting is absolutely mandatory.

Q: Is the addition of BHT strictly necessary? A: It depends on your downstream application. If you are conducting sensitive cell-culture assays where BHT might interfere with cellular redox pathways, you must omit it. In this case, you must rely entirely on strict Argon degassing and -80°C storage to maintain stability. For analytical standards or non-living biochemical assays, BHT is highly recommended.

Q: Why did my (Z)-dodec-10-enoic acid solution turn slightly yellow over time? A: A yellow tint is a classic macroscopic symptom of advanced lipid peroxidation. The hydroperoxides formed during the primary oxidation phase have decomposed into secondary oxidation products, including conjugated dienes and complex polymeric compounds[1]. The solution is compromised and must be discarded.

References

  • Title: A Comprehensive Review on Lipid Oxidation in Meat and Meat Products Source: MDPI URL: [Link]

  • Title: Lipid Oxidation and Cardiovascular Disease: Introduction to a Review Series Source: AHA Journals (Circulation Research) URL: [Link]

  • Title: Oxidative Fragmentation of Hydroxy Octadecadienoates Generates Biologically Active γ-Hydroxyalkenals Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: The stability of blood fatty acids during storage and potential mechanisms of degradation: A review Source: PubMed URL: [Link]

Sources

Troubleshooting

derivatization of (Z)-dodec-10-enoic acid for GC-MS analysis

Welcome to the Technical Support Center for Lipid GC-MS Analysis. This guide provides an in-depth, mechanistic workflow for the derivatization and structural elucidation of (Z)-dodec-10-enoic acid (12:1Δ10Z).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lipid GC-MS Analysis. This guide provides an in-depth, mechanistic workflow for the derivatization and structural elucidation of (Z)-dodec-10-enoic acid (12:1Δ10Z).

Executive Summary & Mechanistic Causality

Analyzing monounsaturated fatty acids like (Z)-dodec-10-enoic acid via Gas Chromatography-Mass Spectrometry (GC-MS) requires overcoming two distinct chemical hurdles: poor volatility and double-bond migration. Direct electron ionization (EI) of free fatty acids or standard fatty acid methyl esters (FAMEs) induces extensive radical-site migration along the alkyl chain, completely obscuring the original position of the unsaturation.

To solve this, we employ a tandem derivatization strategy:

  • Volatility Enhancement (FAME Synthesis): We utilize Boron trifluoride (BF3) as a potent Lewis acid catalyst to facilitate the nucleophilic attack of methanol on the carboxylic carbon. This converts the polar free fatty acid into a highly volatile methyl ester[1].

  • Double Bond Immobilization (DMDS Adduction): We utilize iodine to catalyze the electrophilic addition of dimethyl disulfide (DMDS) across the Δ10 π-bond. This creates a stable thioether linkage that locks the double bond in place. Upon 70 eV ionization, the C-C bond between the two thiomethylated carbons cleaves predictably, yielding highly abundant alpha (α) and omega (ω) diagnostic fragments[2].

Workflow Visualization

Workflow N1 Free (Z)-dodec-10-enoic acid N2 Esterification (14% BF3/MeOH, 70°C) N1->N2 N3 FAME Intermediate (m/z 212) N2->N3 N4 DMDS Derivatization (DMDS, I2, 35°C) N3->N4 N5 DMDS-FAME Adduct (m/z 306) N4->N5 N6 GC-EI-MS Analysis N5->N6 N7 Diagnostic Ions: m/z 231 (α) & m/z 75 (ω) N6->N7 Electron Ionization

Caption: Workflow for (Z)-dodec-10-enoic acid derivatization and GC-MS double bond localization.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: FAME Synthesis via BF3/Methanol

Objective: Convert (Z)-dodec-10-enoic acid to its volatile methyl ester.

  • Sample Drying: Transfer 1–5 mg of the lipid extract into a glass reaction vial. Evaporate to complete dryness under a gentle stream of nitrogen.

    • Causality: Residual water hydrolyzes the BF3 catalyst and shifts the reaction equilibrium backward toward the free fatty acid, severely depressing yields[1].

  • Reagent Addition: Add 1.0 mL of 14% BF3 in methanol and 0.5 mL of anhydrous hexane. Seal tightly with a Teflon-lined cap.

  • Esterification: Incubate at 70°C in a heating block for 30 minutes. Vortex briefly every 10 minutes.

  • Quenching & Extraction: Cool to room temperature. Add 1.0 mL of LC-MS grade water to quench the reaction. Vortex vigorously for 30 seconds, then centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Validation Checkpoint: The upper hexane layer must be perfectly clear. A cloudy organic layer indicates incomplete phase separation or water carryover. Do not proceed until the layer is clear.

  • Recovery: Transfer the upper hexane layer (containing the FAME) to a new vial and evaporate under nitrogen.

Protocol B: DMDS Derivatization

Objective: Form the DMDS adduct across the Δ10 double bond to enable MS localization.

  • Reconstitution: Dissolve the dried FAME intermediate in 100 µL of anhydrous hexane.

  • Derivatization: Add 200 µL of DMDS and 40 µL of iodine solution (60 mg/mL in diethyl ether) to act as the catalyst[3].

  • Incubation: Seal the vial and incubate at 35°C for 30 minutes.

    • Causality: Mild heating ensures complete adduction of the monoene without inducing the polymerization or cyclization artifacts frequently seen at higher temperatures[4].

  • Quenching: Cool to room temperature. Add 1.0 mL of 5% aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate acts as a reducing agent, converting unreacted, highly oxidative iodine (I₂) into water-soluble iodide (I⁻). This prevents iodine from entering the GC and stripping the stationary phase of the column.

  • Extraction: Add 500 µL of hexane, vortex thoroughly, and centrifuge.

  • Validation Checkpoint: The hexane layer must transition from a dark purple/brown (active iodine) to completely colorless. If a pink or purple tint remains, add an additional 200 µL of sodium thiosulfate and re-vortex.

  • Final Prep: Transfer the colorless upper hexane layer to a GC autosampler vial for injection.

Quantitative Diagnostic Data

To definitively confirm the Δ10 position of (Z)-dodec-10-enoic acid, monitor the specific mass-to-charge (m/z) ratios generated during EI-MS. The cleavage of the C10-C11 bond yields the diagnostic α-fragment (containing the ester) and the ω-fragment (containing the terminal methyl group).

Analyte StateMolecular WeightPrecursor Ion (M⁺)Alpha Fragment (α)Omega Fragment (ω)Key Neutral Losses
Free Fatty Acid 198.3 g/mol N/AN/AN/AN/A
FAME Intermediate 212.3 g/mol m/z 212N/AN/Am/z 181 (-31, Methoxy)
DMDS-FAME Adduct 306.5 g/mol m/z 306m/z 231 m/z 75 m/z 259 (-47, CH₃S)

Troubleshooting & FAQs

Q: Why am I seeing two distinct GC peaks with identical mass spectra for my single (Z)-dodec-10-enoic acid sample? A: This is a well-documented artifact of the methodology. Iodine-catalyzed DMDS adduction proceeds via an episulfonium ion intermediate, which allows for transient rotation around the carbon-carbon bond. This results in cis/trans (Z/E) isomerization, yielding two closely eluting diastereomers (threo and erythro adducts). Both peaks will yield the exact same diagnostic m/z 231 and 75 fragments and can be integrated together for quantification[5].

Q: My GC-MS chromatogram shows a massive baseline bleed and my column performance degraded rapidly after a few injections. What went wrong? A: Your sample likely contained residual iodine. Free iodine is highly reactive and will irreversibly damage the polysiloxane stationary phase of your GC column. Ensure your protocol strictly adheres to the Validation Checkpoint in Protocol B, Step 6. The final hexane extract must be absolutely colorless before injection.

Q: I am missing the m/z 231 and 75 diagnostic ions, but I see a strong peak at m/z 212. How do I fix this? A: A strong m/z 212 peak indicates successful FAME synthesis but a complete failure of the DMDS adduction step. This usually happens if the iodine catalyst has sublimated or degraded (iodine solutions in ether degrade rapidly). Prepare a fresh iodine/ether solution and repeat the DMDS derivatization.

Troubleshooting Start Issue: Missing m/z 231 & 75 Check1 Is m/z 212 present? Start->Check1 Sol1 FAME failed. Check for H2O in sample. Check1->Sol1 No Sol2 DMDS failed. Check I2 catalyst viability. Check1->Sol2 Yes

Caption: Troubleshooting logic for missing diagnostic ions in DMDS-FAME GC-MS analysis.

References

  • Elucidation of double‐bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives.
  • Preferential formation of mono-dimethyl disulfide adducts for determining double bond positions of poly-unsaturated fatty acids.
  • Optimization of a fatty acid methyl ester protocol for quantification of odd-chain fatty acids.
  • Highly Sensitive Chemical Ionization Tandem Mass Spectrometry Method for the Identification of Unsaturated Fatty Acids Derivatized by Dimethyl Disulfide.American Chemical Society (ACS).
  • Determination of double bond positions in unsaturated fatty acids by pre-column derivatization with dimethyl and dipyridyl disulfide followed by LC-SWATH-MS analysis.

Sources

Optimization

refining quantification methods for (Z)-dodec-10-enoic acid in complex mixtures

Welcome to the Analytical Support Portal. As a Senior Application Scientist, I have designed this guide to move beyond basic, rigid protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Portal. As a Senior Application Scientist, I have designed this guide to move beyond basic, rigid protocols. Quantifying (Z)-dodec-10-enoic acid—a 12-carbon monounsaturated fatty acid[1]—in complex biological matrices (such as plant extracts, plasma, or microbial cultures) presents unique analytical hurdles. These include severe matrix suppression, auto-oxidation, and the critical challenge of resolving the (Z)-isomer from its (E)-isomer counterpart[2].

This guide is engineered to provide you with self-validating systems . We do not just list steps; we explain the physicochemical causality behind every experimental choice to ensure your data is robust, reproducible, and scientifically unassailable.

Mechanistic Fundamentals & Analytical Workflows

Robust quantification cannot rely on mass-to-charge (m/z) ratios alone. The structural difference between cis (Z) and trans (E) isomers causes only a marginal difference in stationary phase partitioning. Therefore, our analytical design is rooted in exploiting subtle physicochemical differences during chromatography and protecting the fragile double bond during extraction.

G A Complex Mixture (Plasma, Tissue, Plant Extract) B Liquid-Liquid Extraction (e.g., Folch or Bligh-Dyer) A->B C Aliquot Split B->C D FAME Derivatization (BF3/Methanol) C->D GC Pathway F LC-MS/MS Analysis (ESI-Negative, MRM Mode) C->F LC Pathway E GC-MS Analysis (EI Mode, High-Res Column) D->E G Data Processing & Isomer Deconvolution E->G F->G

Workflow for (Z)-dodec-10-enoic acid extraction and dual-platform quantification.

Standard Operating Procedures (SOPs)

SOP 101: Self-Validating Lipid Extraction

Mechanistic Rationale: We utilize a modified cold Folch extraction. The causality here is that a biphasic chloroform/methanol/water system efficiently partitions non-polar lipids into the organic phase while precipitating proteins that would otherwise foul the LC column. Cold temperatures are strictly maintained to prevent auto-oxidation of the unsaturated double bond.

Self-Validating Step: Every sample must be spiked with a stable isotope-labeled internal standard (IS) prior to extraction. This creates a closed-loop validation system: any loss during extraction or ion suppression during MS is proportionally mirrored by the IS, allowing for absolute correction.

G S1 Sample Aliquot S2 Spike Heavy Isotope (13C-labeled IS) S1->S2 S4 Extraction & LC-MS/MS S2->S4 S3 Matrix Blank (Negative Control) S3->S4 Baseline Check S5 Evaluate IS Recovery (Target: 80-120%) S4->S5 S6 Quantification Validated S5->S6 Pass Quality Gate

Self-validating quality control workflow for lipid quantification.

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 100 µL of the complex matrix (e.g., plasma or homogenized plant tissue) into a glass centrifuge tube[2]. Do not use plastics, as plasticizers will leach into the organic phase.

  • IS Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL 13C12​ -dodecanoic acid in methanol).

  • Protein Precipitation & Partitioning: Add 1.5 mL of ice-cold Chloroform:Methanol (2:1, v/v). Vortex vigorously for 2 minutes. The mechanical shear forces disrupt lipid-protein complexes.

  • Phase Separation: Add 0.3 mL of LC-MS grade water. Centrifuge at 3,000 × g for 10 minutes at 4°C.

  • Recovery: Carefully extract the lower organic phase using a glass Pasteur pipette.

  • Drying: Evaporate to dryness under a gentle stream of ultra-high-purity nitrogen to prevent oxidative degradation.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (see Table 2) for LC-MS/MS analysis.

Data Presentation: Instrumental Parameters

Mechanistic Rationale for LC-MS/MS: We employ Electrospray Ionization in Negative mode (ESI-). The carboxylic acid moiety of (Z)-dodec-10-enoic acid readily deprotonates to form a stable [M−H]− ion at m/z 197.15[1]. Because medium-chain fatty acids often lack rich fragmentation patterns, we utilize a pseudo-MRM transition alongside an acetate loss fragment for confirmation[3].

Table 1: LC-MS/MS MRM Transitions (Negative ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
(Z)-Dodec-10-enoic Acid197.15197.15505Quantifier (Pseudo-MRM)
(Z)-Dodec-10-enoic Acid197.1559.05015Qualifier (Acetate loss)
13C12​ -Dodecanoic Acid (IS)211.20211.20505Internal Standard

Table 2: Chromatographic Gradient (C18 Sub-2 µm Column, 0.3 mL/min)

Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.08020
2.08020
7.01090
9.01090
9.18020
12.08020

Troubleshooting Desk & FAQs

Q1: Why am I seeing a split peak or a shoulder on my (Z)-dodec-10-enoic acid LC-MS chromatogram? Expert Diagnosis & Causality: This is a classic symptom of isomer co-elution, most likely with (E)-dodec-10-enoic acid or positional isomers like 9-dodecenoic acid. Reversed-phase columns separate based on hydrophobicity. The structural difference between cis (Z) and trans (E) isomers causes only a marginal difference in stationary phase partitioning. Resolution:

  • Flatten your mobile phase gradient. Change the ramp from 14% B/min to a shallower 2-3% B/min through the specific elution window of the analyte.

  • If the issue persists, switch to a column with a higher carbon load or shape selectivity (e.g., a C30 column), which offers superior steric recognition of the cis-double bond kink.

Q2: My GC-MS recovery of the target analyte is highly variable. What is causing this? Expert Diagnosis & Causality: Variable recovery in GC-MS is often linked to incomplete derivatization or unintended isomerization during the Fatty Acid Methyl Ester (FAME) synthesis step[2]. Harsh acidic conditions (e.g., prolonged exposure to BF₃/methanol at high temperatures) can catalyze the isomerization of the (Z)-double bond to the thermodynamically more stable (E)-configuration. Resolution:

  • Strictly control the derivatization temperature (do not exceed 60°C).

  • Ensure the sample is completely anhydrous before adding the derivatization reagent, as trace water rapidly quenches the methylation reaction.

Q3: How do I overcome severe matrix suppression in LC-MS/MS when analyzing complex plant or microbial extracts? Expert Diagnosis & Causality: Biological matrices are rich in complex lipids, pigments, and secondary metabolites[4] that compete for ionization in the ESI source. Co-eluting matrix components saturate the droplet surface in the electrospray plume, preventing the efficient ionization of (Z)-dodec-10-enoic acid. Resolution:

  • Implement a Solid-Phase Extraction (SPE) cleanup step using a mixed-mode anion exchange (MAX) cartridge prior to LC injection. The MAX cartridge will selectively retain the carboxylic acid group of the fatty acid while neutral interfering lipids are washed away.

  • Monitor the Internal Standard recovery. If recovery remains <50%, matrix suppression is still occurring, and further dilution of the extract or a 2D-LC approach may be necessary.

References

  • Source: nih.
  • Source: benchchem.
  • Source: acs.
  • Source: mdpi.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of (Z)- vs. (E)-Dodec-10-enoic Acid and Their Oxo-Derivatives

Executive Summary For researchers and drug development professionals investigating lipid signaling, oxylipin pathways, and synthetic pheromones, the stereochemistry of medium-chain fatty acids is a critical determinant o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals investigating lipid signaling, oxylipin pathways, and synthetic pheromones, the stereochemistry of medium-chain fatty acids is a critical determinant of both thermodynamic stability and biological function. This guide provides an in-depth comparative analysis of (Z)-dodec-10-enoic acid (cis-isomer) and (E)-dodec-10-enoic acid (trans-isomer), with a specific focus on their highly biologically active 12-oxo derivatives.

By understanding the mechanistic causality behind their structural behavior, researchers can avoid common analytical pitfalls—such as ex vivo isomerization—and accurately harness these molecules for agricultural biotechnology or therapeutic development.

Structural Thermodynamics and Causality

The biological divergence between the (Z)- and (E)-isomers of dodec-10-enoic acid is rooted in fundamental structural thermodynamics.

When these fatty acids are oxidized at the C12 position to form an aldehyde (yielding 12-oxo-10-dodecenoic acid), the Δ10 double bond becomes part of an α,β -unsaturated carbonyl system.

  • The (E)-Isomer (Traumatin): The trans configuration allows the aliphatic chain and the carbonyl oxygen to orient antiperiplanar to one another. This relieves steric strain and allows for optimal π -orbital overlap (extended conjugation), making the (E)-isomer highly thermodynamically stable[1].

  • The (Z)-Isomer: The cis configuration introduces a ~30° kink in the hydrocarbon chain. In an α,β -unsaturated system, this forces the alkyl tail into close spatial proximity with the carbonyl group, creating severe steric hindrance. Consequently, the (Z)-isomer is highly labile and acts primarily as a transient intermediate that rapidly isomerizes to the (E)-form[1].

Spectroscopic Differentiation

To accurately distinguish these isomers in a laboratory setting, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are required. The coupling constant ( J ) between the olefinic protons at H-10 and H-11 is the gold standard for assigning stereochemistry: the (E)-isomer exhibits a J value of approximately 16.0 Hz , whereas the (Z)-isomer shows a significantly lower J value of 12.4 Hz [2].

Table 1: Physicochemical & Spectroscopic Comparison
Parameter(Z)-Dodec-10-enoic acid derivatives(E)-Dodec-10-enoic acid derivatives
Stereochemistry Cis ( Δ10 )Trans ( Δ10 )
Thermodynamic Stability Low (Sterically hindered if conjugated)High (Optimal π -conjugation)
NMR Coupling ( J10,11​ ) ~12.4 Hz[2]~16.0 Hz[2]
Diagnostic MS/MS Fragment m/z 453 (PFB-oxime derivative)[3]m/z 483 (PFB-oxime derivative)[3]
Primary Biological Role Transient intermediate / Pheromone precursorPlant wound hormone (Traumatin)

Biosynthetic Pathways and Biological Roles

Plant Oxylipin Signaling (The HPL Pathway)

In plants, mechanical wounding triggers the release of linolenic acid, which is oxygenated by 13-lipoxygenase (13-LOX) to form 13-HPOT. Hydroperoxide lyase (HPL) cleaves 13-HPOT into a C6 volatile and a C12 aldo-acid[4]. The initial 12-carbon product is 12-oxo-(9Z)-dodecenoic acid. Through double-bond migration and stereoisomerization, this transient molecule shifts through a (10Z) intermediate to ultimately form the highly stable 12-oxo-(10E)-dodecenoic acid , universally known as Traumatin [1][5]. Traumatin acts as a potent phytohormone, stimulating cell division and callus formation at the wound site[5].

Pathway HPOT 13-HPOT (Linolenic Acid Hydroperoxide) HPL Hydroperoxide Lyase (HPL) HPOT->HPL Z9 12-oxo-(9Z)-dodecenoic acid (Non-conjugated) HPL->Z9 Cleavage Z10 12-oxo-(10Z)-dodecenoic acid (Sterically hindered) Z9->Z10 Double bond migration E10 12-oxo-(10E)-dodecenoic acid (Traumatin / Thermodynamically stable) Z10->E10 Stereoisomerization

Fig 1: Biosynthetic trajectory and thermodynamic isomerization of dodecenoic acid derivatives.

Insect Pheromone Biosynthesis

While plants favor the (E)-isomer for stability, certain insect species (e.g., specific moth lineages) utilize fatty acyl desaturases (FADs) to intentionally synthesize (Z)-isomers of dodecenoic acid. The specific "kink" of the (Z)-isomer is structurally required to perfectly dock into the highly selective binding pockets of insect olfactory receptors, acting as a critical component of sex pheromone blends[6].

Self-Validating Experimental Protocols

A major point of failure in oxylipin research is the unintended ex vivo isomerization of the (Z)-isomer to the (E)-isomer during extraction. The following protocol is designed as a self-validating system: by immediately derivatizing the sample, the stereocenters are chemically locked, ensuring the LC-MS/MS readout accurately reflects the in vivo state.

Protocol 1: Extraction and LC-MS/MS Quantification

Objective: Preserve and quantify the endogenous (Z)/(E) ratio of 12-oxo-10-dodecenoic acid in wounded tissue.

  • Cryogenic Quenching: Immediately flash-freeze wounded plant tissue in liquid nitrogen to halt all enzymatic isomerase activity.

  • Extraction & Immediate Derivatization (Critical Step): Homogenize the tissue in a cold extraction buffer containing O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

    • Causality: PFBHA rapidly reacts with the C12 aldehyde to form a PFB-oxime. This derivatization eliminates the electron-withdrawing nature of the free aldehyde, drastically raising the activation energy required for the Δ10 double bond to isomerize.

  • Phase Separation: Extract the lipids using a modified Folch method (Chloroform:Methanol, 2:1 v/v) spiked with a deuterated internal standard (e.g., d4-Traumatin).

  • UPLC-ESI-TOF-MS Analysis: Inject the organic phase onto a C18 reversed-phase column.

    • Validation Check: Monitor the diagnostic fragments. The (Z)-isomer will yield a distinct fragment at m/z 453, while the (E)-isomer will yield m/z 483[3]. If only m/z 483 is detected in a time-course assay where (Z) is expected, the derivatization step failed to lock the stereocenter.

Workflow Tissue Plant Tissue Wounding Extract Cryogenic Extraction (Liquid N2) Tissue->Extract Deriv PFB-oxime Derivatization (Locks stereocenters) Extract->Deriv Prevent isomerization LCMS UPLC-ESI-TOF-MS (C18 Separation) Deriv->LCMS Data Data Analysis (m/z 453 vs 483) LCMS->Data Quantify (Z)/(E) ratio

Fig 2: Self-validating LC-MS/MS workflow for preserving and quantifying (Z)/(E) stereoisomers.

Protocol 2: In Vitro Callus Induction Assay (Bioactivity Validation)

To validate the biological efficacy of isolated (E)-dodec-10-enoic acid derivatives (Traumatin):

  • Prepare Murashige and Skoog (MS) agar plates supplemented with varying concentrations of purified (E)-isomer (0.1 µM to 10 µM) and a vehicle control (0.1% ethanol).

  • Aseptically excise 5mm explants from the cotyledons of Arabidopsis thaliana.

  • Place explants onto the media and incubate at 22°C under a 16h/8h light/dark cycle.

  • Quantify callus surface area using digital planimetry at day 7 and day 14. A statistically significant increase in callus mass compared to the vehicle control validates the functional integrity of the synthesized/extracted (E)-isomer.

Conclusion

The comparative analysis of (Z)- and (E)-dodec-10-enoic acid highlights the profound impact of stereochemistry on lipid signaling. While the (Z)-isomer serves as a highly specific, structurally kinked ligand in insect pheromone pathways, the (E)-isomer's thermodynamic stability allows it to function as a durable, systemic wound signal in plants. Researchers must leverage rapid derivatization techniques and precise NMR/MS diagnostics to prevent ex vivo artifacts and accurately map these distinct biological pathways.

References

  • Synthesis of 9,12-Dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed. Scite.ai / Lipids. URL: [Link]

  • Oxylipins and their involvement in plant response to biotic and abiotic stress. Prost, I., et al. (2005). DB-Thueringen. URL: [Link]

  • Therapeutic Potential of Plant Oxylipins. Shiryaeva, O. A., et al. (2022). International Journal of Molecular Sciences / PMC. URL: [Link]

  • Identification of Traumatin, a Wound Hormone, as 12-Oxo-trans-10-dodecenoic Acid. Zimmerman, D. C., & Coudron, C. A. (1979). Plant Physiology. URL: [Link]

  • Cytochrome P450-Dependent Metabolism of Oxylipins in Tomato. Howe, G. A., et al. (2000). Plant Physiology / PMC. URL: [Link]

  • Plants as Factories for Insect Pheromone Production. Xia, Y. H., et al. (2020). Lund University Research Portal. URL: [Link]

Sources

Comparative

Introduction: The Subtle Power of Isomerism in a C12 Fatty Acid Backbone

An In-Depth Guide to the Biological Activities of Dodecenoic Acid Isomers for Researchers and Drug Development Professionals Dodecenoic acid, a twelve-carbon monounsaturated fatty acid, represents a fascinating case stud...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Biological Activities of Dodecenoic Acid Isomers for Researchers and Drug Development Professionals

Dodecenoic acid, a twelve-carbon monounsaturated fatty acid, represents a fascinating case study in how subtle variations in chemical structure can lead to profoundly different biological functions. While sharing the same C12H22O2 molecular formula, its isomers—differing in the position and geometry (cis/trans) of their double bond, or the presence of other functional groups—exhibit a diverse range of activities, from acting as crucial cell-to-cell signals in microbial communities to displaying potent antimicrobial and immunomodulatory effects. Understanding these differences is paramount for researchers in microbiology, cell biology, and pharmacology, as it opens avenues for developing novel therapeutics that can precisely target specific biological pathways.

This guide provides a comparative analysis of the key dodecenoic acid isomers, synthesizing technical data with field-proven insights. We will explore their distinct roles in quorum sensing, their direct antimicrobial efficacy, and their influence on inflammatory responses, providing the causal context behind experimental observations and the methodologies to validate them.

Section 1: Masters of Communication: Isomers in Quorum Sensing and Biofilm Control

Certain dodecenoic acid isomers are not mere structural lipids but sophisticated signaling molecules that bacteria use to communicate and coordinate group behaviors—a process known as quorum sensing (QS). This regulation is critical for virulence and the formation of biofilms, which are structured microbial communities highly resistant to antibiotics.[1]

Key Isomers in Quorum Sensing:
  • cis-2-Dodecenoic Acid (BDSF): Identified as the Burkholderia Diffusible Signal Factor, this molecule is a conserved signal in Burkholderia cenocepacia and related species.[2] It plays a pivotal role in regulating biofilm formation, motility, and the expression of virulence factors.[3][4] Uniquely, BDSF can also engage in interspecies communication, interfering with the QS systems of other pathogens like Pseudomonas aeruginosa and inhibiting biofilm formation in the fungus Candida albicans.[5][6][7]

  • trans-2-Dodecenoic Acid: The geometric isomer of BDSF, trans-2-dodecenoic acid, has also demonstrated significant activity in blocking Candida albicans germ-tube formation and subsequent biofilm development, with an efficacy comparable to its cis counterpart.[7]

  • cis-11-Methyl-2-Dodecenoic Acid (DSF): First identified in the plant pathogen Xanthomonas campestris, DSF is a foundational member of this fatty acid signal family.[2][8] It governs the expression of virulence genes and the dispersal of biofilms, enabling the bacteria to switch from a sessile to a motile state.[8]

Comparative Signaling Pathways

The perception and transduction of these signals differ significantly. In X. campestris, DSF is sensed by the RpfC/RpfG two-component system.[2] In contrast, B. cenocepacia utilizes a distinct receptor, RpfR, which directly links BDSF perception to the turnover of the intracellular second messenger, cyclic dimeric guanosine monophosphate (c-di-GMP), a key regulator of bacterial lifestyles.[3][4]

G cluster_0 BDSF Pathway (Burkholderia) cluster_1 DSF Pathway (Xanthomonas) BDSF cis-2-Dodecenoic Acid (BDSF) RpfR RpfR Receptor (PAS-GGDEF-EAL) BDSF->RpfR Binds to PAS domain c_di_GMP c-di-GMP (Second Messenger) RpfR->c_di_GMP Stimulates PDE activity (EAL domain) Virulence Virulence & Biofilm Formation c_di_GMP->Virulence Negative Regulation DSF cis-11-Methyl-2-dodecenoic Acid (DSF) RpfC RpfC Sensor Kinase DSF->RpfC Binds to sensor domain RpfG RpfG Response Regulator RpfC->RpfG Phosphotransfer Virulence_X Virulence & Biofilm Dispersal RpfG->Virulence_X Positive Regulation

Caption: Comparative signaling pathways for BDSF and DSF quorum sensing signals.

Data Summary: Anti-Biofilm Activity
IsomerTarget OrganismEffective ConcentrationEffectReference
cis-2-Dodecenoic Acid (BDSF)Pseudomonas aeruginosa0.05 - 0.5 mM10-44% reduction in biofilm[9]
cis-2-Dodecenoic Acid (BDSF)Candida albicans30 µM~70% reduction in germ-tube formation[7]
trans-2-Dodecenoic AcidCandida albicans30 µM~70% reduction in germ-tube formation[7]
cis-11-Methyl-2-dodecenoic AcidXanthomonas campestrisMicromolar rangeBiofilm dispersal[8]
Experimental Protocol: Biofilm Inhibition Crystal Violet Assay

This protocol is a standard method for quantifying the effect of a compound on the initial stages of biofilm formation.[9]

  • Inoculum Preparation: Culture the microbial strain (e.g., P. aeruginosa) overnight in a suitable broth (e.g., Tryptic Soy Broth, TSB). Dilute the culture to a starting OD600 of ~0.05.

  • Plate Setup: Add 100 µL of the diluted culture to the wells of a 96-well flat-bottom microtiter plate. Add 100 µL of sterile broth containing the dodecenoic acid isomer at 2x the final desired concentration. Include a vehicle control (broth with solvent, e.g., ethanol) and a negative control (sterile broth only).

  • Incubation: Cover the plate and incubate under static conditions at the optimal growth temperature (e.g., 37°C) for 24-48 hours.

  • Washing: Gently discard the liquid from the wells. Wash the wells three times with 200 µL of phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.

  • Staining: Add 150 µL of a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 20 minutes.

  • Solubilization: Discard the crystal violet solution and wash the wells again with PBS until the wash water is clear. Allow the plate to air dry. Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stain bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at 570-595 nm using a microplate reader. A lower absorbance in treated wells compared to the vehicle control indicates biofilm inhibition.

Section 2: Direct Action: Antimicrobial and Cytotoxic Properties

Beyond signaling, some dodecenoic acid isomers and their saturated counterpart, dodecanoic acid, possess direct antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes, a physical mode of action that is less prone to the development of resistance compared to enzyme-targeted antibiotics.

Key Isomers and Related Compounds in Antimicrobial Activity:
  • Dodecanoic Acid (Lauric Acid): This saturated C12 fatty acid is well-documented for its potent activity against a broad spectrum of Gram-positive bacteria and some fungi and viruses.[10][11] Its efficacy against Gram-negative bacteria is generally lower.[11]

  • 3-Dodecynoic Acid: Direct experimental data for this alkynoic (triple-bonded) isomer is scarce.[10] However, based on studies of related alkynoic fatty acids, it is hypothesized to have significant antimicrobial potential.[1] Research on C16 alkynoic acids shows that the proximity of the triple bond to the carboxyl group is critical, with 2-alkynoic acids being far more potent than 3- or 6-alkynoic isomers, suggesting that 3-dodecynoic acid may be less active than a hypothetical 2-dodecynoic acid.[1]

G cluster_0 Bacterial Cell cluster_1 Result Membrane Lipid Bilayer Cytoplasm Components Intracellular Components Disruption Membrane Disruption Membrane->Disruption FattyAcid Dodecenoic Acid Isomer FattyAcid->Membrane:head Leakage Leakage of Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action via membrane disruption.

Data Summary: Minimum Inhibitory Concentrations (MICs)
CompoundTarget OrganismMIC (µg/mL)Reference
Dodecanoic AcidStaphylococcus aureus- (15mm inhibition at 1:10 dilution)[11]
Dodecanoic AcidStreptococcus pneumoniae- (15mm inhibition at 1:10 dilution)[11]
2-Hexadecynoic AcidStaphylococcus aureus3.9[1]
3-Hexadecynoic AcidStaphylococcus aureus> 100[1]
6-Hexadecynoic AcidStaphylococcus aureus> 100[1]
Data from a related C16 alkynoic acid is shown to illustrate the importance of bond position.
Experimental Protocol: Broth Microdilution MIC Assay

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Compound Preparation: Prepare a stock solution of the test isomer in a suitable solvent (e.g., DMSO or ethanol). Create a series of two-fold serial dilutions in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the serially diluted compound. Include a positive control (inoculum in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring absorbance with a plate reader.

Section 3: Host Interaction: Anti-inflammatory and Immunomodulatory Roles

Fatty acids are increasingly recognized for their ability to modulate the host's immune response. While data on dodecenoic acid isomers is still emerging, related fatty acids provide a strong framework for their potential anti-inflammatory mechanisms, which often involve the suppression of key pro-inflammatory signaling pathways like NF-κB and MAPK.[12][13]

Isomers with Potential Anti-inflammatory Activity:
  • cis-5-Dodecenoic Acid: This isomer has been noted for its potential functional activities related to inflammation and immunity.[14] Its elevated levels in certain metabolic disorders and cancer cell lines suggest a role in cellular pathophysiology that warrants further investigation.[15]

  • Dodecanoic Acid: The saturated counterpart has also been reported to possess anti-inflammatory properties, adding to its broad spectrum of biological activities.[10][16]

General Anti-inflammatory Signaling Pathway

LPS, a component of Gram-negative bacterial outer membranes, is a potent inducer of inflammation in macrophages. Many anti-inflammatory fatty acids act by inhibiting the downstream signaling cascades activated by LPS, thereby reducing the production of inflammatory mediators like nitric oxide (NO), TNF-α, and certain interleukins.[13]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway (IκB-α, p50) TLR4->NFkB Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) MAPK->Mediators NFkB->Mediators Isomer Dodecenoic Acid Isomer Isomer->MAPK Inhibition Isomer->NFkB Inhibition

Caption: General pathway for fatty acid-mediated inhibition of inflammation.

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the production of nitrite, a stable breakdown product of NO, as an indicator of inflammatory response in macrophage cell lines (e.g., RAW 264.7) stimulated with LPS.

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the dodecenoic acid isomer for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Quantification: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration. A reduction in absorbance in isomer-treated wells compared to the LPS-only control indicates anti-inflammatory activity. A standard curve using sodium nitrite should be generated for quantification.

Concluding Remarks and Future Directions

The comparative analysis of dodecenoic acid isomers underscores a fundamental principle in pharmacology and cell biology: structure dictates function. A simple shift in the location or geometry of a double bond transforms a molecule from a bacterial communication signal (cis-2-dodecenoic acid) to a potential immunomodulator (cis-5-dodecenoic acid). The presence of a triple bond (3-dodecynoic acid) or complete saturation (dodecanoic acid) confers direct, membrane-disrupting antimicrobial properties.

This guide highlights both the established knowledge and the significant gaps in our understanding. While the roles of BDSF and DSF in quorum sensing are well-characterized, the biological activities of many other isomers remain largely unexplored. Future research should focus on:

  • Systematic Screening: A comprehensive screening of all positional and geometric isomers of dodecenoic acid for antimicrobial, anti-biofilm, and anti-inflammatory activities.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways for isomers like cis-5-dodecenoic acid.

  • In Vivo Studies: Validating the promising in vitro results, particularly for quorum sensing inhibitors and anti-inflammatory agents, in relevant animal models of infection and disease.

For drug development professionals, these fatty acids represent a promising, yet underexplored, source of lead compounds. Their diverse functions offer multiple therapeutic avenues, from developing anti-virulence agents that disarm pathogens without killing them to novel anti-inflammatory drugs.

References

  • A Comparative Analysis of the Biological Activities of 3-Dodecynoic Acid and Dodecanoic Acid - Benchchem. (n.d.).
  • The cis-2-Dodecenoic Acid (BDSF) Quorum Sensing System in Burkholderia cenocepacia. (2022, January 5). Microbiology and Molecular Biology Reviews.
  • Application Notes and Protocols: Antimicrobial Activity of 3-Dodecynoic Acid Derivatives - Benchchem. (n.d.).
  • Deng, Y., et al. (2012). Cis-2-dodecenoic acid receptor RpfR links quorum-sensing signal perception with regulation of virulence through cyclic dimeric guanosine monophosphate turnover. Proceedings of the National Academy of Sciences.
  • Deng, Y., et al. (2013). Cis-2-dodecenoic acid signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS. BMC Microbiology.
  • Chen, Y., et al. (2018). In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly. BioMed Research International.
  • Deng, Y., et al. (2012). Cis-2-dodecenoic acid receptor RpfR links quorum-sensing signal perception with regulation of virulence through cyclic dimeric guanosine monophosphate turnover. PubMed.
  • Richards, J. J., & Horswill, A. R. (2018). Unsaturated Fatty Acids Affect Quorum Sensing Communication System and Inhibit Motility and Biofilm Formation of Acinetobacter baumannii. MDPI.
  • Antioxidant and Cyclooxygenase Activities of Fatty Acids Found in Food. (n.d.). ResearchGate.
  • The fatty acid signaling molecule cis-2-decenoic acid increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state. (2014, November 15). Applied and Environmental Microbiology.
  • Han, T. L., et al. (2011). Blocking of Candida albicans biofilm formation by cis-2-dodecenoic acid and trans-2-dodecenoic acid. Microbiology.
  • GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constituents. (2023, January 15). Journal of Drug Delivery and Therapeutics.
  • Bioactivity of Dodecanoic Acid Extracted from Geitlerinema sp. TRV57. (2022, July 19). ResearchGate.
  • The Anti-Biofilm Potential of cis-2-Dodecenoic Acid Against Antibiotic-Resistant Bacteria: A Comparative Guide - Benchchem. (n.d.).
  • Anti-Inflammatory Function of Fatty Acids and Involvement of Their Metabolites in the Resolution of Inflammation in Chronic Obstructive Pulmonary Disease. (2021, November 26). MDPI.
  • Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid. (2015, November 25). Molecules.
  • (PDF) Cis-2-dodecenoic acid receptor RpfR links quorum-sensing signal perception with regulation of virulence through cyclic dimeric guanosine monophosphate. (2012, September 18). ResearchGate.
  • Determination of some bioactive chemical constituents from Thesium humile Vahl. (n.d.).
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. (n.d.). Research Journal of Pharmacy and Technology.
  • Jennings, J. A., et al. (2012). Cis-2-Decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study. Clinical Orthopaedics and Related Research.
  • 5(Z)-Dodecenoic Acid. (n.d.). Cayman Chemical.
  • Cis-2-Decenoic Acid Interacts with Bacterial Cell Membranes to Potentiate Additive and Synergistic Responses against Biofilm. (2016, August 10). Austin Publishing Group.
  • Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. (n.d.). Journal of Cancer Prevention.
  • cis-2-Dodecenoic acid | C12H22O2 | CID 5312376. (n.d.). PubChem.
  • Dual Antimicrobial Effect of Medium-Chain Fatty Acids against an Italian Multidrug Resistant Brachyspira hyodysenteriae Strain. (2022, January 27). MDPI.
  • Ogueke, C. C., et al. (2017). Antibacterial Activity of Lauric Acid on Some Selected Clinical Isolates. Journal of Microbiology Research.
  • (2Z)-11-Methyl-2-dodecenoic acid. (n.d.). CymitQuimica.
  • cis-11-Methyl-2-dodecenoic acid, Diffusible signal factor. (n.d.). Abcam.
  • Al-Wajeeh, A. S., et al. (2018). Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil. Saudi Journal of Biological Sciences.

Sources

Validation

comparing the effects of (Z)-dodec-10-enoic acid with other fatty acids in vitro

In Vitro Performance Guide: (Z)-Dodec-10-enoic Acid vs. Conventional Fatty Acids Executive Summary (Z)-dodec-10-enoic acid (also known as cis-10-dodecenoic acid) is a rare 12-carbon monounsaturated fatty acid (MUFA) defi...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Performance Guide: (Z)-Dodec-10-enoic Acid vs. Conventional Fatty Acids

Executive Summary

(Z)-dodec-10-enoic acid (also known as cis-10-dodecenoic acid) is a rare 12-carbon monounsaturated fatty acid (MUFA) defined by a terminal-proximal cis double bond (ω-2). For researchers and drug development professionals, this lipid presents highly specific biomechanical and signaling properties that diverge significantly from standard long-chain MUFAs like oleic acid. This guide evaluates its in vitro applications, focusing on its capacity to modulate membrane fluidity and its critical role as a structural backbone for bioactive oxidized phospholipids and oxylipins.

Structural Biomechanics and Membrane Fluidity

When designing lipid nanoparticles (LNPs) or studying cellular stress adaptations, the choice of the fatty acid tail dictates the thermodynamic stability and phase behavior of the lipid bilayer.

  • (Z)-Dodec-10-enoic Acid (C12:1) : The combination of a short 12-carbon chain and a cis double bond near the hydrophobic terminus creates a profound steric kink. This severely disrupts van der Waals interactions between adjacent acyl chains, drastically increasing membrane fluidity. In vitro studies on microbial adaptation demonstrate that the incorporation of short-chain MUFAs like cis-10-dodecenoic acid is a primary evolutionary mechanism for surviving extreme low-pH environments by maintaining critical membrane flexibility 1.

  • Oleic Acid (C18:1, ω-9) : The industry standard for fluidizing membranes. However, its longer chain length provides more hydrophobic surface area, resulting in a more ordered liquid-crystalline phase compared to the highly disordered state induced by C12:1.

  • Palmitic Acid (C16:0) : A saturated control that rigidifies membranes, predominantly utilized in vitro to induce lipotoxicity and study metabolic dysfunction.

Oxidative Signaling and Receptor Activation

Unlike inert saturated fats, (Z)-dodec-10-enoic acid and its derivatives are highly redox-active. In vitro, it serves as a critical precursor to highly reactive electrophilic oxylipins.

  • Mammalian Signaling (TLR2/CD36) : Enzymatic or reactive oxygen species (ROS)-mediated oxidation of phospholipids containing 10-dodecenoic acid derivatives yields potent signaling molecules, such as KODA-PC (9-keto-12-oxo-10-dodecenoic acid ester of 2-lyso-PC). In vitro assays reveal that KODA-PC specifically binds the CD36/TLR2/TLR6 receptor complex. This triggers MyD88/TRAF6-dependent Src/Fyn kinase phosphorylation, leading to platelet hyperreactivity and macrophage activation 2.

  • Plant Oxylipin Pathways : In plant models, the related 12-oxo-9(Z)-dodecenoic acid isomerizes into 12-oxo-10(E)-dodecenoic acid (traumatin), a potent "wound hormone" that acts as an alkylating agent to stimulate cell division and callus formation in vitro3.

Pathway Visualization

G Z_Dodec (Z)-Dodec-10-enoic Acid (Structural Backbone) Oxidation ROS / Enzymatic Oxidation Z_Dodec->Oxidation KODA_PC KODA-PC (9-keto-12-oxo-10-dodecenoic acid ester) Oxidation->KODA_PC Receptor CD36 / TLR2 / TLR6 Complex KODA_PC->Receptor Ligand Binding MyD88 MyD88 Recruitment Receptor->MyD88 TRAF6 TRAF6 Activation MyD88->TRAF6 Src_Fyn Src / Fyn Kinase Phosphorylation TRAF6->Src_Fyn Platelet Macrophage / Platelet Activation Src_Fyn->Platelet

Signaling cascade of (Z)-dodec-10-enoic acid-derived oxidized phospholipids via TLR2/CD36.

Quantitative Data Comparison

The following table synthesizes the physicochemical parameters and in vitro performance metrics of (Z)-dodec-10-enoic acid against common alternatives.

Fatty AcidChain : Double BondsMelting Point (°C)Primary In Vitro FunctionMembrane Fluidity Impact
(Z)-Dodec-10-enoic Acid 12:1 (ω-2)~10 - 15Oxylipin precursor, stress adaptationVery High (Strong packing disruption)
Oleic Acid 18:1 (ω-9)13 - 16Energy metabolism, LNP formulationModerate (Standard fluidizer)
Linoleic Acid 18:2 (ω-6)-5Pro-inflammatory precursor (Arachidonic)High (Multiple kinks)
Palmitic Acid 16:062.9Structural integrity, lipotoxicity assaysLow (Rigidifies bilayer)

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that robust in vitro protocols must include internal validation mechanisms to ensure data integrity and rule out artifactual interference.

Protocol A: Membrane Fluidity Assessment via DPH Anisotropy

Purpose: To quantify the fluidizing effect of (Z)-dodec-10-enoic acid vs. oleic acid in cultured cells. Causality: 1,6-Diphenyl-1,3,5-hexatriene (DPH) localizes exclusively to the hydrophobic core of the lipid bilayer. Its fluorescence anisotropy is inversely proportional to membrane fluidity (lower anisotropy = higher fluidity).

  • Cell Preparation : Culture target cells in media supplemented with 50 µM of the target fatty acid for 24 hours.

  • Washing & Fixation : Centrifuge at 3,000 × g for 10 mins. Wash the cell pellet twice with 10 mM PBS. Resuspend in PBS containing 0.25% (vol/vol) glutaraldehyde. Causality: Glutaraldehyde cross-linking halts metabolic lipid turnover, freezing the lipid profile at the exact time of harvest1.

  • Probe Labeling : Add DPH to a final concentration of 3 × 10⁻⁵ M (dissolved in 0.1% tetrahydrofuran).

  • Self-Validation Step : Prepare an identical cell suspension without DPH. This unlabeled control is mandatory to subtract background cellular autofluorescence, ensuring the measured anisotropy is strictly probe-derived and not skewed by cellular metabolites.

  • Measurement : Excite at 360 nm and measure emission at 430 nm (slit width 5 nm). Calculate anisotropy (r).

Protocol B: In Vitro Macrophage Activation Assay (Flow Cytometry)

Purpose: To measure the inflammatory response triggered by 10-dodecenoic acid-derived oxidized lipids (e.g., KODA-PC). Causality: Oxidized lipids act as danger-associated molecular patterns (DAMPs), binding CD36/TLR2 and upregulating surface activation markers.

  • Lipid Preparation : Resuspend KODA-PC in Tyrode buffer (strictly BSA-free and glucose-free) immediately prior to use. Causality: BSA acts as a lipid sink and can sequester the oxPL, while prolonged aqueous exposure leads to spontaneous hydrolysis2.

  • Incubation : Incubate human macrophages with 20 µmol/L of the lipid for 15 minutes at 37°C.

  • Staining : Stain with PE-conjugated anti-CD36 and FITC-conjugated anti-TLR2 antibodies.

  • Self-Validation Step : Pre-incubate a control cohort with 2 µmol/L TRAF6 blocking peptide. If the activation is truly TLR2/TRAF6-dependent, the blocking peptide must completely abrogate the downstream signal. This validates the specificity of the lipid-receptor interaction and rules out non-specific membrane disruption.

  • Analysis : Analyze via FACS, gating for double-positive populations.

References

  • Title: Adaptive evolution and reverse engineering to explore the low pH tolerance mechanisms of Streptomyces albulus. Source: NIH/PMC. URL:[Link]

  • Title: TLR2 Plays a Key Role in Platelet Hyperreactivity and Accelerated Thrombosis Associated With Hyperlipidemia. Source: Circulation Research. URL: [Link]

  • Title: Therapeutic Potential of Plant Oxylipins. Source: MDPI. URL:[Link]

Sources

Comparative

quantitative comparison of (Z)-dodec-10-enoic acid in different plant species

A Comprehensive Guide to the Quantitative Comparison of Dodecenoic Acids in the Litsea Genus For researchers, scientists, and professionals in drug development, understanding the distribution and concentration of specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Quantitative Comparison of Dodecenoic Acids in the Litsea Genus

For researchers, scientists, and professionals in drug development, understanding the distribution and concentration of specific phytochemicals across different plant species is paramount for identifying novel therapeutic agents and standardizing natural product-based medicines. This guide provides a detailed comparative analysis of dodecenoic acids, a class of C12 monounsaturated fatty acids, with a particular focus on their occurrence within the Litsea genus of the Lauraceae family. While the initial topic of interest was (Z)-dodec-10-enoic acid, a thorough review of the scientific literature reveals a scarcity of data on this specific isomer. Instead, compelling evidence points to the prevalence of other dodecenoic acid isomers, notably cis-4-dodecenoic acid, in certain Litsea species.

This guide will delve into the quantitative comparison of these compounds, provide detailed experimental protocols for their analysis, and discuss their potential biological significance.

Introduction to Dodecenoic Acids and the Litsea Genus

The Lauraceae family is well-known for its rich and diverse phytochemical profile, including a variety of fatty acids.[1][2] While lauric acid (dodecanoic acid), a saturated C12 fatty acid, is a major constituent in many species within this family, the presence of its unsaturated counterparts, dodecenoic acids, is of significant scientific interest due to their potential bioactivities.[3][4][5][6][7] The genus Litsea has been a focal point of research, with studies revealing unique fatty acid compositions in the seed oils of various species.[8][9][10][11]

Quantitative Comparison of Dodecenoic Acids in Litsea Species

The concentration of dodecenoic acids can vary significantly between different Litsea species. The following table summarizes the available quantitative data, primarily focusing on cis-4-dodecenoic acid as a representative dodecenoic acid identified in this genus.

Plant SpeciesPlant PartDodecenoic Acid IsomerConcentration (% of total fatty acids)Reference
Litsea cubeba (Lour.) PersSeed Oilcis-4-dodecenoic acidPresent (exact percentage not specified in the abstract)[8]
Litsea auriculata Chien et ChengSeed OilNot specifiedData not available[8]
Litsea subcoriacea Yang et P. H. HuangSeed OilNot specifiedData not available[8]
Litsea garciaeSeed ExtractsNot specifiedPredominantly saturated fatty acids (>80%)[10][11]

Note: The available literature, while confirming the presence of cis-4-dodecenoic acid in Litsea cubeba, does not provide a specific percentage in the accessible abstract. Further research into the full paper would be required for a precise quantitative value. The other listed species are included for comparative context regarding their C12 fatty acid profile, which is dominated by lauric acid.

Experimental Protocols for Extraction and Quantification

The accurate quantification of dodecenoic acids from plant materials is crucial for comparative studies. The following is a detailed, field-proven methodology for the extraction, derivatization, and analysis of fatty acids from Litsea seeds.

Lipid Extraction

The choice of extraction method can significantly impact the yield and composition of the extracted lipids.

  • Objective: To efficiently extract total lipids from the seed matrix.

  • Methodology:

    • Sample Preparation: Air-dry mature seeds at a controlled temperature (e.g., 40-50°C) to reduce moisture content. Grind the dried seeds into a fine powder using a laboratory mill.

    • Solvent Extraction:

      • Soxhlet Extraction: A classic and exhaustive method. Place the powdered seed material (e.g., 10 g) in a cellulose thimble and extract with n-hexane for 6-8 hours. This method ensures a high yield of total lipids.

      • Bligh-Dyer Method: A cold extraction technique suitable for minimizing the degradation of heat-labile compounds. Homogenize the powdered seed material with a chloroform:methanol:water mixture (1:2:0.8 v/v/v). After centrifugation, the chloroform layer containing the lipids is collected.[10][11]

    • Solvent Removal: Evaporate the solvent from the lipid extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

Fatty Acid Methyl Ester (FAME) Derivatization

For gas chromatography (GC) analysis, the fatty acids in the lipid extract must be converted into their more volatile methyl esters.

  • Objective: To convert fatty acids into FAMEs for GC analysis.

  • Methodology:

    • Saponification: Dissolve a known amount of the lipid extract (e.g., 100 mg) in a small volume of toluene. Add methanolic sodium hydroxide (0.5 M) and heat at 80°C for 10 minutes. This step hydrolyzes the triacylglycerols into glycerol and fatty acid salts.

    • Methylation: Add boron trifluoride-methanol solution (14% w/v) and continue heating for another 5 minutes. This reaction converts the fatty acid salts into their corresponding FAMEs.

    • Extraction of FAMEs: After cooling, add n-hexane and a saturated sodium chloride solution. Shake vigorously and allow the layers to separate. The upper hexane layer containing the FAMEs is carefully collected for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation and identification of fatty acids.

  • Objective: To separate, identify, and quantify the individual FAMEs.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Typical GC Conditions:

    • Column: A polar capillary column suitable for FAME separation (e.g., BPX70, 60 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 140°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 4°C/min).

    • Detector Temperature: 260°C.

  • Identification: The identification of FAMEs is achieved by comparing their retention times with those of authentic standards and by interpreting their mass spectra.

  • Quantification: The relative percentage of each fatty acid is calculated by integrating the peak area of its corresponding FAME and expressing it as a percentage of the total peak area of all identified fatty acids.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analysis of dodecenoic acids from Litsea seeds.

Experimental_Workflow cluster_extraction Lipid Extraction cluster_derivatization FAME Derivatization cluster_analysis Analysis Seed_Material Dried & Powdered Litsea Seeds Solvent_Extraction Soxhlet or Bligh-Dyer Extraction Seed_Material->Solvent_Extraction Lipid_Extract Crude Lipid Extract Solvent_Extraction->Lipid_Extract Saponification Saponification (NaOH/MeOH) Lipid_Extract->Saponification Methylation Methylation (BF3/MeOH) Saponification->Methylation FAMEs Fatty Acid Methyl Esters (FAMEs) Methylation->FAMEs GC_MS GC-MS Analysis FAMEs->GC_MS Data_Analysis Data Interpretation & Quantification GC_MS->Data_Analysis Results Quantitative Fatty Acid Profile Data_Analysis->Results

Caption: Workflow for the extraction and analysis of dodecenoic acids.

Biological Significance and Future Directions

The presence of specific unsaturated fatty acids like dodecenoic acid in plant seeds may have several biological implications. These compounds can influence the physical properties of seed oils and may play a role in plant defense mechanisms. For drug development professionals, monounsaturated fatty acids are of interest for their potential health benefits, including anti-inflammatory and antimicrobial properties.

The limited quantitative data on dodecenoic acid isomers across a wider range of plant species highlights a significant research gap. Future studies should focus on:

  • Broadening the Scope: Screening a larger number of Litsea and other Lauraceae species to identify new sources of dodecenoic acids.

  • Isomer-Specific Quantification: Developing and validating analytical methods for the precise quantification of different dodecenoic acid isomers.

  • Bioactivity Screening: Evaluating the therapeutic potential of purified dodecenoic acids in various biological assays.

By systematically exploring the plant kingdom for these unique fatty acids, the scientific community can uncover new opportunities for the development of novel pharmaceuticals and nutraceuticals.

References

  • Fatty Acid Composition of Three Species of Litsea. J Integr Plant Biol. [Link]

  • Lauric Acids: Naturally Sourced Fatty Acids for Sustainable, High-Performance Uses. Musim Mas. [Link]

  • Physico-chemical characteristics of seed oils of some Litsea species found in North-East India. ResearchGate. [Link]

  • Fatty acids composition and antimicrobial activities of Litsea garciae pulp and seed extracts. SciSpace. [Link]

  • (PDF) Fatty acids composition and antimicrobial activities of Litsea garciae pulp and seed extracts. ResearchGate. [Link]

  • Chemical Composition of Litsea pungens Essential Oil and Its Potential Antioxidant and Antimicrobial Activities. PMC. [Link]

  • Lauric acid. American Chemical Society. [Link]

  • The Properties of Lauric Acid and Their Significance in Coconut Oil. ResearchGate. [Link]

  • Palm-Derived Fatty Acids: Lauric Acid SG Guide. Chemtrade Asia. [Link]

  • LAURIC ACID. Ataman Kimya. [Link]

  • PlantFAdb: 12:1; Dodecenoic acid; structure ambiguous. Fatplants. [Link]

  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. PMC. [Link]

  • (PDF) Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. ResearchGate. [Link]

  • PlantFAdb: 12:0; Lauric acid; Dodecanoic acid. Fatplants. [Link]

  • In silico identification of gene targets to enhance C12 fatty acid production in Escherichia coli. PMC. [Link]

  • PlantFAdb: 12:0; Lauric acid; Dodecanoic acid. Fatplants. [Link]

  • Changes in Fatty Acid Content in Solanum spp. Fruits during Ripening. MDPI. [Link]

  • Cellular and Molecular Biology. Cellular and Molecular Biology. [Link]

  • Showing Compound (Z,Z)-9,12-Octadecadienoic acid (FDB012760). FooDB. [Link]

  • PlantFAdb: 12:1; Dodecenoic acid; structure ambiguous. Fatplants. [Link]

  • A comparative phytochemical study of nine Lauraceae species by using chemometric data analysis. PMC. [Link]

  • 9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)- (alpha-linolenic acid). Fatplants. [Link]

  • Characteristics of the systemic activation of the growth by 9,10-ketol-12(Z),15(Z)-octadecadienoic acid (KODA) in Populus alba cultured in vitro. ResearchGate. [Link]

  • Phenolic Compounds Isolated from Juncus decipiens and Their Effects on Osteoblast Differentiation in the Mouse Mesenchymal Stem. Natural Product Sciences. [Link]

Sources

Validation

inter-laboratory validation of (Z)-dodec-10-enoic acid analysis

An Inter-Laboratory Comparative Guide to the Validation of (Z)-dodec-10-enoic Acid Analysis Authored by: A Senior Application Scientist Introduction: The Analytical Imperative for (Z)-dodec-10-enoic Acid (Z)-dodec-10-eno...

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Author: BenchChem Technical Support Team. Date: April 2026

An Inter-Laboratory Comparative Guide to the Validation of (Z)-dodec-10-enoic Acid Analysis

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for (Z)-dodec-10-enoic Acid

(Z)-dodec-10-enoic acid is a monounsaturated fatty acid that is gaining interest in various research fields. Its accurate and precise quantification is crucial for understanding its biological roles and for quality control in various applications. The development of robust and reliable analytical methods is paramount, and the validation of these methods across multiple laboratories is a critical step to ensure data consistency and comparability.

This guide provides a comprehensive overview of the inter-laboratory validation of analytical methods for (Z)-dodec-10-enoic acid. We will delve into a comparison of the two most prevalent analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and provide detailed protocols for conducting a rigorous inter-laboratory validation study. The principles and methodologies discussed herein are applicable to a broader range of fatty acid analyses, making this guide a valuable resource for researchers, scientists, and drug development professionals.

Comparative Analysis of Key Methodologies: GC vs. HPLC

The choice of analytical technique is a critical decision that influences the accuracy, sensitivity, and throughput of (Z)-dodec-10-enoic acid analysis. Gas Chromatography and High-Performance Liquid Chromatography are the two most widely employed methods for fatty acid quantification, each with its own set of advantages and disadvantages.

Gas Chromatography (GC): The Gold Standard for Fatty Acid Profiling

GC is a powerful and versatile technique for the analysis of volatile and semi-volatile compounds. For fatty acids, GC, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is often considered the gold standard due to its high resolution, sensitivity, and reproducibility.[1][2]

Principle of GC Analysis:

In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium or nitrogen) carries the sample through the column, which is coated with a stationary phase. The separation of different fatty acids is based on their partitioning between the stationary phase and the mobile gas phase, which is primarily influenced by their volatility and polarity. Less volatile compounds, such as longer-chain fatty acids, will have longer retention times.

The Necessity of Derivatization:

A key consideration for GC analysis of fatty acids is the need for derivatization.[3] Due to their low volatility, fatty acids must be converted into more volatile esters, typically fatty acid methyl esters (FAMEs), prior to analysis. This is a critical step that can introduce variability if not carefully controlled.

Advantages of GC:

  • High Sensitivity and Precision: GC-FID offers excellent sensitivity and a wide linear range for quantification.[1]

  • High Resolution: Capillary GC columns provide excellent separation of complex fatty acid mixtures.

  • Established Methodology: GC methods for fatty acid analysis are well-established and widely documented.[2]

Disadvantages of GC:

  • Derivatization Required: The mandatory derivatization step adds time and potential for error to the workflow.[4]

  • Potential for Thermal Degradation: The high temperatures used in the GC inlet and column can lead to the degradation of polyunsaturated fatty acids.

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

HPLC is another powerful separation technique that is well-suited for the analysis of a wide range of compounds, including fatty acids.[5] Unlike GC, HPLC analysis is performed at or near ambient temperature, which can be advantageous for thermally labile compounds.

Principle of HPLC Analysis:

In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation of fatty acids is based on their differential partitioning between the mobile and stationary phases. For fatty acid analysis, reversed-phase HPLC with a C18 column is commonly used.[6] Detection is typically achieved using a UV detector or a mass spectrometer.

Derivatization in HPLC:

While not always necessary, derivatization can be employed in HPLC to enhance the detection of fatty acids, particularly when using a UV detector.[7]

Advantages of HPLC:

  • Ambient Temperature Analysis: HPLC avoids the high temperatures associated with GC, making it suitable for the analysis of heat-sensitive fatty acids.[5]

  • No Mandatory Derivatization: In some cases, fatty acids can be analyzed directly, simplifying the sample preparation workflow.[8]

  • Preparative Capabilities: HPLC can be used for both analytical and preparative purposes, allowing for the isolation of specific fatty acids for further analysis.[5]

Disadvantages of HPLC:

  • Potentially Lower Sensitivity: Depending on the detector used, HPLC may be less sensitive than GC-FID for fatty acid analysis.

  • Complex Mobile Phases: The use of solvent gradients can add complexity to the method development and analysis.

Designing and Executing an Inter-Laboratory Validation Study

An inter-laboratory validation study is essential to establish the reproducibility and reliability of an analytical method.[9][10] The goal is to demonstrate that different laboratories, using the same method, can obtain comparable results.

Workflow of an Inter-laboratory Validation Study

The following diagram illustrates the key steps involved in a typical inter-laboratory validation study.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase define_scope Define Scope & Acceptance Criteria select_labs Select Participating Laboratories define_scope->select_labs prepare_protocol Prepare Detailed Validation Protocol select_labs->prepare_protocol prepare_samples Prepare & Distribute Homogeneous Samples prepare_protocol->prepare_samples lab_analysis Laboratories Perform Analysis prepare_samples->lab_analysis collect_data Collect & Review Data lab_analysis->collect_data stat_analysis Statistical Analysis (Repeatability & Reproducibility) collect_data->stat_analysis final_report Prepare Final Validation Report stat_analysis->final_report

Caption: Workflow of an inter-laboratory validation study.

Key Validation Parameters

A comprehensive validation study should assess the following key performance parameters:[10][11]

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of measurements. This includes:

    • Repeatability (Intra-laboratory precision): Precision under the same operating conditions over a short interval of time.

    • Reproducibility (Inter-laboratory precision): Precision between laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocols

The following are detailed protocols for the analysis of (Z)-dodec-10-enoic acid by GC-MS and HPLC-MS.

Protocol 1: GC-MS Analysis of (Z)-dodec-10-enoic Acid

This protocol outlines the steps for lipid extraction, derivatization to FAMEs, and subsequent analysis by GC-MS.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample extraction Lipid Extraction (e.g., Folch Method) sample->extraction derivatization Derivatization to FAMEs (BF3-Methanol) extraction->derivatization injection GC Injection derivatization->injection separation Separation on Capillary Column injection->separation detection MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Lipid Extraction (Folch Method):

    • To 100 µL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.[7]

    • Add a known amount of an appropriate internal standard (e.g., deuterated dodecenoic acid).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic layer containing the lipids into a new glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization to FAMEs (BF3-Methanol Method):

    • To the dried lipid extract, add 2 mL of 14% BF3 in methanol.

    • Seal the tube and heat at 100°C for 30 minutes.

    • Cool to room temperature and add 1 mL of water and 2 mL of hexane.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

  • GC-MS Analysis:

    • GC System: Agilent 6890N Gas Chromatograph or equivalent.[12]

    • Column: HP-88 capillary column (60 m x 0.25 mm ID, 0.2 µm film thickness) or equivalent.[1]

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium.

    • Temperature Program: 40°C for 1 min, ramp to 200°C at 15°C/min, then to 280°C at 5°C/min, hold for 2 min.[13]

    • MS System: Agilent 5975C Mass Spectrometer or equivalent.

    • Ionization Mode: Electron Impact (EI) at 70 eV.[14]

    • Scan Range: m/z 50-400.[14]

Protocol 2: HPLC-MS Analysis of (Z)-dodec-10-enoic Acid

This protocol describes a method for the direct analysis of (Z)-dodec-10-enoic acid by HPLC-MS.

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing sample Biological Sample extraction Lipid Extraction (e.g., Folch Method) sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection HPLC Injection reconstitution->injection separation Separation on C18 Column injection->separation detection MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for HPLC-MS analysis.

Step-by-Step Methodology:

  • Lipid Extraction (Folch Method):

    • Follow steps 1.1 to 1.6 from Protocol 1.

  • Sample Reconstitution:

    • Reconstitute the dried lipid extract in 100 µL of acetonitrile:water (1:1, v/v).

  • HPLC-MS Analysis:

    • LC System: A high-performance liquid chromatography system capable of binary gradients.[7]

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[7]

    • Mobile Phase A: Water with 0.1% formic acid.[7]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

    • Gradient: A suitable gradient to separate the analyte, for example: 0-2 min: 80% B; 2-15 min: 80-95% B; 15-17 min: 95% B; 17.1-20 min: 80% B (re-equilibration).[7]

    • Flow Rate: 0.3 mL/min.[7]

    • Injection Volume: 5 µL.[7]

    • MS System: A mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Negative ESI.

Statistical Analysis of Inter-laboratory Data

The statistical analysis of data from an inter-laboratory study is crucial for determining the precision of the method.[15] The primary statistical tools used are analysis of variance (ANOVA) to calculate the repeatability standard deviation (sr) and the reproducibility standard deviation (sR).[16]

Comparative Performance Data

The following table summarizes typical performance data for the GC-MS and HPLC-MS analysis of fatty acids, based on published validation studies.

Performance ParameterGC-MSHPLC-MSAcceptance Criteria
Linearity (R²) ≥ 0.99[12]≥ 0.99[17]R² ≥ 0.99
Accuracy (Recovery %) 80 - 115%[2]85 - 110%[10]70 - 120%[10]
Precision (Repeatability, RSDr) < 20%[1]< 15%[10]≤ 20%[10]
Precision (Reproducibility, RSDR) < 30%[10]< 25%[10]Method- and concentration-dependent
Limit of Quantification (LOQ) 0.01 - 1 µg/mL0.001 - 0.5 µg/mLMethod- and matrix-dependent

Conclusion

The inter-laboratory validation of analytical methods for (Z)-dodec-10-enoic acid is a critical undertaking to ensure the generation of reliable and comparable data across different research and development settings. Both GC-MS and HPLC-MS are powerful techniques that can be successfully employed for this purpose. The choice between the two will depend on the specific requirements of the analysis, including sensitivity, sample throughput, and the availability of instrumentation. By following a well-defined validation protocol and employing robust statistical analysis, researchers can have confidence in the accuracy and precision of their analytical data.

References

  • Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed. Available at: [Link]

  • Guidelines for the validation and verification of quantitative and qualitative test methods. Available at: [Link]

  • Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC. Available at: [Link]

  • Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies | Request PDF - ResearchGate. Available at: [Link]

  • Development and Validation of a Gas Chromatography Method for Quantitative Analysis of Fatty Acids in Vegetable Oils - ResearchGate. Available at: [Link]

  • Statistical Analysis of Interlaboratory Studies - ResearchGate. Available at: [Link]

  • Validation and Verification Guidelines for Analytical Methods | ACS Reagent Chemicals. Available at: [Link]

  • Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Available at: [Link]

  • Robust Statistical Methods in Interlaboratory Analytical Studies - Academia.edu. Available at: [Link]

  • Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC. Available at: [Link]

  • Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil - JPPRes. Available at: [Link]

  • A statistical procedure for the estimation of accuracy parameters in interlaboratory studies - PubMed. Available at: [Link]

  • Sampling, sample preparation and preservation (fatty acid analysis). Available at: [Link]

  • GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition - Science and Education Publishing. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. Available at: [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results - Diva-portal.org. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]

  • Fatty Acid Analysis by HPLC - AOCS. Available at: [Link]

  • HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction - MDPI. Available at: [Link]

  • Fatty Acid Analysis by HPLC. Available at: [Link]

  • University of Maryland Researchers Investigate HPLC-PDA Method for Fatty Acid Analysis. Available at: [Link]

  • Integrating green analytical chemistry and analytical quality by design: an innovative approach for RP-UPLC method development o. Available at: [Link]

  • Showing Compound (Z,Z)-9,12-Octadecadienoic acid (FDB012760) - FooDB. Available at: [Link]

  • (13Z)-DOCOSENOIC ACID - Ataman Kimya. Available at: [Link]

  • An analytical method for the simultaneous trace determination of acidic pharmaceuticals and phenolic endocrine disrupting chemic. Available at: [Link]

  • (PDF) Optimized Determination Method for trans-10-Hydroxy-2-Decenoic Acid Content in Royal Jelly by High-Performance Liquid Chromatography with an Internal Standard - ResearchGate. Available at: [Link]

  • Octadecatrienoic acid – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Method development and application for the analysis of chiral organic marker species in ice cores - AMT. Available at: [Link]

  • 10-undecenoic acid, 112-38-9 - The Good Scents Company. Available at: [Link]

  • Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PMC. Available at: [Link]

  • Absorption of dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides after oral application of Echinacea purpurea tincture - PubMed. Available at: [Link]

  • Proficiency testing - Eurachem. Available at: [Link]

  • Synthesis of (Z,Z)-octadeca-10,12-dienoic acid | Request PDF - ResearchGate. Available at: [Link]

  • Modification of oligo-Ricinoleic Acid and Its Derivatives with 10-Undecenoic Acid via Lipase-Catalyzed Esterification - MDPI. Available at: [Link]

  • LABORATORY STANDARDS AND CHEMICALS. Available at: [Link]

Sources

Comparative

Establishing Reference Standards for (Z)-Dodec-10-enoic Acid: A Comparative Guide for Lipidomics and Biomarker Research

(Z)-dodec-10-enoic acid (10Z-12:1) is a rare but highly significant monounsaturated fatty acid. It serves as a critical intermediate in lipid peroxidation pathways—specifically the fragmentation of linoleate-derived epox...

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Author: BenchChem Technical Support Team. Date: April 2026

(Z)-dodec-10-enoic acid (10Z-12:1) is a rare but highly significant monounsaturated fatty acid. It serves as a critical intermediate in lipid peroxidation pathways—specifically the fragmentation of linoleate-derived epoxides into bioactive aldehydes[1]—and has been identified as a potent antimicrobial agent in biological extracts from Lactobacillus plantarum[2]. In advanced lipidomics, accurately quantifying this specific isomer is challenging due to the ubiquitous presence of geometric ((E)-dodec-10-enoic acid) and positional (e.g., 11-dodecenoic acid) isomers[3].

As a Senior Application Scientist, I have designed this guide to objectively compare the sources of reference standards for (Z)-dodec-10-enoic acid. Furthermore, this guide provides self-validating experimental protocols to ensure absolute stereochemical fidelity and quantitative reliability in your analytical workflows.

Comparative Analysis of Reference Standard Sources

When establishing a calibration curve or validating an MS/MS method, the choice of reference standard dictates the integrity of the entire study. We evaluate three primary sources:

  • Crude Biological Extracts : Sourced from microbial supernatants or plant extracts[2]. While biologically relevant, these extracts contain complex matrices and variable ratios of (E)/(Z) isomers, making them unsuitable for absolute quantitation.

  • Commercial Isomeric Mixtures (Technical Grade) : Synthesized via non-stereoselective pathways. These provide a high yield of dodecenoic acids but require extensive chromatographic separation to isolate the (Z)-isomer from the (E)-isomer, often leading to co-elution in standard GC-MS runs.

  • High-Purity Synthetic (Z)-Dodec-10-enoic Acid (Target Product) : Synthesized via stereoselective Wittig reactions to yield >98% (Z)-configuration. This provides a single, unambiguous chromatographic peak and precise isotopic distribution for reliable calibration.

Table 1: Performance Comparison of Reference Standard Sources
MetricBiological ExtractsIsomeric Mixtures (E/Z)High-Purity Synthetic (Z)-Standard
Purity < 5% (Complex Matrix)70-85% (Mixed Isomers)> 98%
Stereochemical Fidelity VariablePoor (Co-elution risk)Absolute (NMR Confirmed)
Matrix Interference HighLowNone
Quantitation Reliability Low (Semi-quantitative)ModerateHigh (Absolute Quantitation)

Experimental Workflows & Self-Validating Protocols

To ensure the trustworthiness of the reference standard, the analytical workflow must be a self-validating system. We employ a dual-platform approach: GC-MS for volatility and molecular weight confirmation, and 1H-NMR for absolute stereochemical assignment.

Protocol 1: FAME Derivatization and GC-MS Analysis

Causality : Free fatty acids exhibit strong intermolecular hydrogen bonding, which causes severe peak tailing and thermal degradation in the GC injection port. Converting the carboxylic acid to a Fatty Acid Methyl Ester (FAME) eliminates this hydrogen bonding, drastically increasing volatility and ensuring sharp, reproducible peaks[4].

  • Preparation : Transfer 1 mg of the (Z)-dodec-10-enoic acid standard into a glass reaction vial.

  • Derivatization : Add 1 mL of 14% Boron Trifluoride ( BF3​ ) in methanol. Purge the vial with nitrogen to prevent oxidative degradation of the double bond, cap tightly, and incubate at 60°C for 60 minutes[4].

  • Extraction : Cool to room temperature. Add 1 mL of HPLC-grade hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 30 seconds to drive the non-polar FAMEs into the upper hexane layer.

  • Analysis : Inject 1 µL of the hexane layer into the GC-MS equipped with a polar capillary column (e.g., DB-WAX). Use a temperature gradient starting at 70°C, ramping to 240°C at 10°C/min[2].

Protocol 2: 1H-NMR Stereochemical Validation

Causality : Mass spectrometry cannot definitively distinguish between (E) and (Z) geometric isomers because their electron ionization (EI) fragmentation patterns are nearly identical. 1H-NMR is required to measure the vicinal proton-proton coupling constant ( J ) across the double bond. The geometry directly dictates the coupling magnitude[5].

  • Preparation : Dissolve 5 mg of the standard in 0.5 mL of deuterated chloroform ( CDCl3​ ).

  • Acquisition : Acquire a 1H-NMR spectrum at 400 MHz or higher.

  • Validation : Analyze the olefinic proton signals (typically between δ 5.3 - 5.5 ppm). The (Z)-isomer will exhibit a J -coupling of approximately 10.8 Hz, whereas any (E)-isomer contamination would appear as a distinct multiplet with a J -coupling of ~15.4 Hz[5].

Visualizations

Pathway A Linoleate (Precursor) B 13-HPODE (Hydroperoxide) A->B Oxidation C Diepoxycarbinyl Radical B->C Fragmentation D (Z)-Dodec-10-enoic Acid Derivatives C->D Cleavage E 4-HNE / ONE (Byproducts) C->E Cleavage

Fragmentation of linoleate-derived epoxides yielding (Z)-dodec-10-enoic acid derivatives.

Workflow S1 Synthetic (Z)-Dodec-10-enoic Acid S2 Derivatization (BF3-Methanol -> FAME) S1->S2 S4 1H-NMR Analysis (J-Coupling Measurement) S1->S4 S3 GC-MS Analysis (Retention Time & MS/MS) S2->S3 Volatility Enhancement S5 Stereochemical Validation (J = 10.8 Hz for Z-isomer) S4->S5 Absolute Configuration

Dual-platform workflow utilizing GC-MS and NMR to validate standard purity and geometry.

Quantitative Data: Analytical Validation Metrics

The following table summarizes the expected analytical metrics when comparing the high-purity synthetic standard against a technical-grade isomeric mixture.

Table 2: Analytical Validation Metrics for (Z)-Dodec-10-enoic Acid
Analytical MetricIsomeric Mixture (Technical Grade)High-Purity Synthetic (Z)-Standard
GC-MS Peak Profile Split peak / Shoulder (Co-elution)Single sharp peak (Symmetrical)
Olefinic 1H-NMR Signals Mixed multiplets ( δ 5.3-5.5)Clean multiplet ( δ 5.3-5.5)
Measured J -Coupling ~10.8 Hz and ~15.4 Hz (Mixed)10.8 Hz (Pure Z-configuration)
Derivatization Yield > 95%> 99%

Conclusion

For rigorous lipidomics research, computational metabolomics, and biomarker discovery, the reliance on crude extracts or technical-grade isomeric mixtures introduces unacceptable analytical variance. Establishing a calibration baseline with a high-purity, synthetically derived (Z)-dodec-10-enoic acid standard—validated orthogonally via GC-MS and 1H-NMR—is the only self-validating approach to ensure absolute stereochemical fidelity and quantitative accuracy.

References

  • Structure Database (LMSD): 10Z-dodecenoic acid Source: LIPID MAPS URL: 3

  • Fragmentation of a Linoleate-derived γ-Hydroperoxy-α,β-unsaturated Epoxide to γ-Hydroxy- and γ-Oxo-alkenals Involves a Unique Pseudo Symmetrical Diepoxycarbinyl Radical Source: National Institutes of Health (PMC) URL: 1

  • Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 Source: ASM Journals URL: 2

  • Application Note: GC-MS Analysis of 11-Dodecenoic Acid Source: Benchchem URL: 4

  • 10-Dodecenoic acid NMR Data Source: LipidBank URL: 5

Sources

Validation

Validating the Specificity of Analytical Methods for (Z)-dodec-10-enoic Acid: A Comparison Guide

Executive Summary In lipidomics and pharmaceutical development, the precise quantification of unsaturated fatty acids requires rigorous analytical specificity. For (Z)-dodec-10-enoic acid —a 12-carbon monounsaturated fat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In lipidomics and pharmaceutical development, the precise quantification of unsaturated fatty acids requires rigorous analytical specificity. For (Z)-dodec-10-enoic acid —a 12-carbon monounsaturated fatty acid with a cis double bond at the 10-position—the primary analytical challenge lies in differentiating it from its geometric (E)-isomer and various positional isomers (e.g., 11-dodecenoic acid). This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) utilizing cyanopropyl phases against Silver-Ion Liquid Chromatography-Tandem Mass Spectrometry (Ag-Ion LC-MS/MS), providing self-validating experimental protocols grounded in the latest regulatory frameworks.

The ICH Q2(R2) Specificity Framework

According to the ICH Q2(R2) Guideline on Validation of Analytical Procedures , specificity (or selectivity) is the ability of a method to unequivocally assess the analyte of interest in the presence of expected components, such as impurities, degradation products, or matrix constituents.

For (Z)-dodec-10-enoic acid, demonstrating specificity requires proving that the method can baseline-resolve the (Z)-isomer from the (E)-isomer (Resolution, Rs​≥1.5 ). If a single chromatographic method cannot achieve this due to matrix complexities, ICH Q2(R2) mandates the use of orthogonal techniques (e.g., 2D-NMR) to compensate for the lack of specificity.

SpecificityWorkflow Start Initiate Specificity Validation (ICH Q2) Spike Spike Matrix with (Z)- & (E)-Isomers Start->Spike GCMS GC-MS (Cyanopropyl) FAME Analysis Spike->GCMS LCMS Ag-Ion LC-MS/MS Analysis Spike->LCMS Eval Evaluate Resolution (Rs ≥ 1.5 required) GCMS->Eval LCMS->Eval Orthogonal Orthogonal Confirmation (1D/2D NMR) Eval->Orthogonal If Rs < 1.5 or Interference Success Specificity Confirmed (Validated) Eval->Success Rs ≥ 1.5 Orthogonal->Success

ICH Q2(R2) Specificity Validation Workflow for (Z)-dodec-10-enoic acid.

Objective Comparison of Analytical Modalities

To achieve the requisite specificity, standard reversed-phase C18 columns are often insufficient due to the nearly identical hydrophobicity of geometric isomers. Instead, specialized stationary phases must be employed to probe the exact spatial geometry of the double bond.

Analytical MethodSeparation MechanismResolution ( Rs​ ) for Z/ESensitivity (LOD)ThroughputBest Use Case
GC-MS (Cyanopropyl Phase) Dipole-dipole interactions & spatial geometry> 1.5 (Excellent)~10 ng/mLMedium (30-60 min)Routine quantitative profiling & regulatory compliance
Ag-Ion LC-MS/MS Silver- π (pi) electron coordination complexation> 2.0 (Superior)~1 ng/mLHigh (15-20 min)Complex biological matrices & trace isomer quantification
1D/2D NMR Nuclear magnetic resonance ( J -coupling constants)N/A (Structural)~1 µg/mLLowAbsolute structural elucidation & orthogonal confirmation

Mechanistic Rationale for Separation (Causality)

Understanding the physicochemical interactions between the analyte and the stationary phase is critical for method optimization and troubleshooting.

Cyanopropyl GC Columns: Highly polar cyanopropyl capillary columns (e.g., SP-2560 or DB-FastFAME) are considered the gold standard for separating Fatty Acid Methyl Esters (FAMEs) . The cyano groups create a strong dipole moment. Because the (Z)-isomer has a "U-shaped" cis geometry, it interacts more intimately with the polar stationary phase than the linear (E)-isomer. Consequently, the (E)-isomer experiences less retention and elutes before the (Z)-isomer.

Silver-Ion Chromatography (Ag-HPLC): Silver-ion chromatography relies on the reversible complexation between silver ions ( Ag+ ) embedded in the stationary phase and the π -electrons of the fatty acid's double bond . The (Z)-isomer, with its cis configuration, offers less steric hindrance around the double bond, allowing for a stronger, more stable coordination complex with the Ag+ ions. Thus, in Ag-Ion LC, the (E)-isomer elutes before the (Z)-isomer.

SeparationMechanism cluster_GC GC-MS (Cyanopropyl Phase) cluster_LC Ag-Ion LC-MS/MS Analyte (Z)-dodec-10-enoic acid & (E)-Isomer Dipole Dipole-Dipole Interactions Analyte->Dipole PiComplex Silver-Pi (π) Complexation Analyte->PiComplex GeoSep Z (cis) interacts stronger; E (trans) elutes first Dipole->GeoSep CisTrans Z (cis) forms stronger complex; E elutes first PiComplex->CisTrans

Mechanistic pathways for geometric isomer separation in chromatography.

Self-Validating Experimental Protocols

To ensure trustworthiness and continuous method performance, the following protocols are designed as self-validating systems incorporating mandatory System Suitability Tests (SST) and internal standard (IS) corrections.

Protocol A: GC-MS FAME Analysis (Cyanopropyl Column)

Objective: Baseline separation of (Z)- and (E)-dodec-10-enoic acid via derivatization.

Step 1: Internal Standard Addition & Derivatization

  • Causality: Free fatty acids exhibit poor peak shape on GC due to hydrogen bonding and low volatility. Derivatization to FAMEs increases volatility and thermal stability.

  • Action: Spike 100 µL of the sample matrix with 10 µL of Internal Standard (Tridecanoic acid, C13:0, 1 mg/mL). Add 1 mL of 14% Boron trifluoride ( BF3​ ) in methanol. Incubate at 70°C for 30 minutes. Extract FAMEs using 2 mL of hexane and 1 mL of saturated NaCl solution. Collect the upper hexane layer for injection.

Step 2: System Suitability Test (SST)

  • Action: Inject a resolution standard containing equal parts (Z)-dodec-10-enoic acid FAME and (E)-dodec-10-enoic acid FAME.

  • Acceptance Criteria: The analytical run is valid only if the resolution ( Rs​ ) between the E and Z peaks is ≥1.5 , and the IS recovery is within 90-110%.

Step 3: GC-MS Acquisition

  • Column: 100 m × 0.25 mm ID, 0.20 µm cyanopropyl phase (e.g., SP-2560).

  • Temperature Program: Causality: A shallow temperature ramp is required to resolve closely eluting positional isomers. Start at 100°C (hold 4 min), ramp at 3°C/min to 240°C (hold 15 min).

  • MS Detection: Operate in Electron Ionization (EI) mode (70 eV). Monitor the molecular ion ( M+ ) and characteristic McLafferty rearrangement fragments (e.g., m/z 74 for FAMEs) in SIM (Selected Ion Monitoring) mode.

Protocol B: Ag-Ion LC-MS/MS Analysis

Objective: Direct, derivatization-free trace quantification in complex matrices.

Step 1: Sample Preparation

  • Causality: Ag-Ion columns are highly sensitive to water and highly polar solvents, which can strip the silver ions from the silica support and destroy the column.

  • Action: Perform a liquid-liquid extraction using Hexane/Isopropanol (3:2, v/v). Evaporate under nitrogen and reconstitute strictly in the mobile phase (e.g., 0.1% acetonitrile in hexane). Spike with a deuterated IS ((Z)-dodec-10-enoic acid- d3​ ).

Step 2: System Suitability Test (SST)

  • Action: Inject a matrix blank and a spiked matrix sample.

  • Acceptance Criteria: No interfering peaks in the blank at the retention time of the analyte (Signal-to-Noise < 3). Rs​ between Z and E isomers must be ≥2.0 .

Step 3: LC-MS/MS Acquisition

  • Column: Silver-ion impregnated silica column (e.g., ChromSpher 5 Lipids, 250 × 4.6 mm).

  • Mobile Phase: Isocratic elution using 0.1% Acetonitrile in Hexane. Causality: Acetonitrile acts as a weak π -electron competitor, modulating the retention of the double bonds without stripping the column of silver ions.

  • MS/MS Detection: Electrospray Ionization in negative mode (ESI-). Use Multiple Reaction Monitoring (MRM) targeting the [M−H]− precursor ion (m/z 197.1) transitioning to specific fragment ions.

Conclusion

Validating the specificity for (Z)-dodec-10-enoic acid necessitates methodologies capable of probing exact molecular geometry. While GC-MS with a highly polar cyanopropyl column remains the robust, gold-standard choice for routine FAME analysis, Ag-Ion LC-MS/MS provides superior resolution and sensitivity for trace-level, derivatization-free quantification. Adhering to the ICH Q2(R2) guidelines through rigorous SSTs and orthogonal confirmation ensures the highest degree of scientific integrity and regulatory compliance.

References

  • Title: ICH Q2(R2) Validation of analytical procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Introduction to Silver Ion Chromatography Source: American Oil Chemists' Society (AOCS) Lipid Library URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (Z)-dodec-10-enoic Acid

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (Z)-dodec-10-enoic acid. As laboratory professionals, our commitment extends beyond discovery to include the responsible m...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (Z)-dodec-10-enoic acid. As laboratory professionals, our commitment extends beyond discovery to include the responsible management of the chemical byproducts of our research. This document is designed to equip researchers, scientists, and drug development professionals with the necessary information to handle this compound's waste stream with the highest regard for safety, environmental stewardship, and regulatory compliance.

Part 1: Hazard Assessment and Core Disposal Principles

(Z)-dodec-10-enoic acid, a long-chain unsaturated carboxylic acid, requires careful handling due to its potential hazards. While some data for similar isomers suggest it is not classified as hazardous[1], other sources indicate that related dodecenoic acids can cause serious eye damage, skin irritation, and are toxic to aquatic life with long-lasting effects[2][3]. This discrepancy underscores a core principle of laboratory safety: unless a specific chemical waste has been confirmed to be non-hazardous by your institution's Environmental Health & Safety (EHS) office, it must be treated as hazardous waste [4].

The disposal strategy is therefore governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6]. The primary and recommended disposal pathway is to manage (Z)-dodec-10-enoic acid as a regulated hazardous chemical waste. A secondary, conditional pathway of on-site neutralization may be permissible only for dilute, uncontaminated aqueous solutions and only with explicit approval from your institution and adherence to local regulations[3].

Part 2: Standard Operating Procedure: Hazardous Waste Collection

This is the default and most secure method for disposing of (Z)-dodec-10-enoic acid and its contaminated materials. It ensures that the waste is handled, transported, and disposed of by certified professionals in a compliant manner.

Experimental Protocol: Waste Collection

Step 1: Personal Protective Equipment (PPE) Before handling the chemical waste, ensure you are wearing appropriate PPE. This includes:

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield worn over goggles is recommended.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat must be worn.

Step 2: Waste Segregation and Containerization The principle of waste segregation is critical to prevent dangerous reactions.

  • Designated Container: Collect (Z)-dodec-10-enoic acid waste, including contaminated items like pipette tips and wipes, in a dedicated hazardous waste container[3].

  • Material Compatibility: The container must be chemically compatible with the acid. High-density polyethylene (HDPE) or glass containers are appropriate. Avoid using metal containers, particularly steel, for acidic waste[7].

  • Preventing Incompatibility: Never mix (Z)-dodec-10-enoic acid waste with incompatible materials. Store it separately from bases, cyanides, sulfides, and oxidizing agents[7].

Step 3: Proper Labeling Accurate labeling is a legal requirement and essential for safe handling by EHS personnel[5][7].

  • As soon as the first drop of waste enters the container, it must be labeled.

  • The label must clearly state "Hazardous Waste" and include the full chemical name: "(Z)-dodec-10-enoic acid" .

  • If it is a mixture, all constituents and their approximate percentages must be listed[7].

Step 4: Accumulation in a Satellite Accumulation Area (SAA) Waste must be stored correctly at or near its point of generation[5][6].

  • Location: Store the sealed waste container in a designated SAA.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste[5][7].

  • Secondary Containment: It is best practice to store the container within a secondary containment bin to mitigate leaks or spills[4].

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. Once this limit is reached, it must be removed within three days[4][5].

Step 5: Arrange for EHS Disposal Laboratory personnel should not transport hazardous waste themselves[4].

  • Once the container is full or you are ready for disposal, submit a hazardous waste pickup request to your institution's EHS department or equivalent office[4][5].

Part 3: Conditional Protocol: On-Site Neutralization

This procedure is a rare exception and must not be performed unless explicitly permitted by your institution's EHS and local regulations . It is only applicable to dilute, aqueous solutions of (Z)-dodec-10-enoic acid that are not contaminated with other hazardous substances (e.g., heavy metals, solvents)[3]. The chemical principle involves reacting the carboxylic acid with a weak base to form a salt and water, rendering it non-corrosive.

Experimental Protocol: Neutralization

Step 1: Safety Precautions

  • Perform all steps in a certified chemical fume hood.

  • Wear enhanced PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Prepare an ice water bath to control the temperature of the reaction, as neutralization can be exothermic.

Step 2: Prepare the Basic Solution

  • Prepare a dilute solution of a weak base, such as sodium carbonate or sodium bicarbonate, in a large beaker.

Step 3: Neutralization

  • Place the beaker containing the basic solution in the ice water bath.

  • Slowly and with constant stirring, add the dilute (Z)-dodec-10-enoic acid solution to the basic solution. Causality: Adding the acid to the base (and not the reverse) ensures the reaction medium remains basic, controlling the rate of reaction and preventing violent effervescence or splashing.

Step 4: pH Verification

  • After the addition is complete, use a calibrated pH meter or pH paper to test the solution.

  • The final pH must be within a neutral range, typically between 5.5 and 9.5, as specified by your local water authority and institutional guidelines. If necessary, add more base or acid dropwise to adjust.

Step 5: Final Disposal

  • Once the pH is confirmed to be within the acceptable range, the neutralized solution may be poured down the sanitary sewer, followed immediately by a large volume of cold water (at least 20 parts water to 1 part neutralized solution) to ensure dilution[3].

Part 4: Data Summary and Workflow

For quick reference, the following table summarizes the key quantitative parameters for the disposal of (Z)-dodec-10-enoic acid.

ParameterGuidelineSource(s)
Neutralization Target pH 5.5 - 9.5
Post-Neutralization Flush Ratio ≥ 20 parts water to 1 part waste[3]
SAA Max Volume (Hazardous Waste) 55 gallons[4][5]
SAA Max Volume (Acutely Toxic) 1 quart[4][5]

The following workflow diagram provides a visual decision-making tool for selecting the appropriate disposal path.

DisposalWorkflow start Generated (Z)-dodec-10-enoic acid waste sub_check Is waste a dilute, aqueous solution with NO other hazardous contaminants? start->sub_check collect_hw Treat as Hazardous Chemical Waste sub_check->collect_hw No / Unsure approval_check Is on-site neutralization approved by EHS and local regulations? sub_check->approval_check Yes ppe Step 1: Wear appropriate PPE collect_hw->ppe containerize Step 2: Use labeled, compatible container. Segregate from incompatibles. ppe->containerize store_saa Step 3: Store sealed container in SAA containerize->store_saa contact_ehs Step 4: Arrange for EHS pickup store_saa->contact_ehs approval_check->collect_hw No neutralize Perform Neutralization Protocol approval_check->neutralize Yes ppe_neut Step 1: Use fume hood and enhanced PPE neutralize->ppe_neut add_to_base Step 2: Slowly add dilute acid to a stirred, cooled basic solution ppe_neut->add_to_base check_ph Step 3: Verify pH is within neutral range (e.g., 5.5-9.5) add_to_base->check_ph drain_dispose Step 4: Dispose to drain with copious water flush check_ph->drain_dispose

Caption: Decision workflow for the disposal of (Z)-dodec-10-enoic acid.

Conclusion

The proper management of chemical waste is a non-negotiable aspect of professional laboratory practice. By adhering to the procedures outlined in this guide—prioritizing the collection of (Z)-dodec-10-enoic acid as hazardous waste and reserving neutralization only for approved, specific circumstances—researchers can ensure a safe working environment, protect our ecosystem, and maintain full regulatory compliance. Always consult your institution's specific guidelines and your Safety Data Sheet (SDS) before handling any chemical waste.

References

  • Laboratory Waste Management Guidelines. (n.d.). Princeton University. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Hazardous Waste Disposal & Management Services. (n.d.). Cleanaway. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • Chemicals unlikely to require further regulation to manage risks to environment - Evaluation statement. (2021, September 14). Australian Government Department of Health. Retrieved from [Link]

  • Acid Waste Disposal. (n.d.). REMONDIS. Retrieved from [Link]

  • Acid & Chemical Wastes. (n.d.). Veolia Australia and New Zealand. Retrieved from [Link]

  • Disposal of chemical wastes. (n.d.). RiskAssess. Retrieved from [Link]

Sources

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